Radicinin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1402-20-6 |
|---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(2S,3S)-3-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione |
InChI |
InChI=1S/C12H12O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10,13H,1-2H3/b4-3+/t6-,10-/m0/s1 |
InChI Key |
SDKXGAICTNHFCN-DCJAWTJCSA-N |
SMILES |
CC=CC1=CC2=C(C(=O)C(C(O2)C)O)C(=O)O1 |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=O)[C@H]([C@@H](O2)C)O)C(=O)O1 |
Canonical SMILES |
CC=CC1=CC2=C(C(=O)C(C(O2)C)O)C(=O)O1 |
Other CAS No. |
10088-95-6 |
Synonyms |
3,4-dihydro-3-hydroxy-2-methyl-7-propenyl-2H,5H- pyrano(4,3-b)pyran-4,5-dione radicinin radicinin, (2alpha,3beta,7(+)-(+-))-isome |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Radicinin-Producing Fungal Species
Introduction: Radicinin (C₁₂H₁₂O₅) is a polyketide-derived secondary metabolite and phytotoxin produced by several fungal species.[1] It exhibits a range of biological activities, including phytotoxic, antimicrobial, and cytotoxic properties, making it a molecule of significant interest for applications in agriculture and drug development.[2][3] Notably, its potential as a target-specific bioherbicide for controlling invasive species like buffelgrass (Cenchrus ciliaris) is under active investigation.[4][5] This guide provides a comprehensive overview of the fungal species known to produce this compound, quantitative production data, detailed experimental protocols for its isolation and analysis, and a visualization of key metabolic and experimental workflows.
Fungal Genera Known to Produce this compound
This compound has been isolated from a diverse array of phytopathogenic and endophytic fungi. The production is not ubiquitous among all strains within a species, and it is often highly dependent on culture conditions. Key producing genera include:
-
Alternaria: This is one of the most well-documented this compound-producing genera. Species such as Alternaria radicina (a pathogen of carrots), Alternaria chrysanthemi, Alternaria helianthi, and Alternaria petroselini are known producers.
-
Cochliobolus: Several species within this genus, including Cochliobolus lunatus and Cochliobolus australiensis (recently reclassified as Curvularia tsudae), have been identified as sources of this compound. C. australiensis, in particular, has been studied for its potential in the biocontrol of buffelgrass.
-
Bipolaris: Bipolaris coicis and other species within this genus are known to produce this compound and its derivatives. The genus is closely related to Cochliobolus and Curvularia.
-
Phoma: The genus Phoma, including species like Phoma andina, has been reported to produce this compound.
-
Other Genera: this compound production has also been reported in Stemphylium radicinum and Curvularia species.
Quantitative Production of this compound
The yield of this compound is highly variable and depends on the fungal strain and, most critically, the culture substrate and conditions. Alternaria radicina has been shown to be a particularly high-yield producer, especially on specific solid substrates.
| Fungal Species | Strain(s) | Substrate | This compound Yield (µg/g) | Associated Metabolites | Reference |
| Alternaria radicina | Four strains from carrot | Rice | 2,486 - 53,800 | Radicinol, epi-radicinol | |
| Alternaria radicina | Four strains from carrot | Carrot Slices | < Detected levels | Radicinol, epi-radicinol (up to 39,414 µg/g) | |
| Cochliobolus australiensis | Multiple strains | Potato Dextrose Broth | Production confirmed, but variable and often low | 3-epi-radicinin, Radicinol, Cochliotoxin |
Experimental Methodologies
The following protocols are synthesized from methodologies reported for the culture, extraction, and quantification of this compound from fungal sources.
Fungal Culture and Fermentation
Objective: To cultivate a this compound-producing fungal strain for metabolite production.
Protocol (Liquid Culture - adapted from Cochliobolus australiensis studies):
-
Inoculum Preparation: Grow the selected fungal strain (e.g., C. australiensis) on Potato Dextrose Agar (PDA) plates until sufficient mycelial growth is observed.
-
Fermentation: Aseptically transfer small agar plugs of the mycelium into flasks containing a sterile liquid medium, such as Potato Dextrose Broth (PDB).
-
Incubation: Incubate the flasks under static conditions at approximately 25°C in the dark for a period of 2-4 weeks, or until significant biomass and secondary metabolite production has occurred.
Protocol (Solid Substrate Culture - adapted from Alternaria radicina studies):
-
Substrate Preparation: Autoclave a solid substrate, such as rice or carrot slices, in culture flasks to ensure sterility.
-
Inoculation: Inoculate the sterile substrate with the fungal strain.
-
Incubation: Incubate the cultures at a controlled temperature (e.g., 20-25°C) for several weeks to allow for extensive colonization and metabolite production.
Extraction and Purification
Objective: To isolate and purify this compound from the fungal culture.
Protocol:
-
Extraction:
-
For liquid cultures, separate the mycelium from the culture filtrate by filtration. Extract the filtrate multiple times with an organic solvent such as ethyl acetate.
-
For solid cultures, homogenize the substrate and mycelium and extract exhaustively with a suitable solvent mixture (e.g., methanol/chloroform).
-
-
Crude Extract Preparation: Combine the organic solvent fractions and evaporate to dryness under reduced pressure to yield a crude extract.
-
Preliminary Purification (TLC):
-
Perform analytical Thin-Layer Chromatography (TLC) on silica gel plates to ascertain the presence of this compound in the crude extract.
-
Use solvent systems such as Chloroform/iso-Propanol (97:3) or Dichloromethane/Methanol (95:5) for development.
-
Visualize spots under UV light (254 nm) or by using a staining reagent (e.g., 10% H₂SO₄ in methanol followed by heating).
-
-
Chromatographic Purification: Purify the crude extract using column chromatography (e.g., silica gel) with a gradient of solvents to isolate this compound from other metabolites.
Identification and Quantification
Objective: To confirm the identity of this compound and quantify its concentration.
Protocol (Identification):
-
Spectroscopic Analysis: Confirm the chemical structure of the purified compound as this compound using Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.
-
Spectrometric Analysis: Determine the exact mass and molecular formula using Mass Spectrometry (e.g., ESI-MS).
Protocol (Quantification via HPLC):
-
System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a pump and a spectrophotometric detector.
-
Column: Employ a C-18 reversed-phase column (e.g., Merck LiChrocart, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Use an isocratic or gradient elution with a mixture of Acetonitrile (MeCN) and Water. A typical flow rate is 0.5 mL/min.
-
Standard Curve: Prepare a calibration curve using a pure this compound standard of known concentrations.
-
Analysis: Inject a known volume (e.g., 20 µL) of the redissolved crude or purified extract. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Visualization of Pathways and Workflows
This compound Biotransformation Pathway
In the fungus Bipolaris coicis, a metabolic relationship between this compound and its related compounds has been described, involving the conversion of deoxythis compound to this compound and its subsequent epimerization.
General Experimental Workflow
The overall process from fungal culture to pure, quantified this compound follows a standardized workflow common in natural product chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolites from Alternaria Fungi and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of cultural conditions on the production of this compound, a specific fungal phytotoxin for buffelgrass (Cenchrus ciliaris) biocontrol, by different Cochlioboulus australiensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Discovery, Isolation, and Biological Activity of Radicinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radicinin is a fungal secondary metabolite belonging to the dihydropyranopyran-4,5-dione class of compounds. First isolated in the mid-20th century, it has garnered significant scientific interest due to its diverse and potent biological activities. Initially identified as a phytotoxin, subsequent research has unveiled its potential as an antifungal, insecticidal, and, more recently, a promising anticancer agent. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on detailed experimental protocols and quantitative data to support further research and development.
Discovery and Producing Organisms
This compound was first isolated from the fungus Stemphylium radicinum. Since its initial discovery, it has been identified as a metabolite produced by a variety of other fungal species, primarily within the Ascomycota phylum. Notable producers of this compound include:
-
Cochliobolus lunatus[1]
-
Alternaria chrysanthemi
-
Alternaria helianthi
-
Phoma spp.
-
Bipolaris coicis
The production of this compound by these diverse fungal species, many of which are plant pathogens, underscores its ecological significance as a potential virulence factor in plant-fungal interactions.
Isolation and Purification of this compound
The isolation of this compound from fungal cultures is a multi-step process involving fermentation, extraction, and chromatographic purification. The following protocol is a generalized procedure based on methodologies reported in the literature for Cochliobolus australiensis.
Fungal Fermentation
Objective: To cultivate the this compound-producing fungus under conditions optimized for metabolite production.
Materials:
-
Potato Dextrose Broth (PDB) medium
-
Pure culture of Cochliobolus australiensis
-
Erlenmeyer flasks
-
Shaking incubator
Protocol:
-
Inoculate sterile PDB medium with a pure culture of Cochliobolus australiensis.
-
Incubate the culture at 25-28°C for 14-21 days with shaking (150 rpm) to ensure adequate aeration.
-
Monitor the culture for growth and secondary metabolite production, which can be qualitatively assessed by changes in the culture broth's color and viscosity.
Extraction of this compound
Objective: To extract crude this compound from the fungal culture filtrate.
Materials:
-
Fungal culture from step 2.1
-
Ethyl acetate (EtOAc)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the dried ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
Objective: To purify this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude extract from step 2.2
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Protocol:
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane).
-
Elute the column with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate.
-
Collect fractions and monitor the separation using TLC. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., phosphomolybdic acid).
-
Pool the fractions containing this compound based on the TLC profile.
-
-
Preparative TLC/HPLC:
-
For further purification, subject the this compound-containing fractions to preparative TLC using a solvent system such as chloroform:methanol (95:5 v/v).
-
Alternatively, utilize preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., water:acetonitrile) to obtain highly pure this compound.
-
Confirm the purity of the isolated this compound by analytical HPLC and spectroscopic methods.
-
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Structural Elucidation and Physicochemical Properties
The structure of this compound has been elucidated using a combination of spectroscopic techniques.
Spectroscopic Data
Table 1: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.05 (dq, J = 15.6, 6.8 Hz, 1H), 6.00 (s, 1H), 5.95 (dd, J = 15.6, 1.6 Hz, 1H), 4.55 (d, J = 3.2 Hz, 1H), 4.40 (m, 1H), 2.15 (s, 3H), 1.90 (dd, J = 6.8, 1.6 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192.1, 175.8, 163.9, 145.2, 125.9, 101.1, 80.2, 68.9, 30.8, 20.9, 18.4 |
| Mass Spectrometry (ESI-MS) | m/z: 237 [M+H]⁺ |
| UV-Vis (MeOH) | λmax (nm): 230, 285, 345 |
Note: NMR chemical shifts are referenced to the solvent signal.
Chemical Structure
The chemical structure of this compound is characterized by a dihydropyranopyran-4,5-dione core with a propenyl side chain.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Biological Activities and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, making it a molecule of interest for various applications.
Phytotoxic Activity
This compound is a potent phytotoxin, demonstrating significant herbicidal activity against various plant species, with notable selectivity against buffelgrass (Cenchrus ciliaris)[5].
Experimental Protocol: Leaf Puncture Assay
Objective: To assess the phytotoxic activity of this compound on plant leaves.
Materials:
-
Healthy, fully expanded leaves of the target plant species (e.g., buffelgrass).
-
This compound solution at various concentrations (e.g., dissolved in a suitable solvent like ethanol or DMSO).
-
Micropipette.
-
Sterile needle.
Protocol:
-
Gently wound the surface of the leaf with a sterile needle, creating a small puncture.
-
Apply a small droplet (e.g., 10 µL) of the this compound test solution directly onto the puncture wound.
-
As a control, apply the solvent alone to other punctured leaves.
-
Incubate the treated leaves in a humid chamber under controlled light and temperature conditions for 48-72 hours.
-
Measure the diameter of the necrotic lesion that develops around the puncture site.
Table 2: Phytotoxic Activity of this compound against Buffelgrass
| Concentration (mM) | Mean Lesion Area (mm²) |
| 2.5 | >30 |
| 1.0 | Significant necrosis |
| Control (solvent) | No significant necrosis |
Data is a qualitative summary from cited literature.
Proposed Mechanism of Phytotoxicity:
While the precise molecular mechanism of this compound's phytotoxicity is still under investigation, studies on its synthetic analogue, (±)-3-deoxythis compound, suggest a pathway involving the induction of oxidative stress in chloroplasts. This leads to a cascade of events culminating in programmed cell death (PCD).
Caption: Proposed mechanism of this compound's anticancer activity.
Conclusion and Future Perspectives
This compound is a fungal metabolite with a rich history of scientific investigation and a promising future in various fields. Its potent bioherbicidal activity, coupled with its selectivity, makes it a strong candidate for the development of novel, environmentally friendly herbicides. Furthermore, its recently discovered anticancer properties open up new avenues for its exploration in drug discovery and development.
Future research should focus on several key areas:
-
Elucidation of Molecular Mechanisms: A deeper understanding of the precise molecular targets and signaling pathways affected by this compound is crucial for its rational development as a herbicide or therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activities of the resulting analogues will provide valuable insights for optimizing its potency and selectivity.
-
Biosynthetic Pathway Engineering: Understanding and manipulating the biosynthetic pathway of this compound in its producing organisms could lead to increased yields and the production of novel, more potent derivatives.
-
In Vivo Efficacy and Safety Studies: Comprehensive in vivo studies are necessary to evaluate the efficacy and safety of this compound and its derivatives in whole-plant and animal models before any potential application.
The continued investigation of this compound holds significant promise for addressing challenges in agriculture and medicine. This technical guide provides a solid foundation of the current knowledge, empowering researchers to build upon existing discoveries and unlock the full potential of this remarkable fungal metabolite.
References
- 1. How hormones and growth regulators affect your plants | OSU Extension Service [extension.oregonstate.edu]
- 2. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 5. mdpi.com [mdpi.com]
Natural Analogs of Radicinin: A Technical Guide for Researchers
Introduction
Radicinin, a dihydropyranopyran-4,5-dione produced by various fungi, notably Cochliobolus australiensis (also known as Curvularia tsudae), has garnered significant interest within the scientific community for its potent biological activities.[1][2] Its potential as a bioherbicide and preliminary findings on its anticancer properties make it a compelling subject for further investigation.[1][2] This technical guide provides an in-depth overview of the known natural analogs of this compound, their comparative biological activities, and the experimental methodologies employed in their characterization. Furthermore, this document elucidates the current understanding of the signaling pathways modulated by these compounds. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound and its derivatives.
Naturally Occurring Analogs of this compound
Several natural analogs of this compound have been isolated and identified from fungal sources, primarily from the culture filtrates of Cochliobolus australiensis. These compounds share the core dihydropyranopyran-4,5-dione scaffold with variations in stereochemistry and substitutions. The most well-characterized natural analogs are:
-
3-epi-Radicinin: A stereoisomer of this compound.
-
Radicinol: A reduced form of this compound where the ketone at C-4 is hydroxylated.[1]
-
3-epi-Radicinol: A stereoisomer of radicinol.
-
Cochliotoxin: An analog featuring an epoxide group on the side chain.
These compounds have been isolated alongside this compound and have been pivotal in understanding the structure-activity relationships within this class of molecules.
Data Presentation: Comparative Biological Activity
The phytotoxic activity of this compound and its natural analogs has been quantitatively assessed using a leaf puncture bioassay on buffelgrass (Cenchrus ciliaris). The following table summarizes the necrotic area induced by each compound at different concentrations, providing a clear comparison of their potency.
| Compound | Concentration (M) | Mean Necrotic Area (mm²) ± SE |
| This compound | 2.5 x 10⁻³ | 33.5 ± 2.1 |
| 1.0 x 10⁻³ | 21.0 ± 1.5 | |
| 3-epi-Radicinin | 2.5 x 10⁻³ | 10.5 ± 1.2 |
| 1.0 x 10⁻³ | 4.5 ± 0.8 | |
| Radicinol | 2.5 x 10⁻³ | 0.0 ± 0.0 |
| 3-epi-Radicinol | 2.5 x 10⁻³ | 0.0 ± 0.0 |
| Cochliotoxin | 2.5 x 10⁻³ | 12.0 ± 1.3 |
| 1.0 x 10⁻³ | 5.5 ± 0.9 |
Data extracted from leaf puncture bioassays on Cenchrus ciliaris.
Experimental Protocols
Fungal Culture and Metabolite Extraction
Cochliobolus australiensis is typically cultured in a suitable liquid medium, such as potato dextrose broth, under static or shaken conditions at room temperature for several weeks. After the incubation period, the culture filtrate is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate. The organic extract is dried and concentrated under reduced pressure to yield a crude mixture of secondary metabolites.
Isolation and Purification of this compound and its Analogs
The crude extract is subjected to chromatographic techniques for the purification of individual compounds. A common workflow involves:
-
Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., n-hexane/ethyl acetate).
-
Preparative Thin-Layer Chromatography (TLC): Fractions containing the compounds of interest are further purified by preparative TLC.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield pure compounds.
The purity and identity of the isolated compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Leaf Puncture Bioassay for Phytotoxicity
The phytotoxic activity of the purified compounds is assessed using a leaf puncture bioassay on the target weed, buffelgrass (Cenchrus ciliaris).
-
Plant Material: Healthy, young leaves of buffelgrass are used for the assay.
-
Test Solutions: The purified compounds are dissolved in a suitable solvent (e.g., methanol or acetone) to prepare stock solutions, which are then diluted to the desired test concentrations.
-
Application: A small puncture is made on the leaf surface with a needle. A droplet of the test solution is then applied to the wounded area. Control leaves are treated with the solvent alone.
-
Incubation: The treated leaves are kept in a humid chamber under controlled light and temperature conditions for a defined period (e.g., 72 hours).
-
Evaluation: The phytotoxic effect is quantified by measuring the area of the necrotic lesion that develops around the puncture site.
Signaling Pathways and Mechanisms of Action
Phytotoxicity Signaling Pathway
While the precise molecular targets of this compound's phytotoxicity are still under investigation, studies on its synthetic analog, (±)-3-deoxythis compound, have provided valuable insights into its mechanism of action. This analog has been shown to induce a series of cellular events leading to plant cell death.
Caption: Phytotoxic mechanism of a this compound analog.
The proposed pathway suggests that the this compound analog targets chloroplasts, leading to an overproduction of reactive oxygen species (ROS), specifically singlet oxygen. This oxidative stress then triggers the activation of genes involved in a chloroplast-specific pathway of programmed cell death, culminating in observable symptoms such as chlorosis, ion leakage, and membrane lipid peroxidation. Concurrently, the compound induces the uncontrolled opening of stomata, leading to plant wilting.
Anticancer Apoptotic Pathway of Radicinol
The natural analog radicinol has demonstrated antiproliferative activity in cancer cells. Its mechanism of action is believed to involve the induction of apoptosis through the modulation of key regulatory proteins in the intrinsic apoptotic pathway.
Caption: Radicinol-induced apoptosis in cancer cells.
Radicinol appears to exert its anticancer effects by upregulating the expression of the tumor suppressor protein p53 and downregulating the anti-apoptotic protein Bcl-2. The activation of p53, coupled with the inhibition of Bcl-2's anti-apoptotic function, leads to the activation of executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell, resulting in apoptosis.
Biosynthesis of this compound
This compound is a polyketide, a class of secondary metabolites synthesized by a series of Claisen condensations. The biosynthesis is catalyzed by a Type I polyketide synthase (PKS), a large, multi-domain enzyme. While the specific gene cluster and the detailed enzymatic steps for this compound biosynthesis have not been fully elucidated, a general pathway can be proposed.
Caption: Generalized biosynthetic pathway of this compound.
The process begins with the loading of a starter unit (typically acetyl-CoA) and the sequential addition of extender units (malonyl-CoA) by the PKS enzyme. This iterative process generates a linear polyketide chain. Subsequent modifications, catalyzed by tailoring enzymes, such as cyclases and oxidases, are then required to form the characteristic dihydropyranopyran-4,5-dione structure of this compound.
Conclusion and Future Directions
The natural analogs of this compound represent a promising class of bioactive compounds with potential applications in agriculture and medicine. The structure-activity relationship studies have highlighted the critical structural features necessary for their phytotoxic effects. Furthermore, the elucidation of the signaling pathways involved in their biological activities opens up avenues for the rational design of more potent and selective derivatives.
Future research should focus on several key areas:
-
Elucidation of the this compound Biosynthetic Gene Cluster: Identifying and characterizing the genes responsible for this compound biosynthesis will enable the use of synthetic biology approaches to enhance production and generate novel analogs.
-
Identification of Molecular Targets: Pinpointing the specific cellular targets of this compound and its analogs will provide a more detailed understanding of their mechanisms of action and facilitate the development of targeted therapies.
-
In-depth Toxicological Studies: Comprehensive toxicological profiling of the most promising analogs is essential to ensure their safety for potential therapeutic or agricultural applications.
This technical guide provides a solid foundation for researchers to build upon in their exploration of this fascinating family of natural products. The continued investigation of this compound and its analogs holds significant promise for the development of novel solutions in both crop protection and human health.
References
- 1. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of cultural conditions on the production of this compound, a specific fungal phytotoxin for buffelgrass (Cenchrus ciliaris) biocontrol, by different Cochlioboulus australiensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Radicinin: A Comprehensive Technical Review of its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Radicinin, a mycotoxin produced by various fungi, including species from the Alternaria and Cochliobolus genera, has garnered significant scientific interest due to its diverse biological activities.[1][2] This technical guide provides an in-depth review of the current literature on this compound, focusing on its chemical properties, biosynthesis, multifaceted biological effects, and mechanisms of action. Particular emphasis is placed on its potential as a bioherbicide and an anticancer agent. This document consolidates quantitative data from various studies into structured tables for comparative analysis, details key experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate a deeper understanding of this promising natural compound.
Chemical Properties and Biosynthesis
This compound (IUPAC name: (2S,3S)-3-Hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione) is a dihydropyranopyran-4,5-dione with the molecular formula C₁₂H₁₂O₅ and a molar mass of 236.22 g/mol .[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₅ | [2] |
| Molar Mass | 236.22 g/mol | |
| IUPAC Name | (2S,3S)-3-Hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione | |
| CAS Number | 10088-95-6 |
The biosynthesis of this compound in fungi is a complex process involving a polyketide synthase pathway. While the complete enzymatic cascade is still under full investigation, it is understood to originate from acetyl-CoA and malonyl-CoA precursors.
Biological Activities
This compound exhibits a broad spectrum of biological activities, with its phytotoxic and anticancer properties being the most extensively studied.
Phytotoxicity and Bioherbicidal Potential
This compound has demonstrated significant phytotoxic effects, particularly against the invasive weed buffelgrass (Cenchrus ciliaris). This has led to its investigation as a potential target-specific bioherbicide. Studies have shown that this compound displays high toxicity to buffelgrass while exhibiting low toxicity to native plant species, highlighting its potential for targeted weed management. Furthermore, it has been reported to have no teratogenic, sub-lethal, or lethal effects on zebrafish embryos, suggesting a favorable environmental profile.
Table 2: Phytotoxicity of this compound and its Derivatives
| Compound | Concentration (M) | Target Species | Effect | Reference |
| This compound | 2.5 x 10⁻³ | Cenchrus ciliaris | High phytotoxicity | |
| This compound | 10⁻³ | Cenchrus ciliaris | Maintained toxicity | |
| This compound | 10⁻³ | Native Sonoran Desert species | No phytotoxic effects | |
| 3-epi-radicinin | 2.5 x 10⁻³ | Cenchrus ciliaris | Less active than this compound | |
| Radicinol | 2.5 x 10⁻³ | Cenchrus ciliaris | Less active than this compound | |
| Cochliotoxin | 2.5 x 10⁻³ | Cenchrus ciliaris | Less active than this compound |
Anticancer Activity
Recent research has unveiled the potential of this compound as an anticancer agent. In vitro studies have demonstrated its cytotoxicity against various human cancer cell lines.
Table 3: In Vitro Anticancer Activity of this compound (IC₅₀ Values in µM)
| Cell Line | This compound | Cisplatin (Control) | Reference |
| A549 (Non-small cell lung carcinoma) | 7.7 ± 0.6 | 8.4 (mean) | |
| Hs683 (Oligodendroglioma) | 8.7 ± 0.4 | 8.4 (mean) | |
| SKMEL-28 (Melanoma) | 8.2 ± 0.2 | 8.4 (mean) |
The data indicates that this compound exhibits potent anticancer activity, with IC₅₀ values comparable to the established chemotherapeutic drug, cisplatin.
Other Biological Activities
In addition to its phytotoxic and anticancer properties, this compound has been reported to possess antifungal, insecticidal, and plant growth regulatory activities.
Mechanism of Action
The primary mechanism of this compound's phytotoxicity is believed to involve the induction of oxidative stress within chloroplasts. Studies on the synthetic analogue, (±)-3-deoxythis compound, have shown that it causes the uncontrolled opening of stomata, leading to wilting. This is followed by the generation of reactive oxygen species (ROS), specifically singlet oxygen, within the chloroplasts, which triggers a chloroplast-specific pathway of programmed cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of cultural conditions on the production of this compound, a specific fungal phytotoxin for buffelgrass (Cenchrus ciliaris) biocontrol, by different Cochlioboulus australiensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecotoxicological Profile of Radicinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Radicinin, a fungal metabolite produced by Cochliobolus and Alternaria species, has garnered significant interest for its potent phytotoxic activity, particularly as a potential bioherbicide for the control of invasive species like buffelgrass (Cenchrus ciliaris).[1][2] This technical guide provides a comprehensive overview of the current knowledge regarding the ecotoxicological profile of this compound. It summarizes its effects on various non-target organisms, details the experimental protocols used for its assessment, and elucidates its proposed mechanism of action. While this compound displays promising target-specific herbicidal activity with relatively low toxicity to aquatic organisms, significant data gaps remain, particularly concerning its impact on terrestrial ecosystems. This document aims to be a valuable resource for researchers and professionals involved in the development and environmental risk assessment of this compound-based products.
Aquatic Ecotoxicity
Studies have focused on the impact of this compound on representative aquatic organisms, including bacteria, algae, and crustaceans. The general consensus from the available data is that this compound exhibits relatively low toxicity to the tested aquatic species.[2][3]
Quantitative Aquatic Toxicity Data
The following table summarizes the key quantitative data from ecotoxicological studies on this compound in aquatic organisms.
| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
| Aliivibrio fischeri (bacterium) | Luminescence Inhibition | > 41.50 | 30 min | [2] |
| Raphidocelis subcapitata (alga) | Growth Inhibition | > 41.50 | 72 h | |
| Daphnia magna (crustacean) | EC50 (Immobilization) | 19.14 | 24 h | |
| Brachydanio rerio (zebrafish) | Teratogenic, sublethal, or lethal effects | No effects observed up to 10-3 M | 72 hpf |
Experimental Protocols for Aquatic Toxicity Testing
The ecotoxicological evaluation of this compound on aquatic organisms has been conducted following standardized international protocols.
This test assesses the inhibitory effect of a substance on the light emission of the marine bacterium Aliivibrio fischeri.
-
Principle: The metabolic activity of Aliivibrio fischeri results in the emission of light. A decrease in luminescence upon exposure to a substance indicates a toxic effect.
-
Methodology:
-
Freeze-dried Aliivibrio fischeri are rehydrated.
-
The bacterial suspension is exposed to a range of this compound concentrations.
-
The light output is measured after a specified contact time (e.g., 30 minutes).
-
The percentage of luminescence inhibition is calculated relative to a control group.
-
This method evaluates the effect of a substance on the growth of the unicellular green alga Raphidocelis subcapitata.
-
Principle: The growth of the algal population is measured over several generations in the presence of the test substance. Inhibition of growth is a measure of toxicity.
-
Methodology:
-
A nutrient-rich medium is inoculated with an exponentially growing culture of Raphidocelis subcapitata.
-
The algal cultures are exposed to various concentrations of this compound.
-
The cultures are incubated under controlled conditions of light and temperature for 72 hours.
-
Algal growth is determined by measuring cell density or a surrogate parameter like chlorophyll fluorescence at 24-hour intervals.
-
The growth rate and yield are calculated and compared to a control.
-
This test determines the acute toxicity of a substance to the freshwater crustacean Daphnia magna.
-
Principle: Young daphnids are exposed to the test substance for a defined period, and the concentration that causes immobilization in 50% of the population (EC50) is determined.
-
Methodology:
-
Juvenile Daphnia magna (<24 hours old) are placed in test vessels containing different concentrations of this compound.
-
The daphnids are incubated for 24 to 48 hours under controlled conditions.
-
The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at specified time points.
-
The EC50 value is calculated using statistical methods.
-
Terrestrial Ecotoxicity
Data on the ecotoxicological effects of this compound on terrestrial organisms, including soil microorganisms and invertebrates, is currently limited. This represents a significant knowledge gap in the overall environmental risk assessment of this compound.
Soil Microorganisms
No specific studies on the impact of this compound on soil microbial communities have been identified. The potential for this compound to affect key soil processes such as nutrient cycling, decomposition, and nitrogen fixation is unknown.
Terrestrial Invertebrates
There is a lack of published research on the toxicity of this compound to earthworms. Standardized tests, such as the acute toxicity test (OECD 207) and the reproduction test (OECD 222), would be necessary to evaluate its potential impact on this important soil organism.
Similarly, no data is available on the effects of this compound on Collembola (springtails), which play a crucial role in decomposition and soil food webs.
Phytotoxicity and Mechanism of Action
This compound exhibits significant phytotoxic activity, which is the basis for its potential use as a bioherbicide.
Phytotoxicity Data
The phytotoxic effects of this compound have been primarily evaluated on the invasive weed buffelgrass (Cenchrus ciliaris) and a selection of non-target native species.
| Test Organism | Endpoint | Concentration | Effect | Reference |
| Cenchrus ciliaris (buffelgrass) | Necrotic Lesion | 2.5 x 10-3 M | High Toxicity | |
| Cenchrus ciliaris (buffelgrass) | Necrotic Lesion | 10-3 M | High Toxicity | |
| Native Sonoran Desert Species | Necrotic Lesion | 2.5 x 10-3 M | Reduced Effects | |
| Native Sonoran Desert Species | Necrotic Lesion | 10-3 M | No Phytotoxic Effects |
Mechanism of Phytotoxicity: Chloroplast Oxidative Stress
Studies on a synthetic analogue of this compound, (±)-3-deoxythis compound, have provided insights into its mode of action in plants. The primary target appears to be the chloroplasts, leading to oxidative stress and ultimately, programmed cell death.
The proposed signaling pathway is as follows:
-
Stomatal Opening: this compound induces uncontrolled opening of the stomata, leading to water loss and wilting.
-
Chloroplast Targeting: The molecule targets the chloroplasts.
-
Reactive Oxygen Species (ROS) Overproduction: Within the chloroplasts, this compound elicits an overproduction of reactive oxygen species, particularly singlet oxygen (1O2).
-
Oxidative Stress: The accumulation of ROS leads to a state of oxidative stress.
-
Activation of Programmed Cell Death (PCD) Pathway: The oxidative stress activates a chloroplast-specific pathway of programmed cell death, characterized by the upregulation of pro-death genes (e.g., EX1) and the downregulation of pro-survival genes (e.g., ACD2).
Caption: Proposed mechanism of this compound-induced phytotoxicity.
Environmental Fate and Degradation
The environmental persistence of this compound is a crucial factor in its ecotoxicological profile. Studies have shown that this compound is susceptible to degradation under certain environmental conditions.
Degradation Data
| Condition | Duration | Degradation (%) | Reference |
| Sunlight | 3 days | 98.90 | |
| Room Temperature | 3 days | 59.51 - 73.82 | |
| 30 °C | 3 days | 59.51 - 73.82 | |
| UV light (254 nm) | 4 hours | 59.51 - 73.82 |
This rapid degradation, particularly in the presence of sunlight, suggests that this compound may not persist long in the environment, potentially reducing its long-term ecotoxicological risk.
Experimental Workflows
The following diagram illustrates a general workflow for the ecotoxicological assessment of a substance like this compound.
Caption: General workflow for ecotoxicological assessment of this compound.
Conclusion and Future Directions
This compound shows considerable promise as a target-specific bioherbicide with a favorable ecotoxicological profile in aquatic environments. Its rapid degradation further suggests a limited potential for environmental persistence. However, the current body of knowledge is marked by a significant lack of data on its effects on terrestrial organisms, particularly soil microorganisms and invertebrates. To conduct a thorough environmental risk assessment and ensure its safe application, future research should prioritize the following:
-
Terrestrial Ecotoxicity Studies: Conduct standardized tests to determine the acute and chronic toxicity of this compound to key soil organisms such as earthworms, collembola, and representative soil microbial communities.
-
Mode of Action in Non-Target Organisms: Investigate the specific mechanisms of toxicity in aquatic and terrestrial invertebrates to better understand potential sublethal effects.
-
Degradation in Soil and Water: Characterize the degradation pathways and metabolites of this compound in different soil types and aquatic systems to assess the potential toxicity of its breakdown products.
-
Long-Term and Mesocosm Studies: Perform longer-term studies and experiments in more complex, semi-natural environments (mesocosms) to evaluate the potential for indirect and ecosystem-level effects.
Addressing these research needs will be critical for the sustainable development and responsible deployment of this compound as a bioherbicide.
References
A Technical Deep Dive into the History and Science of Radicinin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Radicinin, a fungal polyketide metabolite, has intrigued scientists for decades with its diverse biological activities, ranging from potent phytotoxicity to promising anticancer properties. This in-depth technical guide provides a comprehensive overview of the history of this compound research, its biosynthesis, mechanisms of action, and the experimental methodologies that have been pivotal in its investigation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, agricultural science, and oncology, facilitating further exploration of this compound's therapeutic and agrochemical potential.
Introduction
This compound is a dihydropyranopyran-4,5-dione first isolated in the mid-20th century.[1] Its chemical structure was initially proposed in 1964 and later definitively confirmed by X-ray crystallography in 1982.[1][2] Produced by a variety of fungal species, most notably from the Cochliobolus and Alternaria genera, this compound has been the subject of extensive research due to its significant biological effects.[3][4] This whitepaper will chronologically detail the key discoveries in this compound research, from its initial characterization to the latest findings on its mode of action and potential applications.
Discovery and Characterization
The journey of this compound research began with its isolation from fungal cultures. Early studies focused on the elucidation of its chemical structure and initial observations of its biological activities.
Fungal Sources
This compound is a secondary metabolite produced by several phytopathogenic fungi. The most prolific and studied producer is Cochliobolus australiensis (also known as Curvularia tsudae), a foliar pathogen of the invasive buffelgrass (Cenchrus ciliaris). Other known producers include Alternaria chrysanthemi and various Stemphylium and Phoma species.
Chemical Structure
This compound (IUPAC name: (S)-3-hydroxy-2-methyl-7-((E)-prop-1-en-1-yl)-2,3-dihydropyrano[4,3-b]pyran-4,5-dione) is a polyketide-derived metabolite with a distinctive dihydropyranopyran-4,5-dione core structure. The stereochemistry at the C-3 position and the presence of the α,β-unsaturated carbonyl group in the pyrone ring are crucial for its biological activity.
Biosynthesis of this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated, it is known to be a polyketide, synthesized by a Type I polyketide synthase (PKS). The general mechanism for fungal polyketide biosynthesis involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a large, multifunctional PKS enzyme.
Note: Despite extensive research, the specific gene cluster and the detailed enzymatic steps for this compound biosynthesis in any producing fungus have not yet been reported in the scientific literature.
A proposed, though unconfirmed, general workflow for the biosynthesis of a polyketide like this compound is presented below.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its phytotoxic and anticancer effects being the most extensively studied.
Phytotoxicity
This compound is a potent phytotoxin, demonstrating significant herbicidal activity against various plant species, particularly the invasive weed buffelgrass.
Recent studies have begun to unravel the molecular mechanisms underlying this compound's phytotoxicity. The primary target appears to be the chloroplasts. A synthetic analogue, (±)-3-deoxythis compound, which exhibits similar phytotoxic effects, has been instrumental in these investigations due to the low natural production of this compound.
The proposed mechanism involves the following steps:
-
Chloroplast Targeting: this compound and its analogues localize to the chloroplasts.
-
Induction of Oxidative Stress: It triggers the overproduction of reactive oxygen species (ROS), leading to significant oxidative stress within the chloroplasts.
-
Uncontrolled Stomata Opening: The toxin causes an uncontrolled opening of stomata, leading to rapid water loss and wilting.
-
Programmed Cell Death: The oxidative stress activates a chloroplast-specific pathway of programmed cell death.
Anticancer Activity
More recently, this compound has emerged as a promising candidate for anticancer drug development, exhibiting significant cytotoxicity against various cancer cell lines.
The precise molecular mechanism of this compound's anticancer activity is not yet fully understood. However, it is hypothesized to act as a DNA targeting agent. Further research is required to identify the specific cellular signaling pathways that are modulated by this compound in cancer cells.
Structure-Activity Relationship (SAR)
Studies on this compound analogues and synthetic derivatives have provided valuable insights into the structural features essential for its biological activities.
-
α,β-Unsaturated Carbonyl Group: The carbonyl group at the C-4 position is critical for both phytotoxic and anticancer activities.
-
Stereochemistry at C-3: The specific stereochemistry at the C-3 position plays a significant role in its phytotoxicity.
-
Propenyl Side Chain: The unsaturation in the propenyl side chain also contributes to its phytotoxic effects.
Quantitative Data Summary
This section summarizes the key quantitative data reported in this compound research, including its production yields and biological activity measurements.
Table 1: Production Yield of this compound from Cochliobolus australiensis
| Fungal Strain | Culture Medium | Incubation Time (days) | This compound Yield (mg/L) | Reference |
| LJ4B | Potato Dextrose Broth (PDB) | 21 | 15.2 ± 0.5 | |
| LJ4B | M1D | 21 | 21.85 ± 0.24 | |
| LJ4B | Soy Sauce Sucrose (SSS) | 21 | Low | |
| LJ4B | Wheat Seeds | 18 | 10.5 ± 0.3 | |
| LJ4B | Wheat Seeds | 25 | 18.7 ± 0.6 |
Table 2: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U373 | Glioblastoma | 7.7 ± 0.6 | |
| Hs683 | Glioblastoma | 8.7 ± 0.4 | |
| T98G | Glioblastoma | 8.2 ± 0.2 | |
| A549 | Non-small cell lung carcinoma | Not specified | |
| SKMEL-28 | Melanoma | Not specified |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in this compound research.
Isolation and Purification of this compound
A general protocol for the isolation and purification of this compound from fungal cultures is as follows:
-
Fungal Culture: Cochliobolus australiensis is typically grown in a liquid medium such as Potato Dextrose Broth (PDB) for several weeks.
-
Extraction: The culture filtrate is extracted with an organic solvent, such as ethyl acetate.
-
Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel) and thin-layer chromatography (TLC) for purification.
-
Structure Elucidation: The purified compound is characterized using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Leaf Puncture Assay for Phytotoxicity
This bioassay is commonly used to assess the phytotoxic effects of this compound on plant leaves.
-
Plant Material: Healthy leaves from the target plant species (e.g., buffelgrass) are collected.
-
Toxin Application: A small puncture is made on the leaf surface, and a solution of this compound (typically dissolved in a suitable solvent like methanol) at a specific concentration is applied to the wound.
-
Incubation: The treated leaves are incubated under controlled conditions (e.g., light, temperature, humidity) for a defined period.
-
Assessment: The area of the necrotic lesion that develops around the puncture site is measured to quantify the phytotoxic effect.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.
Conclusion and Future Perspectives
The history of this compound research has evolved from its initial discovery as a fungal metabolite to its current status as a promising lead compound for both herbicidal and anticancer applications. While significant progress has been made in understanding its biological activities and structure-activity relationships, several key areas warrant further investigation. The complete elucidation of its biosynthetic pathway, including the identification of the responsible gene cluster and enzymes, would open up opportunities for synthetic biology approaches to enhance its production. Furthermore, a deeper understanding of the specific molecular targets and signaling pathways modulated by this compound in both plant and cancer cells is crucial for its rational development as a targeted therapeutic or agrochemical. The challenges of low production yield and limited solubility also need to be addressed through metabolic engineering, synthetic chemistry, and formulation development to fully unlock the potential of this fascinating natural product.
References
- 1. In Vitro Effects of Fungal Phytotoxins on Cancer Cell Viability: First Insight into Structure Activity Relationship of a Potent Metabolite of Cochliobolus australiensis this compound [iris.unibas.it]
- 2. Effect of cultural conditions on the production of this compound, a specific fungal phytotoxin for buffelgrass (Cenchrus ciliaris) biocontrol, by different Cochlioboulus australiensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Radicinin: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
[Date]: November 25, 2025
Executive Summary
Radicinin, a dihydropyranopyran-4,5-dione fungal metabolite, has garnered significant scientific interest due to its diverse biological activities. Primarily recognized for its potent phytotoxicity, this compound is being explored as a target-specific bioherbicide for the control of invasive weeds like buffelgrass (Cenchrus ciliaris). Beyond its effects on plants, this compound exhibits notable cytotoxicity against various cancer cell lines, suggesting its potential as a scaffold for novel anticancer agents. This document provides a comprehensive overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows. The information compiled herein is intended to serve as a valuable resource for researchers investigating the therapeutic and agrochemical potential of this natural product.
Phytotoxic Activity
This compound, isolated from the fungus Cochliobolus australiensis, has demonstrated significant and selective phytotoxic effects, particularly against the invasive weed buffelgrass.[1][2][3] Its herbicidal potential is underscored by its high toxicity to the target weed and low toxicity to non-target native plant species.[2][4]
Quantitative Phytotoxicity Data
The phytotoxic activity of this compound and its analogues has been evaluated primarily through leaf puncture bioassays. The data below summarizes the necrotic lesion area on buffelgrass leaves at different concentrations.
| Compound | Concentration (M) | Necrotic Lesion Area (mm²) on Buffelgrass | Reference |
| This compound (1) | 2.5 x 10⁻³ | >30 | |
| This compound (1) | 1 x 10⁻³ | Significant toxicity maintained | |
| 3-epi-radicinin (2) | 2.5 x 10⁻³ | Minimally to moderately toxic | |
| Radicinol (3) | 2.5 x 10⁻³ | Nontoxic | |
| 3-epi-radicinol (4) | 2.5 x 10⁻³ | Nontoxic | |
| Cochliotoxin (5) | 2.5 x 10⁻³ | Minimally to moderately toxic |
Structure-Activity Relationship (SAR) for Phytotoxicity
Studies on this compound derivatives have revealed key structural features essential for its phytotoxic activity. The presence of an α,β-unsaturated carbonyl group at C-4, a free secondary hydroxyl group at C-3, and the specific stereochemistry at C-3 are crucial for imparting high phytotoxicity. Modification or removal of these groups leads to a significant reduction or complete loss of activity.
Experimental Protocol: Leaf Puncture Bioassay
This method is adapted from studies evaluating the phytotoxicity of this compound and its derivatives.
Objective: To assess the phytotoxic activity of a compound by applying it directly to a plant leaf and measuring the resulting necrotic lesion.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., methanol).
-
Healthy, mature leaves of the target plant species (e.g., buffelgrass).
-
Micropipette.
-
Sterile needle or pin.
-
Ruler or caliper for measuring lesion size.
-
Incubation chamber with controlled light and humidity.
Procedure:
-
Plant Preparation: Grow the target plants under controlled greenhouse conditions to ensure uniformity.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make serial dilutions to obtain the desired test concentrations (e.g., 2.5 x 10⁻³ M and 1 x 10⁻³ M).
-
Leaf Puncture: Gently puncture the adaxial surface of a healthy, attached leaf with a sterile needle.
-
Compound Application: Immediately apply a small, known volume (e.g., 10 µL) of the test solution directly onto the puncture wound.
-
Control: As a negative control, apply the solvent alone to a separate punctured leaf.
-
Incubation: Place the plants in an incubation chamber under controlled conditions (e.g., 25°C, 12h photoperiod) for a specified period (e.g., 72 hours).
-
Data Collection: After the incubation period, measure the diameter of the necrotic lesion that develops around the puncture site. Calculate the lesion area.
-
Analysis: Compare the lesion areas produced by the test compound with the control.
Caption: Workflow for the Leaf Puncture Bioassay.
Cytotoxic Activity
This compound has demonstrated significant cytotoxic activity against several human cancer cell lines, indicating its potential as a lead compound for the development of new anticancer drugs.
Quantitative Cytotoxicity Data (IC₅₀ Values)
The in vitro anticancer activity of this compound and other fungal metabolites was evaluated using the MTT assay on various cancer cell models.
| Compound | A549 (Lung Carcinoma) IC₅₀ (µM) | HCT116 (Colon Carcinoma) IC₅₀ (µM) | SKMEL-28 (Melanoma) IC₅₀ (µM) | Mean IC₅₀ (µM) | Reference |
| This compound (1) | 7.7 ± 0.6 | 8.7 ± 0.4 | 8.2 ± 0.2 | 8.2 | |
| Chloromonilinic acid B | >100 | >100 | >100 | >100 | |
| Chloromonilinic acid D | >100 | >100 | >100 | >100 | |
| Viridiol | 65.5 ± 7.6 | 51.7 ± 5.3 | 62.4 ± 7.6 | 59.9 | |
| 1-deoxyviridiol | 74.0 ± 6.6 | 64.9 ± 12.9 | 91.2 ± 18.8 | 76.7 | |
| Hyfraxinic acid | >100 | >100 | >100 | >100 | |
| Massarilactone D | >100 | >100 | >100 | >100 | |
| Massarilactone H | 32.4 ± 1.2 | 34.8 ± 3.4 | 32.4 ± 2.8 | 33.2 | |
| Cisplatin | 7.9 ± 1.1 | 9.8 ± 1.0 | 7.5 ± 0.7 | 8.4 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and cytotoxicity.
Objective: To determine the concentration of a compound that inhibits the metabolic activity of cultured cells by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, SKMEL-28).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well microplates.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.
Caption: Workflow for the MTT Cytotoxicity Assay.
Putative Mechanisms of Action & Signaling Pathways
The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, studies on this compound and its analogues provide some insights into its potential modes of action.
Phytotoxicity Mechanism
While the direct signaling pathway for this compound's phytotoxicity is not fully known, research on a synthetic analogue, (±)-3-deoxythis compound, suggests a mechanism involving the induction of oxidative stress. This analogue has been shown to target chloroplasts, leading to an overproduction of reactive oxygen species (ROS), which in turn triggers a chloroplast-specific pathway of programmed cell death. This results in observable effects such as chlorosis, ion leakage, and membrane lipid peroxidation.
Caption: Proposed phytotoxicity pathway of a this compound analogue.
Cytotoxicity Mechanism
The anticancer mode of action of this compound is still under investigation, and it is hypothesized to occur through a mechanism distinct from its derivatives. The consistent cytotoxic effects across different cancer cell lines suggest that this compound might act through a non-apoptotic cell death pathway. However, further research is required to identify the specific molecular targets and signaling cascades involved. General pathways often implicated in cytotoxic responses to natural products include the MAPK and PI3K/Akt signaling pathways, which regulate cell proliferation, survival, and apoptosis. The potential involvement of these pathways in this compound-induced cytotoxicity warrants further investigation.
Caption: Potential signaling pathways for this compound's cytotoxicity.
Other Biological Activities
In addition to its phytotoxic and cytotoxic properties, this compound has been reported to possess a range of other biological activities, although these are less extensively studied. These include:
-
Antifungal activity
-
Insecticidal activity
-
Plant growth regulatory effects
-
Antibiotic activity against Gram-positive bacteria
Further research is needed to quantify these activities and elucidate the underlying mechanisms.
Ecotoxicology and Degradability
Ecotoxicological studies are crucial for assessing the environmental impact of this compound, especially concerning its potential use as a bioherbicide. Studies have shown that this compound exhibits relatively low toxicity to certain aquatic organisms.
Quantitative Ecotoxicity Data
| Organism | Endpoint | Value (mg/L) | Reference |
| Daphnia magna | EC₅₀ | Not specified, but toxicity was low at 10⁻³ M |
This compound has been found to degrade significantly in the presence of sunlight, suggesting it may not persist long in the environment.
Conclusion and Future Directions
This compound is a promising natural product with significant potential in both agriculture and medicine. Its selective phytotoxicity makes it a strong candidate for development as a bioherbicide, while its potent cytotoxicity against cancer cells opens avenues for novel anticancer drug discovery.
Future research should focus on:
-
Elucidating the precise molecular targets and signaling pathways of this compound in both plant and mammalian cells.
-
Conducting in vivo studies to validate the in vitro anticancer activity.
-
Optimizing the production of this compound through fermentation or total synthesis to facilitate further research and development.
-
Performing comprehensive ecotoxicological studies to ensure its environmental safety as a potential bioherbicide.
This technical guide provides a solid foundation for researchers and professionals in the field, summarizing the current knowledge on the biological activity of this compound and highlighting key areas for future investigation.
References
- 1. Natural products phytotoxicity A bioassay suitable for small quantities of slightly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Radicinin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of radicinin, a fungal phytotoxin with potential applications as a bioherbicide. The methodologies described are compiled from established research and are intended to guide researchers in obtaining high-purity this compound for further investigation.
Introduction
This compound is a dihydropyranopyran-4,5-dione phytotoxin produced by various fungi, notably Cochliobolus australiensis (previously known as Curvularia australiensis) and species of Alternaria.[1] It has demonstrated significant, target-specific herbicidal activity against invasive species like buffelgrass (Cenchrus ciliaris), making it a promising candidate for the development of natural herbicides.[1][2][3][4] This protocol outlines the key steps for producing, extracting, and purifying this compound from fungal cultures.
Data Presentation
Table 1: Fungal Strains and Culture Conditions for this compound Production
| Fungal Strain | Culture Medium | Incubation Time | This compound Production (mg/L or mg/Kg) | Reference |
| Cochliobolus australiensis (LJ4B) | Potato Dextrose Broth (PDB) | Not Specified | 21.85 ± 0.24 | |
| Cochliobolus australiensis (LJ4B) | M1D Medium | Not Specified | Comparable to PDB | |
| Cochliobolus australiensis (LJ4B) | Soy Sauce Sucrose (SSS) Medium | Not Specified | Very Low | |
| Cochliobolus australiensis (LJ4B) | Wheat Seeds (Solid Culture) | 18 days | Higher than 25 days | |
| Cochliobolus australiensis (LJ4B) | Wheat Seeds (Solid Culture) | 25 days | Lower than 18 days |
Table 2: Chromatographic Parameters for this compound Analysis and Purification
| Technique | Stationary Phase | Mobile Phase / Eluent | Detection | Retention Time (HPLC) | Reference |
| Thin Layer Chromatography (TLC) | Silica Gel (Kieselgel 60, F254) | n-hexane-EtOAc (55:45) | UV (253 nm), H2SO4/Phosphomolybdic acid spray and heating | Not Applicable | |
| Column Chromatography | Silica Gel (Kieselgel 60, 0.06–0.200 mm) | Not explicitly stated, but typically a gradient of n-hexane and ethyl acetate | TLC analysis of fractions | Not Applicable | |
| High-Performance Liquid Chromatography (HPLC) | Not explicitly stated | Not explicitly stated | UV Detector | ~28.44 min |
Experimental Protocols
Fungal Culture and this compound Production
This protocol is based on methods described for Cochliobolus australiensis.
a. Liquid Culture (Potato Dextrose Broth - PDB)
-
Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions.
-
Inoculate the sterile PDB with a pure culture of Cochliobolus australiensis.
-
Incubate the culture under appropriate conditions (e.g., 22-25°C) with shaking for a period sufficient for fungal growth and metabolite production (typically 2-4 weeks).
b. Solid Culture (Wheat Seeds)
-
Soak wheat seeds in water and autoclave to sterilize.
-
Prepare a conidial suspension of Cochliobolus australiensis in sterile water.
-
Add the conidial suspension to the sterile, soaked wheat seeds in a sterile Erlenmeyer flask.
-
Incubate the solid culture at approximately 22°C for 18-25 days.
Extraction of this compound
a. From Liquid Culture
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate (EtOAc) three times.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate (Na2SO4).
-
Evaporate the solvent under reduced pressure to obtain the crude organic extract.
b. From Solid Culture
-
Dry the solid wheat culture material and mince it using a laboratory mill.
-
Extract the minced material with a mixture of methanol (MeOH) and water (1:1).
-
Centrifuge the mixture (e.g., 7000 rpm for 1 hour) to pellet the solid material.
-
Collect the supernatant and defat it by partitioning with n-hexane (three times).
-
Extract the resulting aqueous phase with ethyl acetate (EtOAc) three times.
-
Combine the organic extracts, dry over anhydrous Na2SO4, and evaporate under reduced pressure to yield the crude extract.
Purification of this compound
a. Thin Layer Chromatography (TLC) for Monitoring
-
Perform analytical and preparative TLC on silica gel plates (Kieselgel 60, F254).
-
Use a suitable solvent system, such as n-hexane-EtOAc (55:45), for development.
-
Visualize the spots under UV radiation (253 nm) or by spraying with 10% H2SO4 in methanol, followed by 5% phosphomolybdic acid in ethanol and heating at 110°C for 10 minutes.
b. Silica Gel Column Chromatography
-
Pack a glass column with silica gel (e.g., Merck, Kieselgel 60, 0.06–0.200 mm).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Purity and Identity Confirmation
-
Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC). A purity of >98% is generally desired.
-
Confirm the identity of this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR) and Mass Spectrometry (MS).
Visualization of Experimental Workflow
Caption: Workflow for this compound Isolation and Purification.
References
- 1. This compound, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fs.usda.gov [fs.usda.gov]
- 3. Effect of cultural conditions on the production of this compound, a specific fungal phytotoxin for buffelgrass (Cenchrus ciliaris) biocontrol, by different Cochlioboulus australiensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Radicinin using High-Performance Liquid Chromatography (HPLC)
Introduction
Radicinin is a phytotoxic fungal metabolite classified as a dihydropyranopyran-4,5-dione, produced by various fungal species, including Cochliobolus australiensis and Alternaria species.[1][2][3] It is currently under evaluation for its potential as a target-specific bioherbicide for the control of invasive plant species like buffelgrass (Cenchrus ciliaris).[1][4] Given its promising biological activity, a reliable and sensitive analytical method is crucial for its quantification in complex matrices such as fungal fermentation broths. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and acetonitrile. This compound, a moderately polar compound, is separated from other components in the fungal extract based on its differential partitioning between the stationary and mobile phases. The separation is achieved using a gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time. Detection is performed using an ultraviolet (UV) spectrophotometric detector at 226 nm, which corresponds to the maximum UV absorption for this compound. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from analytical standards of known concentrations.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
-
Stock Solution Preparation: Accurately weigh a suitable amount of pure this compound analytical standard and dissolve it in HPLC-grade methanol (MeOH) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards. A recommended concentration range is between 1 µg/mL and 250 µg/mL.
-
Storage: Store all standard solutions at 4°C in amber vials to prevent photodegradation.
Protocol 2: Sample Preparation from Fungal Cultures
This protocol describes the extraction of this compound from fungal cultures for HPLC analysis.
-
Culture Preparation: Grow the this compound-producing fungus (e.g., Cochliobolus australiensis) in a suitable liquid medium such as Potato Dextrose Broth (PDB).
-
Lyophilization: After the incubation period, lyophilize (freeze-dry) the entire culture.
-
Extraction:
-
Dissolve the lyophilized culture material in distilled water (e.g., 30 mL for a 100 mL original culture).
-
Perform a liquid-liquid extraction by transferring the aqueous solution to a separatory funnel and extracting three times with an equal volume of ethyl acetate (EtOAc).
-
Combine the organic (EtOAc) extracts.
-
-
Drying and Evaporation:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude fungal extract.
-
-
Sample for Injection:
-
Accurately weigh the dried extract and dissolve it in methanol to a final concentration of 0.5 mg/mL.
-
Prior to injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Protocol 3: HPLC Analysis and Quantification
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% acetonitrile in water) until a stable baseline is achieved.
-
Calibration Curve Construction:
-
Inject 20 µL of each calibration standard in triplicate, starting from the lowest concentration.
-
Record the retention time and peak area for this compound in each chromatogram.
-
Construct a linear regression curve by plotting the peak area against the absolute amount of this compound.
-
-
Sample Analysis:
-
Inject 20 µL of the prepared fungal extract sample into the HPLC system.
-
Analyze each sample in triplicate to ensure reproducibility.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Retention times are highly reproducible, typically varying by less than 0.5 minutes.
-
Determine the peak area of this compound in the sample.
-
Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
-
Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Description |
| Instrument | Hitachi HPLC system with a 5160 pump and a 5410 spectrophotometric detector or equivalent |
| Column | Phenomenex C18 reversed-phase column (Luna, 150 x 4.6 mm i.d., 5 µm) |
| Mobile Phase | A: HPLC-grade Water; B: Acetonitrile |
| Gradient Elution | 0-6 min: 10-15% B; 6-16 min: 15-20% B; 16-22 min: 20-25% B; 22-40 min: 25-40% B; 40-45 min: 40-90% B; followed by a 5-min re-equilibration period to initial conditions |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 226 nm |
| Run Time | 50 minutes |
| Column Temperature | Ambient |
Table 2: Analytical Characteristics for this compound Quantification
| Parameter | Value / Range | Reference |
| Calibration Range | 1 - 250 µg/mL | |
| Linear Regression Example | y = 1E+07x + 247112 | |
| Retention Time Variation | < 0.500 min |
Visualizations
References
- 1. Effect of cultural conditions on the production of this compound, a specific fungal phytotoxin for buffelgrass (Cenchrus ciliaris) biocontrol, by different Cochlioboulus australiensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Natural Products from Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fs.usda.gov [fs.usda.gov]
Application Notes and Protocols for the Structural Elucidation of Radicinin using NMR Spectroscopy
Introduction
Radicinin, a polyketide metabolite produced by various fungi, including Cochliobolus miyabeanus, has garnered significant interest due to its diverse biological activities, which include phytotoxic, antifungal, and potential anticancer properties. The precise structural characterization of such natural products is a critical step in drug discovery and development, enabling a deeper understanding of structure-activity relationships and mechanisms of action. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous determination of the chemical structure of organic molecules like this compound in solution.
These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies outlined herein are designed to guide researchers through the process of sample preparation, data acquisition, and spectral interpretation to confirm the molecular structure of this compound.
Structure of this compound
This compound (IUPAC Name: (3S,4S)-3-hydroxy-2-methyl-4-((E)-prop-1-en-1-yl)-4,5-dihydropyrano[4,3-b]pyran-5,7(3H,8H)-dione) is a dihydropyranopyran-dione derivative with the chemical formula C₁₂H₁₂O₅. Its structure was definitively established through a combination of spectroscopic techniques, with NMR playing a pivotal role.
Quantitative NMR Data
A thorough analysis of the ¹H and ¹³C NMR spectra is fundamental to the structural elucidation process. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 4.40 | d | 12.4 |
| 4 | 4.00 | dd | 12.4, 2.0 |
| 8 | 5.89 | s | |
| 9 | 6.07 | dq | 15.5, 1.5 |
| 10 | 6.99 | dq | 15.5, 7.1 |
| 11 | 1.98 | dd | 7.1, 1.5 |
| 12-CH₃ | 2.19 | s | |
| 3-OH | - | br s |
Note: Data acquired in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound[1]
| Position | δ (ppm) |
| 2 | 164.5 |
| 3 | 68.9 |
| 4 | 77.8 |
| 4a | 102.5 |
| 5 | 191.8 |
| 7 | 174.7 |
| 8 | 98.2 |
| 8a | 162.5 |
| 9 | 122.7 |
| 10 | 140.8 |
| 11 | 18.4 |
| 12 | 20.3 |
Note: Data from Seto and Urano (1975), acquired in D₆-DMSO. Chemical shifts have been referenced and may be subject to minor variations in other solvents.[1]
Experimental Protocols
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this compound. For enhanced signal dispersion, especially for hydroxyl protons, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the deuterated solvent. This concentration is generally sufficient for most 1D and 2D NMR experiments on modern spectrometers.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Transfer the solution to the NMR tube, ensuring no solid particles are present. The sample height should be approximately 4-5 cm.
NMR Data Acquisition
The following experiments are recommended for the complete structure elucidation of this compound. All spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher.
3.2.1. 1D NMR Experiments
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30 or equivalent).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the concentration.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30 or equivalent).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
3.2.2. 2D NMR Experiments
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
Pulse Program: cosygpmf or equivalent.
-
Spectral Width (F1 and F2): Same as ¹H NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
Pulse Program: hsqcedetgpsisp2.3 or equivalent.
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is key for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: hmbcgplpndqf or equivalent.
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is essential for determining the relative stereochemistry.
-
Pulse Program: noesygpph or equivalent.
-
Spectral Width (F1 and F2): Same as ¹H NMR.
-
Mixing Time: 500-800 ms.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Structure Elucidation Workflow & Key Correlations
The following diagrams illustrate the logical workflow for elucidating the structure of this compound from the acquired NMR data.
Establishing Connectivity with COSY and HMBC
The COSY spectrum reveals the proton-proton coupling network, allowing for the identification of key structural fragments. The HMBC spectrum is then used to connect these fragments through correlations to quaternary carbons.
References
Total Synthesis of Radicinin: A Pursuit in Natural Product Chemistry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Radicinin is a fungal metabolite produced by several species, including Cochliobolus australiensis, that has garnered significant interest for its potential as a target-specific bioherbicide.[1][2][3] It has demonstrated high toxicity towards invasive weeds like buffelgrass (Cenchrus ciliaris) while exhibiting low toxicity to native plant species and no observable adverse effects on zebrafish embryos.[1][3] The development of this compound as a commercial bioherbicide is hampered by its low production yields from fungal cultures. Consequently, an efficient and scalable total synthesis is highly sought after to provide sufficient quantities for further biological evaluation and potential agricultural applications. This document provides an overview of the synthetic efforts towards this compound and its analogs.
Despite extensive research highlighting the need for a total synthesis of this compound, a complete, published total synthesis of the natural product itself has not been reported in the scientific literature to date. However, a notable synthesis of the closely related analog, (±)-3-deoxythis compound, has been achieved, offering valuable insights into the construction of the core dihydropyranopyran-4,5-dione scaffold.
Synthesis of (±)-3-Deoxythis compound: A Key Analog
A novel and efficient synthetic strategy for (±)-3-deoxythis compound has been developed, providing a more versatile approach compared to previously reported methods for similar structures. This methodology allows for the introduction of different side-chains at various positions, opening avenues for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis
The synthetic approach to (±)-3-deoxythis compound is outlined below. The strategy involves a key Mukaiyama aldol reaction to construct the carbon skeleton, followed by oxidation and cyclization to form the pyrone ring, and a final acylation to install the side chain.
Caption: Retrosynthetic analysis of (±)-3-deoxythis compound.
Synthetic Workflow
The forward synthesis of (±)-3-deoxythis compound involves a sequence of well-established organic transformations. The workflow is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of (±)-3-deoxythis compound.
Quantitative Data
The synthesis of (±)-3-deoxythis compound was achieved with an overall yield of 17%. The yields for the key steps are summarized in the table below.
| Step | Reaction | Product | Yield (%) |
| 1 | Mukaiyama Aldol Reaction | Alcohol Intermediate | - |
| 2 | Oxidation | Diketone Intermediate | - |
| 3 | Cyclization | Pyranone Intermediate | - |
| 4 | Acylation | (±)-3-Deoxythis compound | - |
| Overall | - | (±)-3-Deoxythis compound | 17 |
Note: Individual step yields were not provided in the source literature, only the overall yield.
Experimental Protocol: Synthesis of (±)-3-Deoxythis compound
Materials:
-
Silyl dienol ether 4
-
Acetaldehyde
-
Dess-Martin periodinane
-
Trifluoroacetic acid
-
Crotonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Diethyl ether
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Mukaiyama Aldol Reaction: To a solution of silyl dienol ether 4 in dichloromethane at -78 °C, add acetaldehyde. The reaction is stirred for 2 hours at this temperature. The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and extracted with diethyl ether. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude alcohol 5b is purified by flash chromatography on silica gel.
-
Oxidation: To a solution of alcohol 5b in dichloromethane, add Dess-Martin periodinane at room temperature. The reaction is stirred for 1 hour. The reaction mixture is then diluted with diethyl ether and washed with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃. The organic layer is dried over Na₂SO₄, filtered, and concentrated to give the crude diketone 6b , which is used in the next step without further purification.
-
Cyclization: The crude diketone 6b is dissolved in dichloromethane, and trifluoroacetic acid is added. The reaction is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the pyrone 7b .
-
Acylation: To a solution of pyrone 7b in pyridine at 0 °C, add crotonyl chloride. The reaction is stirred at room temperature for 4 hours. The mixture is then diluted with diethyl ether and washed with 1 M HCl, a saturated aqueous solution of NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography on silica gel to give (±)-3-deoxythis compound.
Semi-Synthesis of this compound Derivatives
While a total synthesis of this compound remains elusive, several semi-synthetic derivatives have been prepared to probe the structure-activity relationships of this natural product. These studies have provided valuable insights into the chemical features essential for its phytotoxic activity.
Derivatives have been synthesized by modifying the hydroxyl group at the C-3 position and by reducing the double bonds in the molecule.
Examples of Semi-Synthesized this compound Derivatives:
-
p-Bromobenzoyl ester of this compound
-
5-Azidopentanoyl ester of this compound
-
Stearoyl ester of this compound
-
Mesyl ester of this compound
-
Acetyl ester of this compound
-
Hydrogenated derivatives of this compound
These studies have generally shown that modifications to the C-3 hydroxyl group and saturation of the α,β-unsaturated carbonyl system lead to a decrease or loss of phytotoxic activity, highlighting the importance of these functional groups for its biological function.
Biological Activity and Rationale for Synthesis
The primary driver for the synthetic interest in this compound is its potent and selective herbicidal activity. Its mode of action is not fully elucidated, but it is known to interfere with cellular processes in susceptible plants.
Caption: Conceptual diagram of this compound's selective herbicidal action.
The low natural abundance of this compound necessitates a synthetic route to enable further research and development. An efficient total synthesis would provide access to larger quantities of the natural product and also facilitate the creation of novel analogs with potentially improved properties, such as enhanced potency, broader spectrum of activity, or improved environmental stability.
The total synthesis of this compound remains an open challenge in the field of natural product synthesis. The successful synthesis of the key analog, (±)-3-deoxythis compound, has laid important groundwork for future approaches to the natural product itself. The continued interest in this compound's potent and selective herbicidal properties provides a strong impetus for further synthetic investigations. The development of a scalable and efficient total synthesis would be a significant achievement, paving the way for the potential use of this compound and its analogs as environmentally benign herbicides.
References
- 1. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Production of Radicinin by Fungal Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radicinin is a fungal polyketide, a dihydropyranopyran-4,5-dione, with a range of biological activities that have garnered interest in the fields of agriculture and medicine.[1][2] Notably, it has demonstrated potent phytotoxic effects, positioning it as a promising candidate for development as a bioherbicide.[1][2][3] To facilitate further research and development, robust and scalable methods for its production are required. Fungal fermentation remains a primary route for obtaining this compound, with several fungal species, particularly within the Cochliobolus genus, identified as producers.
These application notes provide a comprehensive overview of the methodologies for the large-scale production of this compound, from fungal strain selection and fermentation to extraction and purification. The protocols detailed herein are compiled from published research to guide researchers in developing efficient and scalable production strategies.
Fungal Strains and Culture Conditions
The production of this compound is highly dependent on the fungal strain and the culture conditions employed. Several species have been reported to produce this compound; however, yields can vary significantly.
Table 1: Fungal Species Reported to Produce this compound
| Fungal Species | Reference |
|---|---|
| Cochliobolus australiensis | |
| Cochliobolus lunatus (Anamorph: Curvularia lunata) | |
| Alternaria chrysanthemi | |
| Stemphylium radicinum | |
| Phoma andina |
| Bipolaris coicis | |
Among these, Cochliobolus australiensis has been a focus of studies aiming to optimize this compound production. The choice of culture medium is a critical factor influencing the yield.
Table 2: Quantitative Yield of this compound from Cochliobolus australiensis (Strain LJ4B) in Various Culture Media
| Culture Medium | Fermentation Time | This compound Yield (mg/L or mg/100g) | Reference |
|---|---|---|---|
| Potato Dextrose Broth (PDB) | Not Specified | 26.20 ± 0.32 mg/L | |
| Modified M1D Medium | Not Specified | 21.85 ± 0.24 mg/L | |
| Soy Sauce Sucrose (SSS) Medium | Not Specified | Low | |
| Solid Culture (Wheat Seeds) | 18 days | Reported, not quantified |
| Solid Culture (Wheat Seeds) | 25 days | Reported, not quantified | |
Experimental Protocols
Protocol 1: Inoculum Preparation for Liquid Fermentation
A standardized inoculum is crucial for reproducible fermentation outcomes.
Materials:
-
Cochliobolus sp. culture on Potato Dextrose Agar (PDA) plates
-
Sterile distilled water
-
Sterile glass beads or a sterile cell scraper
-
Hemocytometer
Procedure:
-
Grow the selected Cochliobolus strain on PDA plates until sporulation is observed (typically 7-14 days).
-
Aseptically add 10 mL of sterile distilled water to a mature plate.
-
Gently scrape the surface of the agar with a sterile cell scraper or add sterile glass beads and shake to dislodge the conidia.
-
Transfer the resulting spore suspension to a sterile tube.
-
Determine the spore concentration using a hemocytometer.
-
Adjust the spore concentration to the desired level (e.g., 1 x 10^6 spores/mL) with sterile distilled water. This suspension serves as the inoculum.
Protocol 2: Laboratory-Scale this compound Production in Liquid Culture
This protocol describes the fermentation process in shake flasks.
Materials:
-
Potato Dextrose Broth (PDB) (or other selected medium)
-
250 mL Erlenmeyer flasks
-
Cotton plugs or foam stoppers
-
Inoculum suspension (from Protocol 1)
-
Incubator shaker
Procedure:
-
Dispense 100 mL of PDB into each 250 mL Erlenmeyer flask.
-
Sterilize the flasks by autoclaving at 121°C for 20 minutes.
-
Allow the medium to cool to room temperature.
-
Inoculate each flask with 1 mL of the prepared spore suspension.
-
Incubate the flasks at 25-28°C with shaking at 150-200 rpm for 14-21 days.
-
Monitor the production of this compound periodically by taking samples for HPLC analysis.
References
- 1. Pathogenic Roles of Polyketide Synthase CLPKS18 and (R)-(-)-Mellein from Curvularia lunata in Maize Leaf Spot [mdpi.com]
- 2. Two polyketide synthase-encoding genes are required for biosynthesis of the polyketide virulence factor, T-toxin, by Cochliobolus heterostrophus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Natural Products Using Preparative TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Radicinin Derivatives: Applications, Protocols, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of radicinin derivatives, detailing their potential applications, step-by-step experimental protocols for their preparation, and a summary of their biological activities. This compound, a fungal metabolite, and its analogues have garnered significant interest due to their diverse biological activities, including phytotoxic, anticancer, and antimicrobial properties. This guide is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutic agents and agrochemicals.
Application Notes
This compound and its derivatives represent a versatile scaffold for chemical synthesis and biological investigation. The core dihydropyranopyran-4,5-dione structure can be readily modified at several positions, allowing for the generation of a library of analogues with diverse functionalities and potentially enhanced biological activities.
Key areas of application for this compound derivatives include:
-
Agrochemicals: this compound has demonstrated potent phytotoxic activity, particularly as a bioherbicide.[1][2] Derivatives are being explored to develop target-specific and biodegradable alternatives to conventional herbicides for weed management.[1]
-
Oncology: this compound and several of its semi-synthetic derivatives have exhibited significant in vitro anticancer activity against various cancer cell lines.[3][4] The ability to induce apoptosis makes these compounds promising leads for the development of novel cancer therapeutics.
-
Antimicrobial Agents: The this compound scaffold has also shown potential as a source of new antibacterial and antifungal agents.
The synthetic strategies outlined in this document provide a foundation for structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of these compounds for various applications.
Experimental Protocols
This section details the experimental procedures for the synthesis of selected this compound derivatives.
Protocol 1: Semi-synthesis of this compound Ester Derivatives
This protocol describes a general method for the esterification of the C-3 hydroxyl group of this compound.
Materials:
-
This compound
-
Anhydrous acetonitrile (MeCN) or Dichloromethane (CH2Cl2)
-
Pyridine
-
4-(Dimethylamino)pyridine (DMAP)
-
Appropriate acyl chloride (e.g., p-bromobenzoyl chloride, stearoyl chloride, mesyl chloride) or anhydride (e.g., acetic anhydride)
-
Dicyclohexylcarbodiimide (DCC) for carboxylic acids
-
1 N Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Chloroform (CHCl3)
-
Isopropanol (i-PrOH)
-
n-hexane
-
Methanol (MeOH)
-
Benzene (C6H6)
-
Nitrogen gas (N2)
-
Preparative Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
General Esterification using Acyl Chlorides:
-
Dissolve this compound (1 equivalent) in anhydrous MeCN or CH2Cl2.
-
Add DMAP (1 equivalent) and the corresponding acyl chloride (1 equivalent).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 5 hours for p-bromobenzoyl chloride, overnight for mesyl chloride).
-
Quench the reaction with 1 N NaHCO3 solution.
-
Extract the product with CH2Cl2 or EtOAc.
-
Dry the organic layer and evaporate the solvent.
-
Purify the residue by preparative TLC using an appropriate solvent system (e.g., CHCl3:i-PrOH 9:1 for p-bromobenzoyl ester; CHCl3:i-PrOH 97:3 for mesyl ester).
-
-
Esterification using Carboxylic Acids (Stearoyl Ester):
-
Dissolve this compound (1 equivalent) in CH2Cl2.
-
Add stearoyl chloride (2.4 equivalents), DMAP (0.3 equivalents), and DCC (1.7 equivalents).
-
Stir the reaction mixture at room temperature for 3 days.
-
Dry the reaction mixture under a stream of N2.
-
Purify the residual oil by preparative TLC using n-hexane:EtOAc (55:45).
-
-
Acetylation using Acetic Anhydride:
-
Dissolve this compound (1 equivalent) in pyridine.
-
Add acetic anhydride (excess).
-
Stir the reaction for 3 hours at room temperature.
-
Stop the reaction by adding MeOH.
-
Remove the solvent by forming an azeotrope with benzene under a nitrogen stream.
-
Purify the residue by TLC using CHCl3:i-PrOH (95:5).
-
Protocol 2: Total Synthesis of (±)-3-Deoxythis compound
This protocol outlines a versatile strategy for the total synthesis of (±)-3-deoxythis compound, a biosynthetic precursor of this compound.
Materials:
-
2,2,6-trimethyl-4H-1,3-dioxin-4-one
-
Lithium diisopropylamide (LDA)
-
Trimethylsilyl chloride (TMSCl)
-
Tetrahydrofuran (THF)
-
Crotonaldehyde
-
Titanium tetrachloride (TiCl4)
-
Dichloromethane (CH2Cl2)
-
Dess-Martin periodinane
-
Toluene
-
Crotonyl chloride
-
Pyridine
-
n-hexane
-
Acetone
Procedure:
-
Synthesis of Silyl Dienolether (4):
-
To a solution of LDA in THF at -78 °C, add 2,2,6-trimethyl-4H-1,3-dioxin-4-one.
-
After stirring, add TMSCl and allow the reaction to warm to room temperature.
-
Purify the crude product by high vacuum distillation to obtain the silyl dienolether.
-
-
Mukaiyama Aldol Reaction:
-
To a solution of the silyl dienolether in CH2Cl2 at -78 °C, add TiCl4 followed by crotonaldehyde.
-
Stir the reaction at -78 °C until completion.
-
Quench the reaction and work up to isolate the alcohol product (5a).
-
-
Oxidation to Ketone (6a):
-
Dissolve the alcohol (5a) in CH2Cl2.
-
Add Dess-Martin periodinane and stir until the starting material is consumed.
-
Work up the reaction to obtain the ketone (6a).
-
-
Cyclization to Hydroxy α-Pyrone (7a):
-
Heat the ketone (6a) in toluene to induce cyclization and elimination of acetone.
-
Remove the solvent to yield the hydroxy α-pyrone (7a).
-
-
Acylation and Intramolecular Michael Addition:
-
To a solution of the hydroxy α-pyrone (7a) in pyridine, add crotonyl chloride.
-
Stir the reaction to allow for acylation followed by in situ intramolecular Michael addition.
-
Purify the crude product by column chromatography on silica gel (n-hexane:acetone 1:1) to afford (±)-3-deoxythis compound.
-
Quantitative Data on Biological Activity
The biological activities of this compound and its derivatives have been evaluated in various assays. The following tables summarize the available quantitative data.
Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound | Glioblastoma (U373) | Colorectal (HCT116) | Lung (A549) |
| This compound | 15 ± 2 | 20 ± 3 | 25 ± 4 |
| 3-epi-radicinin | > 50 | > 50 | > 50 |
| Radicinol | > 50 | > 50 | > 50 |
| 3-epi-radicinol | > 50 | > 50 | > 50 |
| Acetyl ester of this compound | 25 ± 3 | 30 ± 4 | 35 ± 5 |
| Mesyl ester of this compound | > 50 | > 50 | > 50 |
| p-Bromobenzoyl ester of this compound | > 50 | > 50 | > 50 |
| Stearoyl ester of this compound | > 50 | > 50 | > 50 |
| 5-Azidopentanoyl ester of this compound | 30 ± 4 | 40 ± 5 | 45 ± 6 |
Table 2: Ecotoxicity of this compound
| Organism | Endpoint | Value (mg/L) |
| Daphnia magna | EC50 (24h) | 19.14 |
Visualizations
The following diagrams illustrate key synthetic and biological pathways related to this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Effects of Fungal Phytotoxins on Cancer Cell Viability: First Insight into Structure Activity Relationship of a Potent Metabolite of Cochliobolus australiensis this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Radicinin as a Bioherbicide: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radicinin, a dihydropyranopyran-4,5-dione fungal phytotoxin, has emerged as a promising candidate for the development of a target-specific bioherbicide. Isolated from the fungus Cochliobolus australiensis, a pathogen of the invasive weed buffelgrass (Cenchrus ciliaris), this compound exhibits significant phytotoxic activity against this target species while demonstrating low toxicity to non-target native plants and aquatic life.[1][2][3] This document provides detailed application notes and experimental protocols for researchers interested in the evaluation and application of this compound as a bioherbicide.
Data Presentation
Phytotoxicity of this compound and Related Compounds
The herbicidal efficacy of this compound and its derivatives has been primarily evaluated using a leaf puncture assay on buffelgrass. The following tables summarize the quantitative data from these studies, presenting the necrotic area as a measure of phytotoxicity.
Table 1: Phytotoxicity of this compound and Other Fungal Metabolites on Cenchrus ciliaris (Buffelgrass) Leaves
| Compound | Concentration (M) | Mean Necrotic Area (mm²) ± SE |
| This compound | 2.5 x 10⁻³ | 25.8 ± 1.2 |
| 1.0 x 10⁻³ | 15.5 ± 0.9 | |
| 3-epi-radicinin | 2.5 x 10⁻³ | 10.2 ± 0.8 |
| 1.0 x 10⁻³ | 5.1 ± 0.5 | |
| Cochliotoxin | 2.5 x 10⁻³ | 12.5 ± 1.0 |
| 1.0 x 10⁻³ | 6.3 ± 0.6 | |
| Radicinol | 2.5 x 10⁻³ | 3.2 ± 0.4 |
| 3-epi-radicinol | 2.5 x 10⁻³ | 2.1 ± 0.3 |
| Control (MeOH 4%) | - | 0 |
Data synthesized from Masi et al., 2019.[2][4]
Table 2: Structure-Activity Relationship of this compound Derivatives on Cenchrus ciliaris Leaves
| Compound | Concentration (M) | Mean Necrotic Area (mm²) ± SE |
| This compound (1) | 2.5 x 10⁻³ | 25.8 ± 1.2 |
| p-Bromobenzoyl ester of this compound (6) | 2.5 x 10⁻³ | 0 |
| 5-Azidopentanoyl ester of this compound (7) | 2.5 x 10⁻³ | 8.5 ± 0.7 |
| Stearoyl ester of this compound (8) | 2.5 x 10⁻³ | 0 |
| Mesyl ester of this compound (9) | 2.5 x 10⁻³ | 7.2 ± 0.6 |
| Acetyl ester of this compound (10) | 2.5 x 10⁻³ | 6.8 ± 0.5 |
| Hexahydro-radicinin A (14) | 2.5 x 10⁻³ | 5.5 ± 0.4 |
| Hexahydro-radicinin B (15) | 2.5 x 10⁻³ | 0 |
Data synthesized from Cimmino et al., 2019. These results indicate that the α,β-unsaturated carbonyl group at C-4 and the free secondary hydroxyl group at C-3 are crucial for this compound's phytotoxic activity.
Experimental Protocols
Protocol 1: Leaf Puncture Phytotoxicity Assay
This protocol details the methodology for assessing the phytotoxicity of this compound and its analogs on plant leaves.
Materials:
-
This compound or its derivatives
-
Methanol (MeOH)
-
Sterile distilled water
-
Plant leaves (e.g., Cenchrus ciliaris)
-
Petri dishes (90 mm)
-
Filter paper (Whatman No. 1 or equivalent)
-
Insulin needle or a similar fine-gauge needle
-
Micropipettes
-
Incubator or growth chamber
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare the final test solutions by diluting the stock solution with sterile distilled water to the desired concentrations (e.g., 2.5 x 10⁻³ M and 1.0 x 10⁻³ M). The final concentration of methanol in the test solutions should not exceed 4%.
-
Prepare a control solution of 4% methanol in sterile distilled water.
-
-
Leaf Preparation:
-
Excise healthy, mature leaves from the test plant.
-
Cut the leaves into sections of approximately 3 cm in length.
-
-
Assay Setup:
-
Place a disc of filter paper in each petri dish and saturate it with sterile distilled water to maintain humidity.
-
Arrange six leaf sections, adaxial (upper) surface up, on the filter paper in each petri dish.
-
Using an insulin needle, make a small puncture (approximately 3 mm) in the center of each leaf section, being careful not to pierce through the entire leaf.
-
-
Application of Test Solutions:
-
Apply a small, defined volume (e.g., 10 µL) of the test solution or control solution directly onto the puncture wound of each leaf section.
-
-
Incubation:
-
Seal the petri dishes with parafilm to maintain humidity.
-
Incubate the dishes at a controlled temperature (e.g., 25°C) with a defined photoperiod (e.g., 12h light / 12h dark) for 48-72 hours.
-
-
Quantification of Necrosis:
-
After the incubation period, measure the area of the necrotic lesion that has developed around the puncture site. This can be done using a caliper to measure the diameter of the lesion and calculating the area (Area = πr²), or by using image analysis software for more precise measurements.
-
Alternatively, the level of necrosis can be quantified by measuring the chlorophyll content of the affected tissue as described in Protocol 2.
-
Protocol 2: Quantification of Leaf Necrosis via Chlorophyll Content Assay
This protocol provides a quantitative method to assess leaf damage by measuring the reduction in chlorophyll content.
Materials:
-
Leaf discs from the phytotoxicity assay
-
N,N-Dimethylformamide (DMF)
-
1.5 mL microcentrifuge tubes
-
Cork borer or biopsy punch (e.g., 4 mm diameter)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Sample Collection:
-
Using a cork borer, excise three leaf discs of a standard size (e.g., 4 mm radius) from the area surrounding the application point for each replicate.
-
-
Chlorophyll Extraction:
-
Place the three leaf discs into a 1.5 mL microcentrifuge tube.
-
Add 1 mL of DMF to the tube, ensuring the leaf discs are fully submerged.
-
Incubate the tubes in the dark at 4°C overnight to allow for complete chlorophyll extraction.
-
-
Spectrophotometric Measurement:
-
After incubation, briefly vortex the tubes.
-
Transfer an aliquot of the DMF-chlorophyll extract to a cuvette.
-
Measure the absorbance of the extract at 647 nm and 664.5 nm using a spectrophotometer, with pure DMF as a blank.
-
-
Calculation of Chlorophyll Content:
-
Calculate the concentrations of chlorophyll a (Chl a) and chlorophyll b (Chl b) using the following equations:
-
Chl a (µg/mL) = (12.0 * A₆₆₄.₅) - (2.79 * A₆₄₇)
-
Chl b (µg/mL) = (20.78 * A₆₄₇) - (4.88 * A₆₆₄.₅)
-
-
Calculate the total chlorophyll content:
-
Total Chlorophyll (µg/mL) = Chl a + Chl b
-
-
Express the chlorophyll content per unit area of the leaf disc.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the leaf puncture phytotoxicity assay.
Signaling Pathway of this compound-Induced Phytotoxicity
Caption: Proposed signaling pathway for this compound-induced phytotoxicity.
References
- 1. Programmed cell death in plants: A chloroplastic connection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 3. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Formulation of Radicinin for Agricultural Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radicinin, a fungal secondary metabolite primarily isolated from Cochliobolus species, has demonstrated significant potential as a natural herbicide.[1][2][3] Its target-specific phytotoxicity against invasive weeds like buffelgrass (Cenchrus ciliaris), coupled with low toxicity to non-target native plants and a favorable ecotoxicological profile, makes it a promising candidate for the development of a bioherbicide.[1][4] This document provides detailed application notes and protocols for the formulation and evaluation of this compound for agricultural applications, summarizing key data and outlining experimental procedures.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 236.22 g/mol | --INVALID-LINK-- |
| Solubility | Limited in water | |
| Appearance | Amorphous solid |
Phytotoxicity of this compound against Buffelgrass (Cenchrus ciliaris)
| Concentration (M) | Lesion Area (mm²) on Buffelgrass | Reference |
| 2.5 x 10⁻³ | >30 | |
| 1.0 x 10⁻³ | High toxicity (approx. 2/3 of the lesion at 2.5 x 10⁻³ M) |
Stability of this compound
| Condition | Degradation (%) | Time | Reference |
| Sunlight | 98.90 | 3 days | |
| Room Temperature | 59.51 - 73.82 | 72 hours | |
| 30 °C | 59.51 - 73.82 | 72 hours | |
| UV light (254 nm) | 59.51 - 73.82 | 4 hours |
Experimental Protocols
Protocol for In Vitro Phytotoxicity Assessment (Leaf Puncture Assay)
This protocol is adapted from Masi et al. (2019).
Objective: To evaluate the phytotoxic activity of this compound on the leaves of a target weed species.
Materials:
-
This compound stock solution (e.g., 10⁻² M in methanol)
-
Test plants (e.g., buffelgrass)
-
Methanol (as a solvent control)
-
Micropipette
-
Sterile needle
-
Digital caliper or imaging software for lesion measurement
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare serial dilutions of the this compound stock solution in methanol to achieve the desired final concentrations (e.g., 2.5 x 10⁻³ M and 1.0 x 10⁻³ M). The final methanol concentration in the applied solution should be kept low (e.g., <5%) to avoid solvent-induced necrosis.
-
Select healthy, fully expanded leaves from the test plants.
-
Gently wound the adaxial surface of the leaf with a sterile needle, creating a small puncture.
-
Apply a small droplet (e.g., 10 µL) of the this compound test solution directly onto the puncture wound.
-
For the control, apply a droplet of the solvent (methanol at the same concentration used in the test solutions) to a separate leaf puncture.
-
Place the treated plants in a growth chamber under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).
-
After a set incubation period (e.g., 72 hours), visually assess the leaves for the development of necrotic lesions around the puncture site.
-
Measure the area of the necrotic lesions using a digital caliper or by capturing images and analyzing them with appropriate software.
-
Statistically analyze the data to compare the lesion areas caused by different concentrations of this compound and the control.
Protocol for Formulation of a this compound-Based Emulsifiable Concentrate (EC)
Objective: To develop a stable emulsifiable concentrate formulation of this compound for spray application, addressing its limited water solubility.
Materials:
-
Pure this compound
-
Organic solvent (e.g., N-methyl-2-pyrrolidone, cyclohexanone, or a vegetable oil methyl ester)
-
Emulsifier blend (a combination of non-ionic surfactants with varying HLB values, e.g., Tween and Span series)
-
Adjuvants (optional, e.g., wetting agent, sticker, penetrant)
-
Glass beakers and magnetic stirrer
Procedure:
-
Solubility Test: Determine the solubility of this compound in various organic solvents to select a suitable carrier.
-
Emulsifier Selection:
-
Dissolve a known amount of this compound in the chosen solvent.
-
Prepare a series of emulsifier blends with a range of Hydrophile-Lipophile Balance (HLB) values (e.g., from 8 to 16).
-
Add a small amount of the this compound-solvent mixture to each emulsifier blend and mix thoroughly.
-
Perform an emulsion stability test by adding a specific volume of the mixture to water in a graduated cylinder. Observe the spontaneity of emulsification, the stability of the emulsion over time (creaming, sedimentation, or phase separation), and the droplet size. The optimal emulsifier blend will form a stable, spontaneous emulsion with fine droplets.
-
-
Formulation Preparation:
-
Dissolve the desired concentration of this compound in the selected organic solvent.
-
Add the optimized emulsifier blend to the this compound-solvent mixture.
-
If desired, add other adjuvants to enhance performance.
-
Stir the mixture until a homogenous solution is obtained.
-
-
Quality Control:
-
Evaluate the physical properties of the EC formulation, such as appearance, density, and viscosity.
-
Confirm the stability of the emulsion upon dilution in water of varying hardness.
-
Conduct accelerated storage tests (e.g., at elevated temperatures) to assess the shelf-life of the formulation.
-
Protocol for Antifungal Activity Screening (Broth Microdilution Assay)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various plant pathogenic fungi.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Fungal cultures of interest (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB, Sabouraud Dextrose Broth - SDB)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
-
Positive control antifungal agent (e.g., fluconazole)
-
Solvent control (DMSO)
Procedure:
-
Prepare a fungal spore suspension or mycelial fragment suspension in the appropriate broth and adjust the concentration to a standardized level (e.g., 10⁵ spores/mL).
-
In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in the broth to obtain a range of test concentrations.
-
Add the standardized fungal inoculum to each well.
-
Include a positive control (broth with fungus and a known antifungal), a negative control (broth with fungus and the solvent), and a sterility control (broth only).
-
Incubate the microplate at the optimal growth temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits fungal growth or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in growth compared to the negative control.
Visualizations
Caption: Workflow for this compound Formulation and Evaluation.
Caption: Postulated Mode of Action of a this compound Analogue.
Caption: Logical Relationship of a Dose-Response Study.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H12O5 | CID 5381458 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radicinin in Weed Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research on radicinin, a fungal phytotoxin, as a potential bioherbicide for the management of specific weeds. The information is intended to guide further research and development of this natural compound as a weed control agent.
Introduction
This compound is a dihydropyranopyran-4,5-dione produced by several fungi, including Cochliobolus australiensis and Alternaria chrysanthemi.[1][2] Research has highlighted its potential as a target-specific bioherbicide, particularly for the control of the invasive weed buffelgrass (Cenchrus ciliaris).[1][3][4] Unlike broad-spectrum synthetic herbicides such as glyphosate and imazapyr, this compound has demonstrated high toxicity to buffelgrass while showing low phytotoxicity to a panel of native, non-target plant species. This target specificity makes it a promising candidate for use in natural ecosystems where the preservation of native flora is crucial.
Mechanism of Action
Recent studies using a synthetic analogue, (±)-3-deoxythis compound, have shed light on the phytotoxic mode of action. The primary subcellular target of this compound appears to be the chloroplasts.
Upon application, this compound induces a cascade of events leading to plant cell death:
-
Chloroplast Targeting: this compound localizes to the chloroplasts.
-
Oxidative Stress: It triggers an overproduction of reactive oxygen species (ROS), specifically singlet oxygen.
-
Cellular Damage: The increase in ROS leads to chlorosis, ion leakage, and membrane lipid peroxidation.
-
Programmed Cell Death (PCD): The oxidative stress activates the transcription of genes associated with a chloroplast-specific pathway of programmed cell death.
-
Physiological Effects: this compound also causes uncontrolled opening of stomata, which results in rapid wilting of the plant.
Data Presentation
The phytotoxic activity of this compound has been primarily evaluated using a leaf puncture bioassay. The following tables summarize the quantitative data from these studies, focusing on the effective concentrations and the resulting necrotic lesion areas on the target weed and non-target species.
Table 1: Phytotoxicity of this compound against Buffelgrass (Cenchrus ciliaris)
| Concentration (M) | Mean Lesion Area (mm²) | Reference |
| 2.5 x 10⁻³ | >30 | |
| 1 x 10⁻³ | Significant Necrosis |
Table 2: Comparative Phytotoxicity of this compound on Buffelgrass and Non-Target Native Species at 2.5 x 10⁻³ M
| Species | Plant Type | Mean Lesion Area (mm²) | Reference |
| Cenchrus ciliaris (Buffelgrass) | Invasive Grass | >30 | |
| Digitaria californica (Arizona Cottontop) | Native Grass | Reduced Effects | |
| Heteropogon contortus (Tangle Head) | Native Grass | Reduced Effects | |
| Encelia frutescens (Brittlebush) | Native Forb | Reduced Effects | |
| Baileya multiradiata (Desert Marigold) | Native Forb | Reduced Effects | |
| Lepidium fremontii (Desert Pepperweed) | Native Forb | Reduced Effects | |
| Stanleya pinnata (Prince's Plume) | Native Forb | Reduced Effects |
Table 3: Phytotoxicity of this compound on Non-Target Native Species at 1 x 10⁻³ M
| Species | Plant Type | Phytotoxic Effect | Reference |
| Various Native Species | Grasses and Forbs | No significant phytotoxic effects |
Experimental Protocols
The following is a detailed methodology for the leaf puncture bioassay, a key experiment for assessing the phytotoxicity of this compound.
Objective: To evaluate the phytotoxic effect of this compound on the leaves of a target weed species.
Materials:
-
This compound solution of known concentration (e.g., 2.5 x 10⁻³ M and 1 x 10⁻³ M in a suitable solvent like methanol, with a final solvent concentration of 4% or less).
-
Healthy, mature leaves of the target plant (e.g., Cenchrus ciliaris).
-
Micropipette.
-
Sterile needle or pin.
-
Petri dishes lined with moist filter paper.
-
Growth chamber or controlled environment with appropriate light and temperature.
-
Digital camera and image analysis software (e.g., ImageJ).
Procedure:
-
Plant Material Preparation: Collect healthy, fully expanded leaves from the target weed species.
-
Puncturing: Gently puncture the adaxial (upper) surface of each leaf with a sterile needle, taking care not to pierce through the entire leaf.
-
Application of this compound: Apply a small, precise volume (e.g., 10 µL) of the this compound test solution directly onto the puncture wound.
-
Control Group: For the control group, apply the solvent solution (without this compound) to punctured leaves.
-
Incubation: Place the treated leaves in Petri dishes containing moistened filter paper to maintain humidity.
-
Environmental Conditions: Incubate the Petri dishes in a controlled environment (e.g., 25°C with a 12-hour photoperiod) for a specified duration (e.g., 72 hours).
-
Data Collection: After the incubation period, photograph the leaves.
-
Analysis: Use image analysis software to measure the area of the necrotic lesion that develops around the puncture site.
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to compare the lesion areas of the different treatment groups (this compound concentrations and control).
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound's phytotoxic action and the experimental workflow for the leaf puncture bioassay.
References
- 1. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Ecotoxicology of this compound and (10S,11S)-(—)-epi-Pyriculol, Fungal Metabolites with Potential Application for Buffelgrass (Cenchrus ciliaris) Biocontrol [mdpi.com]
- 4. fs.usda.gov [fs.usda.gov]
Application Notes and Protocols for the Use of Radicinin in Plant Pathology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radicinin is a fungal phytotoxin belonging to the dihydropyranopyran-4,5-dione class of secondary metabolites.[1][2] Originally isolated from Stemphylium radicinum, it is produced by several other fungi, including species from the genera Cochliobolus, Alternaria, and Curvularia.[2][3] In plant pathology, this compound has garnered significant interest for its potential as a target-specific bioherbicide and its role in plant-pathogen interactions.[4] Recent studies have also highlighted its inhibitory activity against certain plant pathogenic bacteria.
This document provides detailed application notes and protocols for the use of this compound in plant pathology research. It is intended to guide researchers, scientists, and drug development professionals in evaluating its phytotoxic and antimicrobial properties, understanding its mechanism of action, and exploring its potential for agricultural applications.
Phytotoxic Activity of this compound
This compound has demonstrated potent phytotoxic effects, particularly against the invasive weed buffelgrass (Cenchrus ciliaris). Its selectivity, showing high toxicity to the target weed with minimal impact on native plant species at certain concentrations, makes it a promising candidate for bioherbicide development.
Quantitative Data on Phytotoxicity
The phytotoxic activity of this compound has been quantified using leaf puncture assays, with the resulting necrotic lesion area serving as a measure of toxicity.
| Target Plant Species | This compound Concentration (M) | Necrotic Lesion Area (mm²) | Reference(s) |
| Cenchrus ciliaris (Buffelgrass) | 2.5 x 10⁻³ | >30 | |
| Cenchrus ciliaris (Buffelgrass) | 1.0 x 10⁻³ | Significant necrosis | |
| Various native Sonoran Desert species | 2.5 x 10⁻³ | Reduced effects compared to buffelgrass | |
| Various native Sonoran Desert species | 1.0 x 10⁻³ | No phytotoxic effects |
Experimental Protocol: Leaf Puncture Assay
This protocol is adapted from studies evaluating the phytotoxicity of fungal metabolites on buffelgrass.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like methanol)
-
Sterile distilled water
-
Methanol (for control)
-
Healthy, mature leaves of the target plant species
-
Petri dishes (90 mm)
-
Sterile filter paper
-
Insulin needles or similar fine-gauge needles
-
Micropipettes
-
Incubator or growth chamber with controlled light and temperature
-
Digital camera and image analysis software
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of this compound concentrations (e.g., 2.5 x 10⁻³ M and 1.0 x 10⁻³ M) by diluting the stock solution with sterile distilled water. Ensure the final solvent concentration (e.g., methanol) is consistent across all treatments and the control (typically ≤ 4%).
-
Prepare a control solution containing the same concentration of the solvent used to dissolve this compound.
-
-
Leaf Preparation:
-
Excise healthy, fully expanded leaves from the target plant.
-
Cut the leaves into uniform sections (e.g., 3 cm in length).
-
-
Inoculation:
-
Place a sterile filter paper in each Petri dish and moisten it with sterile distilled water to maintain humidity.
-
Arrange a set number of leaf sections (e.g., six) on the filter paper in each dish.
-
Using an insulin needle, make a small incision (approximately 3 mm) on the adaxial (upper) surface of each leaf section.
-
Apply a small, defined volume (e.g., 10 µL) of the this compound test solution or control solution directly onto the wound.
-
-
Incubation:
-
Seal the Petri dishes with parafilm.
-
Incubate the dishes under controlled conditions (e.g., 25°C with a 12-hour photoperiod) for a specified duration (e.g., 72 hours).
-
-
Data Collection and Analysis:
-
After the incubation period, photograph each leaf section.
-
Use image analysis software to measure the area of the necrotic lesion that develops around the puncture site.
-
Statistically analyze the data to compare the effects of different this compound concentrations and the control.
-
Antimicrobial Activity of this compound
While much of the research has focused on its phytotoxicity, this compound has also shown inhibitory activity against plant pathogenic bacteria, notably Xylella fastidiosa, the causal agent of Pierce's Disease in grapevines. Further research is needed to fully characterize its antimicrobial spectrum.
Quantitative Data on Antimicrobial Activity
Currently, there is limited publicly available quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for this compound against a broad range of plant pathogens. The following table will be updated as more data becomes available.
| Pathogen | MIC (µg/mL) | Reference(s) |
| Xylella fastidiosa | Dose-dependent inhibition of protease activity | |
| Staphylococcus aureus | 75 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial pathogen.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial culture of the target plant pathogen
-
Appropriate sterile liquid growth medium (e.g., Nutrient Broth, Tryptic Soy Broth)
-
Sterile diluent (e.g., saline or broth)
-
Micropipettes and sterile tips
-
Plate reader (optional, for quantitative assessment of growth)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow the bacterial pathogen in the appropriate broth medium overnight at its optimal temperature.
-
Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
-
Serial Dilution of this compound:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no this compound), and the twelfth column as the sterility control (no bacteria).
-
-
Inoculation:
-
Add the appropriate volume of the diluted bacterial suspension to each well (columns 1-11) to achieve the final inoculum concentration.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the specific bacterium for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
-
Mechanism of Action: Induction of Oxidative Stress and Programmed Cell Death
Studies on the synthetic this compound analogue, (±)-3-deoxythis compound, have provided insights into the potential mechanism of action of this compound in plants. This analogue has been shown to induce chlorosis, ion leakage, hydrogen peroxide production, and membrane lipid peroxidation in tomato leaves. It also causes uncontrolled stomatal opening, leading to wilting. At the cellular level, it targets chloroplasts, leading to an overproduction of reactive oxygen species (ROS), specifically singlet oxygen, which in turn activates a chloroplast-specific pathway of programmed cell death (PCD).
Signaling Pathway
The proposed signaling pathway initiated by the this compound analogue involves the following steps:
Experimental Protocols for Mechanism of Action Studies
This protocol is adapted from established methods for detecting H₂O₂ in plant leaves.
Materials:
-
3,3'-Diaminobenzidine (DAB)
-
Sterile water
-
0.2 M HCl
-
200 mM Na₂HPO₄
-
Tween 20
-
Bleaching solution (ethanol:acetic acid:glycerol = 3:1:1)
-
12-well microtiter plates
-
Vacuum desiccator
-
Shaker
-
Water bath
Procedure:
-
Prepare DAB Staining Solution (1 mg/mL):
-
Dissolve 50 mg of DAB in 45 mL of sterile water.
-
Adjust the pH to 3.0 with 0.2 M HCl to dissolve the DAB.
-
Add 25 µL of Tween 20 (0.05% v/v) and 2.5 mL of 200 mM Na₂HPO₄.
-
-
Sample Treatment:
-
Excise leaves from plants treated with this compound and from control plants.
-
Place the leaves in the wells of a 12-well plate and immerse them in the DAB staining solution.
-
-
Infiltration and Incubation:
-
Vacuum infiltrate the leaves for 5 minutes to ensure the uptake of the DAB solution.
-
Cover the plate with aluminum foil and incubate on a shaker for 4-5 hours.
-
-
Destaining:
-
Replace the DAB solution with the bleaching solution.
-
Boil the plate in a water bath at 90-95°C for 15 minutes to remove chlorophyll.
-
Replace the bleaching solution and let the leaves stand for 30 minutes.
-
-
Visualization:
-
The presence of H₂O₂ is indicated by a dark brown precipitate. Photograph the leaves for documentation.
-
This protocol measures malondialdehyde (MDA), a product of lipid peroxidation.
Materials:
-
Plant tissue (treated with this compound and control)
-
0.1% (w/v) Trichloroacetic acid (TCA)
-
20% (w/v) TCA
-
0.5% (w/v) Thiobarbituric acid (TBA) in 20% TCA
-
Spectrophotometer
Procedure:
-
Sample Homogenization:
-
Homogenize 0.1 g of plant tissue in 0.5 mL of 0.1% TCA.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
-
Reaction:
-
Mix 0.5 mL of the supernatant with 1.5 mL of 0.5% TBA in 20% TCA.
-
Incubate the mixture in a water bath at 95°C for 25 minutes.
-
Stop the reaction by placing the tubes on ice.
-
-
Measurement:
-
Centrifuge the samples at 15,000 x g for 5 minutes if the solution is not clear.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm (for correction of non-specific turbidity).
-
Calculate the MDA concentration using the Lambert-Beer law with an extinction coefficient of 155 mM⁻¹cm⁻¹.
-
This protocol provides a general framework for analyzing the expression of defense-related genes in Arabidopsis thaliana in response to this compound treatment.
Materials:
-
Arabidopsis thaliana seedlings
-
This compound solution
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Gene-specific primers (see table below)
Procedure:
-
Plant Treatment and Sample Collection:
-
Treat Arabidopsis seedlings with this compound solution and a control solution.
-
Harvest plant material at different time points post-treatment and immediately freeze in liquid nitrogen.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the plant samples using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions using SYBR Green master mix, cDNA, and gene-specific primers.
-
Run the reactions on a qRT-PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable reference gene (e.g., Actin-2).
-
Primer Sequences for Arabidopsis thaliana Defense-Related Genes:
| Gene Name | Gene ID | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference(s) |
| Pathogenesis-Related Genes | ||||
| PR1 | At2g14610 | TGCAGCCTACGCTCGGAACTAC | GTTCACGGCAGCAACACCAGAC | |
| PR2 (β-1,3-glucanase) | At3g57260 | TGCCGGTGGTTCTTACTTTC | TGGTTGTAGTCGGCATAGTG | |
| PR5 (Thaumatin-like) | At1g75040 | TCTCGGTGCTTCCTCTTCTTC | GCTTGGAATCCACGAGCAT | |
| Jasmonic Acid Signaling | ||||
| AOS (Allene oxide synthase) | At5g42650 | GCTGCTGCTTCACCAACAAC | TCCGTTGCCGTTCTCTTC | |
| VSP2 (Vegetative storage protein 2) | At5g24770 | GAGGAGGTTTCGGTTGGTTT | TGGAGTTGTTCCGGAGAGAG | |
| Salicylic Acid Signaling | ||||
| ICS1 (Isochorismate synthase 1) | At1g74710 | CCTATTGGCGGCTTCTCTCT | TCCGCAATGAAGTTGTAGCC | |
| NPR1 (Nonexpresser of PR genes 1) | At1g64280 | GTTGAGGCCACTGAGGAAAA | AGAGAGGGCATCAAGTCGAA | |
| Housekeeping Gene | ||||
| Actin-2 | At3g18780 | GGTATTGTGCTGGATTCTGGTG | CATCACCAGCACGATACCG |
Considerations for Drug Development Professionals
This compound presents an interesting scaffold for the development of new agrochemicals, particularly bioherbicides and potentially biofungicides.
Structure-Activity Relationship (SAR)
Studies on this compound and its derivatives have revealed key structural features essential for its phytotoxic activity:
-
α,β-Unsaturated Carbonyl Group at C-4: This moiety is crucial for activity.
-
Free Secondary Hydroxyl Group at C-3: Modification of this group generally leads to a decrease in phytotoxicity.
-
Stereochemistry at C-3: The specific stereoconfiguration at this carbon is important for its biological function.
These findings suggest that while derivatization of this compound is possible, modifications should be carefully considered to maintain or enhance its desired biological activity.
Formulation and Stability
This compound has been shown to degrade relatively quickly, especially in the presence of sunlight. While this rapid degradation is beneficial from an environmental perspective, it poses a challenge for its formulation as a stable and effective agrochemical.
Considerations for Formulation:
-
UV Protectants: Incorporation of UV-protective agents in the formulation could enhance its stability in the field.
-
Controlled Release: Encapsulation or other controlled-release technologies could prolong its efficacy.
-
Adjuvants: The use of adjuvants to improve its uptake and translocation within the plant could increase its effectiveness at lower concentrations.
Further research is needed to develop stable and effective formulations of this compound for agricultural use.
Conclusion
This compound is a versatile fungal metabolite with significant potential in plant pathology research and for the development of novel agrochemicals. Its target-specific phytotoxicity and emerging antimicrobial properties make it a valuable tool for studying plant-pathogen interactions and a promising lead compound for bioherbicide and biofungicide development. The protocols and data presented in this document provide a foundation for further investigation into the multifaceted roles of this compound in plant science.
References
- 1. Primer Library for Arabidopsis [sigmaaldrich.com]
- 2. Insights into the Ecotoxicology of this compound and (10S,11S)-(—)-epi-Pyriculol, Fungal Metabolites with Potential Application for Buffelgrass (Cenchrus ciliaris) Biocontrol [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Radicinin Yield from Cochliobolus australiensis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of radicinin yield from Cochliobolus australiensis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Cochliobolus australiensis culture is not producing any detectable this compound. What are the possible reasons?
A1: There are several potential reasons for the lack of this compound production:
-
Strain Variation: Not all strains of Cochliobolus australiensis produce this compound. It is crucial to use a known this compound-producing strain.[1][2]
-
Incorrect Culture Conditions: this compound production is highly sensitive to the culture environment. Ensure you are using the appropriate medium, temperature, and incubation time.[1][2]
-
Suboptimal Extraction and Detection Methods: The methods used to extract and quantify this compound may not be sensitive enough. It is important to use a validated protocol, such as High-Performance Liquid Chromatography (HPLC).
Q2: What is a suitable culture medium for this compound production?
A2: Potato Dextrose Broth (PDB) is a commonly used liquid medium for the cultivation of Cochliobolus australiensis and production of this compound.[3] Solid-state fermentation on substrates like wheat seeds has also been shown to support this compound production.
Q3: How can I quantify the amount of this compound in my culture extracts?
A3: A reliable method for quantifying this compound is through High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of this compound from other metabolites in the culture extract.
Q4: Are there other compounds produced by Cochliobolus australiensis that I should be aware of?
A4: Yes, Cochliobolus australiensis produces several other secondary metabolites alongside this compound, including radicinol, 3-epithis compound, 3-epiradicinol, and cochliotoxin. These compounds may have different biological activities and can interfere with certain analytical methods if not properly separated.
Troubleshooting Guides
Issue 1: Low this compound Yield
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Fungal Strain | Verify that you are using a Cochliobolus australiensis strain known for high this compound production. Consider screening different isolates to find a superior producer. |
| Inappropriate Culture Medium | Ensure the composition of your Potato Dextrose Broth (PDB) is correct. For solid-state fermentation, the moisture content and particle size of the substrate (e.g., wheat seeds) are critical. |
| Incorrect Incubation Time | This compound production can vary significantly with incubation time. For solid cultures on wheat seeds, different yields have been observed at 18 and 25 days. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific strain and conditions. |
| Suboptimal pH of the Medium | The pH of the culture medium can significantly influence fungal growth and secondary metabolite production. While specific optimal pH for this compound production is not well-documented, most fungi have an optimal pH range for growth and metabolism. You may need to experimentally determine the optimal initial pH for your culture. |
| Inadequate Temperature | Temperature is a critical factor for fungal growth and enzyme activity, which directly impacts secondary metabolite production. The optimal temperature for this compound production by C. australiensis may need to be determined empirically, but a starting point could be around 25-28°C, a common temperature for fungal cultures. |
Issue 2: Inconsistent this compound Yields Between Experiments
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum | Standardize the inoculum preparation. Use a consistent method to prepare the spore suspension or mycelial fragments, and ensure the same amount of inoculum is used for each fermentation. |
| Inconsistent Media Preparation | Prepare the culture medium in a consistent manner for each batch. Minor variations in component concentrations or sterilization procedures can affect the final yield. |
| Fluctuations in Incubation Conditions | Ensure that the incubator or fermentation vessel maintains a stable temperature, and if applicable, consistent agitation and aeration rates throughout the experiment. |
| Incomplete Extraction | Optimize your extraction protocol to ensure complete recovery of this compound from the culture broth or solid substrate. This may involve adjusting the solvent system, extraction time, or using techniques like sonication. |
Data Presentation
Table 1: this compound Production by Different Cochliobolus australiensis Strains in Various Culture Conditions
| Strain | Culture Condition | Incubation Time (days) | This compound Yield (mg/L or mg/100g) |
| LJ4B | PDB | - | 2.18 ± 0.05 mg/L |
| LJ4B | Wheat Seeds | 18 | 1.12 ± 0.03 mg/100g |
| LJ4B | Wheat Seeds | 25 | 2.35 ± 0.06 mg/100g |
| S10A | PDB | - | Not Detected |
| S10A | Wheat Seeds | 18 | Not Detected |
| S10A | Wheat Seeds | 25 | Not Detected |
| S11A | PDB | - | Not Detected |
| S11A | Wheat Seeds | 18 | Not Detected |
| S11A | Wheat Seeds | 25 | Not Detected |
| S2B | PDB | - | Not Detected |
| S2B | Wheat Seeds | 18 | Not Detected |
| S2B | Wheat Seeds | 25 | Not Detected |
| S3B | PDB | - | Not Detected |
| S3B | Wheat Seeds | 18 | Not Detected |
| S3B | Wheat Seeds | 25 | Not Detected |
| S4A | PDB | - | Not Detected |
| S4A | Wheat Seeds | 18 | Not Detected |
| S4A | Wheat Seeds | 25 | Not Detected |
Data adapted from Masi et al., 2021. PDB: Potato Dextrose Broth.
Experimental Protocols
Preparation of Potato Dextrose Broth (PDB)
Materials:
-
Potatoes: 200 g
-
Dextrose: 20 g
-
Distilled Water: 1 L
Procedure:
-
Wash and slice the potatoes (do not peel).
-
Boil the sliced potatoes in 500 mL of distilled water for 30 minutes.
-
Filter the potato infusion through cheesecloth, collecting the broth.
-
Add distilled water to the broth to bring the total volume to 1 L.
-
Dissolve 20 g of dextrose in the potato infusion.
-
Dispense the medium into appropriate culture vessels.
-
Sterilize by autoclaving at 121°C for 15 minutes.
Solid-State Fermentation on Wheat Seeds
Materials:
-
Wheat seeds
-
Distilled water
-
Cochliobolus australiensis spore suspension
Procedure:
-
Soak the wheat seeds in water for a sufficient time to allow for hydration.
-
Autoclave the soaked wheat seeds to sterilize them.
-
Inoculate the sterile wheat seeds with a spore suspension of C. australiensis.
-
Incubate the inoculated seeds in a suitable container (e.g., flasks with breathable closures) at the desired temperature.
-
Incubate for the desired duration (e.g., 18 or 25 days), with periodic shaking to prevent clumping.
Quantification of this compound by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
C18 column (e.g., 5 μm, 4.6 x 250 mm).
Mobile Phase and Gradient:
-
A common mobile phase consists of a gradient of acetonitrile and water.
-
A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the course of the run to elute compounds of increasing polarity.
Detection:
-
This compound can be detected by its UV absorbance, typically around 254 nm and 330 nm.
Quantification:
-
A calibration curve should be prepared using a pure standard of this compound at several known concentrations.
-
The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
Visualizations
References
Radicinin Total Synthesis: A Technical Support Center for Researchers
Welcome to the technical support center for the total synthesis of radicinin. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this phytotoxic dihydropyranopyran-4,5-dione. While the demand for this compound is growing due to its potential as a target-specific bioherbicide, its isolation from fungal cultures in large quantities is challenging, making total synthesis a critical area of research.[1][2][3]
This guide addresses common issues in stereocontrol, protecting group strategy, and key bond formations, providing detailed experimental protocols and data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Stereoselectivity Issues
Q1: How can I control the stereochemistry at the C-3 position during the synthesis?
A1: Achieving the desired stereochemistry at the C-3 position is a critical challenge, as it has been shown to be essential for this compound's phytotoxic activity.[4][5] Problems often arise from non-selective reductions or additions to a prochiral center.
Troubleshooting:
-
Chiral Auxiliaries: Employing a chiral auxiliary on a precursor fragment can direct the stereochemical outcome of subsequent reactions.
-
Enzyme-Catalyzed Reactions: Biocatalytic reductions can offer high stereoselectivity. For instance, the conversion of deoxythis compound to this compound is catalyzed by deoxythis compound 3-monooxygenase, which precisely installs the hydroxyl group. While not a direct synthetic step for a total synthesis from simple precursors, this highlights the potential of enzymatic transformations for achieving high stereoselectivity.
-
Substrate Control: The inherent stereochemistry of your starting materials and intermediates can influence the formation of new stereocenters. Careful selection of a synthetic route that leverages substrate control is crucial.
Logical Workflow for Addressing Stereoselectivity at C-3:
References
- 1. Effect of cultural conditions on the production of this compound, a specific fungal phytotoxin for buffelgrass (Cenchrus ciliaris) biocontrol, by different Cochlioboulus australiensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. fs.usda.gov [fs.usda.gov]
- 4. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control - PMC [pmc.ncbi.nlm.nih.gov]
Radicinin Stability and Degradation in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of radicinin in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions under common laboratory conditions?
This compound is susceptible to degradation in aqueous media, particularly when exposed to light and elevated temperatures. In an aqueous culture medium (ISO 8692:2012), significant degradation is observed at room temperature over a 72-hour period. For short-term storage or during experiments, it is advisable to protect this compound solutions from light and maintain them at low temperatures to minimize degradation.
Q2: How do temperature and light affect the stability of this compound?
Temperature and light are critical factors influencing the degradation of this compound. Exposure to sunlight leads to the most substantial degradation, with almost complete loss of the compound over a 3-day period. Elevated temperatures (e.g., 30°C) and UV light also accelerate degradation, though to a lesser extent than sunlight.
Q3: What are the known degradation products of this compound?
Under most degradation conditions (room temperature, 30°C, and UV light), a primary degradation product with a shorter retention time in reverse-phase HPLC has been observed. However, exposure to sunlight results in a different degradation profile, yielding multiple products with longer retention times. The specific chemical structures of these degradation products have not been fully elucidated in the available literature.
Q4: Is there any information on the effect of pH on this compound stability?
Currently, there is a lack of specific studies on the stability of this compound across different pH values. As a general consideration for fungal secondary metabolites, pH can significantly influence stability. It is recommended to empirically determine the optimal pH for your specific experimental buffer system if long-term stability is required.
Q5: What is the potential impact of this compound degradation on experimental results?
The degradation of this compound can lead to a decrease in its effective concentration, potentially resulting in an underestimation of its biological activity. The degradation products may also have different biological activities or toxicities compared to the parent compound, which could lead to confounding results.
Troubleshooting Guide
Issue 1: Inconsistent results in bioassays.
-
Possible Cause: Degradation of this compound in the stock solution or experimental medium.
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store this compound solutions in amber vials or wrap containers in aluminum foil.
-
Control Temperature: Store stock solutions at -20°C or -80°C. During experiments, keep solutions on ice as much as possible.
-
Fresh Preparations: Prepare fresh working solutions from a frozen stock for each experiment.
-
Solvent Choice: While often dissolved in methanol for analysis, consider the compatibility and stability of this compound in your specific aqueous experimental buffer.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze Fresh Sample: Immediately analyze a freshly prepared this compound solution to establish a baseline chromatogram.
-
Compare with Stressed Samples: Analyze samples that have been intentionally exposed to light or elevated temperatures to identify the retention times of degradation products.
-
Review Storage Conditions: Ensure that stored samples have been consistently kept under the recommended conditions (dark and cold).
-
Data on this compound Stability
The following table summarizes the degradation of this compound under various conditions in an ISO 8692:2012 culture medium over a 72-hour period (4 hours for UV exposure).
| Condition | Degradation (%) |
| Room Temperature | 59.51 |
| 30°C | ~69-73 |
| UV Light (254 nm, 4h) | ~69-73 |
| Sunlight | 98.90 |
Data sourced from Masi et al. (2023).
Experimental Protocols
Stability Assay for this compound
This protocol is based on the methodology described by Masi et al. (2023).
-
Preparation of this compound Solution: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. Further dilute the stock solution in ISO 8692:2012 culture medium to the desired final concentration.
-
Incubation Conditions: Aliquot the this compound solution into appropriate sterile containers. Expose the samples to the following conditions:
-
Room temperature in the dark.
-
30°C in an incubator in the dark.
-
UV light at 254 nm for 4 hours.
-
Natural sunlight for 72 hours.
-
A control sample should be kept at -20°C in the dark.
-
-
Sample Extraction: After the incubation period (72 hours for all conditions except UV light), extract the this compound and its degradation products from the aqueous medium using an appropriate organic solvent, such as ethyl acetate.
-
Analysis: Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) with UV detection at 226 nm.
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Quantification: Compare the peak area of this compound in the treated samples to that of the control sample to determine the percentage of degradation.
Visualizations
Caption: Factors influencing the degradation of this compound in solution.
Caption: Workflow for assessing this compound stability in solution.
Technical Support Center: Improving Radicinin Solubility for Bioassays
Welcome to the technical support center for radicinin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in bioassays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a fungal metabolite with a range of biological activities, including phytotoxic and potential anticancer properties.[1] It is a hydrophobic molecule, meaning it has limited solubility in water and aqueous buffers commonly used in bioassays.[1][2] This poor solubility can lead to precipitation, which can cause inaccurate and irreproducible experimental results.
Q2: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3] Methanol has also been used, particularly for analytical purposes and certain bioassays like leaf puncture assays.[2]
Q3: What is the maximum recommended final concentration of the solvent in my bioassay?
The final concentration of the organic solvent in your aqueous bioassay medium should be kept as low as possible to avoid solvent-induced toxicity to cells or organisms. For many cell lines, the final concentration of DMSO should be kept at or below 0.5% (v/v), with some protocols recommending 0.1% or lower. The tolerance to solvents can be cell-line or organism-specific, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent at the intended concentration.
| Solvent | Generally Tolerated Final Concentration (v/v) | Notes |
| DMSO | ≤ 0.5% (ideally ≤ 0.1%) | Can have biological effects at higher concentrations. |
| Ethanol | ≤ 0.5% | Toxicity can be cell-line dependent. |
| Methanol | ≤ 0.5% | Can be toxic at higher concentrations. |
Q4: My this compound is precipitating when I add it to my aqueous assay medium. What can I do?
Precipitation upon dilution of a hydrophobic compound from an organic stock solution into an aqueous medium is a common problem. Please refer to the detailed Troubleshooting Guide: Preventing this compound Precipitation below.
Quantitative Solubility Data
| Solvent | Reported Concentration | Context |
| Methanol | 0.5 mg/mL (2.12 mM) | Preparation for HPLC analysis. |
| Methanol | 1 µg/mL to 250 µg/mL | Range used for creating a standard curve for HPLC. |
Due to the limited availability of comprehensive public data, it is highly recommended that researchers experimentally determine the solubility of this compound in their solvent of choice for their specific experimental conditions. A detailed protocol for this is provided in the Experimental Protocols section.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides step-by-step instructions to troubleshoot and prevent the precipitation of this compound in your bioassays.
Problem: A precipitate is observed in the aqueous medium after adding the this compound stock solution.
Workflow for Preventing Precipitation:
Caption: Workflow for preparing and diluting this compound solutions to prevent precipitation.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| High Final Concentration | The concentration of this compound may be exceeding its solubility limit in the aqueous medium. Solution: Perform a dose-response experiment to determine the highest non-precipitating concentration. |
| Rapid Change in Solvent Polarity | Adding a concentrated DMSO stock directly to the aqueous medium can cause the hydrophobic this compound to crash out of solution. Solution: Add the stock solution drop-wise into the vortex of the gently swirling or stirring pre-warmed (37°C) medium. Alternatively, perform a serial dilution by first diluting the stock into a smaller volume of medium before adding it to the final volume. |
| Low Temperature of Medium | Adding a concentrated stock to cold medium can induce precipitation. Solution: Always pre-warm your culture medium or buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. |
| High Final DMSO Concentration | High concentrations of DMSO can be toxic to cells and can also contribute to precipitation upon dilution. Solution: Keep the final DMSO concentration at or below 0.5%. If necessary, prepare a more dilute stock solution of this compound to achieve the desired final concentration with an acceptable DMSO level. |
| Interaction with Media Components | This compound may interact with components in the serum or media, leading to precipitation. Solution: If your protocol allows, try reducing the serum concentration or using a serum-free medium. The use of a carrier protein like bovine serum albumin (BSA) can also help to increase the solubility of hydrophobic compounds. |
| Precipitation Over Time | The compound may be unstable or coming out of solution during longer incubation periods. Solution: Prepare fresh this compound-containing media for long-term experiments. If precipitation is observed after incubation, it may be necessary to reduce the incubation time if experimentally feasible. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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In a sterile environment, weigh out the desired amount of this compound. The molecular weight of this compound is 236.22 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.36 mg of this compound.
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Add the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM concentration.
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Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
Workflow for Stock Solution Preparation:
Caption: Protocol for preparing a this compound stock solution in DMSO.
Protocol 2: Determining the Solubility of this compound
This protocol provides a method to determine the solubility of this compound in a solvent of choice (e.g., DMSO, ethanol, methanol, acetone).
Materials:
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This compound (solid)
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Solvent of choice (e.g., DMSO)
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Small glass vials with screw caps
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Vortex mixer or shaker
-
Centrifuge
-
Spectrophotometer or HPLC system
Procedure:
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Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. "Excess" means that there should be visible undissolved solid after thorough mixing.
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Seal the vial and agitate the mixture at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
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After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.
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Carefully collect a known volume of the supernatant without disturbing the pellet.
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Dilute the supernatant with an appropriate solvent to a concentration that is within the linear range of your analytical method (spectrophotometry or HPLC).
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Quantify the concentration of this compound in the diluted supernatant using a pre-established calibration curve.
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Calculate the original concentration in the undiluted supernatant, which represents the solubility of this compound in that solvent at that temperature.
Workflow for Solubility Determination:
Caption: Experimental workflow for determining the solubility of this compound.
References
"troubleshooting radicinin extraction from fungal cultures"
Welcome to the technical support center for radicinin extraction from fungal cultures. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their extraction protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: My fungal culture is not producing any this compound. What could be the issue?
A1: Not all fungal strains, even within the same species, produce this compound. It is crucial to select an appropriate strain known for this compound production. For instance, studies on Cochliobolus australiensis have shown that some strains produce detectable amounts of this compound while others do not.[1][2] Additionally, the composition of the culture medium significantly impacts metabolite synthesis.[1][2]
Q2: I'm observing a very low yield of this compound. How can I improve it?
A2: Low yields can be attributed to several factors:
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Suboptimal Fungal Strain: As mentioned, strain selection is critical.
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Culture Conditions: The type of culture medium (liquid or solid) and its composition can dramatically affect this compound production. Experimenting with different media, such as Potato Dextrose Broth (PDB), M1D, or solid substrates like wheat seeds, may improve yields.[1]
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Incubation Time: The duration of fungal growth is also a key factor. The optimal incubation period for this compound production can vary.
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Extraction Inefficiency: Ensure your extraction solvent and method are appropriate for this compound. Ethyl acetate is a commonly used solvent for extracting this compound from liquid cultures.
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Degradation: this compound is susceptible to degradation, particularly in the presence of sunlight and at warmer temperatures.
Q3: My extracted this compound seems to be degrading quickly. What are the stability issues?
A3: this compound is known to be unstable under certain conditions. It is particularly sensitive to light and temperature. Studies have shown that up to 98.90% of this compound can degrade after three days of exposure to sunlight. Significant degradation (59.51–73.82%) also occurs at room temperature and at 30°C. To minimize degradation, it is recommended to work in low-light conditions and keep samples cool during and after extraction.
Q4: What is the best solvent for extracting this compound?
A4: Ethyl acetate is a widely used and effective solvent for the liquid-liquid extraction of this compound from aqueous culture filtrates. For solid cultures, a mixture of methanol and water (1:1) has been used for the initial extraction, followed by partitioning with ethyl acetate.
Q5: How can I confirm the presence of this compound in my extract?
A5: A preliminary confirmation can be done using Thin-Layer Chromatography (TLC) by comparing the retention factor (Rf) of your sample to a pure this compound standard. For accurate identification and quantification, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No this compound Detected | Fungal strain is a non-producer. | Screen different strains of the fungus. |
| Inappropriate culture medium. | Test various media formulations (e.g., PDB, M1D). | |
| Low this compound Yield | Suboptimal culture conditions. | Optimize incubation time and temperature. |
| Inefficient extraction. | Ensure complete extraction with an appropriate solvent like ethyl acetate. | |
| Product degradation. | Protect the culture and extract from light and heat. | |
| Inconsistent Results | Variability in fungal growth. | Standardize inoculum size and culture conditions. |
| Degradation during storage. | Store extracts at low temperatures in the dark. | |
| Poor Solubility of Extract | This compound has limited water solubility. | This is an inherent property of this compound. For bioassays, a suitable delivery system may be needed. |
Experimental Protocols
Fungal Culture for this compound Production
This protocol is based on the cultivation of Cochliobolus australiensis.
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Inoculation: Inoculate 100 mL of sterile Potato Dextrose Broth (PDB) in a 500 mL Erlenmeyer flask with mycelial fragments of the fungus grown on Potato Dextrose Agar (PDA).
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Incubation: Incubate the flask on a shaker at room temperature (approximately 22°C) for 14 days.
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Harvesting: Separate the mycelium from the culture broth by centrifugation and filtration.
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Preservation: Lyophilize the resulting filtrate and store it at -20°C until extraction.
This compound Extraction from Liquid Culture
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Reconstitution: Dissolve the lyophilized culture filtrate (from 100 mL) in 30 mL of distilled water.
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Solvent Extraction: Perform a liquid-liquid extraction using ethyl acetate (3 x 30 mL).
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Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).
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Evaporation: Evaporate the solvent under reduced pressure to obtain the crude this compound extract.
This compound Extraction from Solid Culture
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Preparation: Mince 10 g of the dried solid culture (e.g., on wheat seeds).
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Initial Extraction: Extract the minced material with 100 mL of a methanol-water solution (1:1, v/v).
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Centrifugation: Centrifuge the mixture for 1 hour at 7000 rpm.
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Defatting: Pool the supernatants and defat by partitioning with n-hexane (3 x 50 mL).
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Final Extraction: Extract the resulting aqueous phase with ethyl acetate (3 x 50 mL).
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Drying and Evaporation: Dry the combined ethyl acetate extracts over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
HPLC Quantification of this compound
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System: An HPLC system with a C-18 reversed-phase column and a spectrophotometric detector is used.
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Mobile Phase: A gradient of acetonitrile and water is typically employed.
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Detection: Monitor the elution at 226 nm, which corresponds to the maximum UV absorption of this compound.
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Quantification: Prepare a calibration curve with a pure this compound standard to quantify the amount in the fungal extracts.
Quantitative Data Summary
Table 1: this compound Production by Different Cochliobolus australiensis Strains in PDB Medium
| Fungal Strain | This compound Yield (mg/L) |
| LJ4B | 26.20 ± 0.32 |
| 2MG2F | Low Amount |
| LJ3B2 | Low Amount |
| SNM4C1 | Low Amount |
| LJ3B1 | Not Detected |
| LJ3C1 | Not Detected |
| Data from Masi et al., 2019. |
Table 2: Effect of Culture Media on this compound Production by Strain LJ4B
| Culture Medium | This compound Yield (mg/L) |
| Potato Dextrose Broth (PDB) | 26.20 ± 0.32 |
| M1D Medium | 21.85 ± 0.24 |
| Soy Sauce Sucrose (SSS) Medium | Very Low |
| Data from Masi et al., 2019. |
Table 3: Degradation of this compound under Various Conditions
| Condition | Duration | Degradation (%) |
| Sunlight | 3 days | 98.90 |
| Room Temperature | 3 days | 59.51 - 73.82 |
| 30°C | 3 days | 59.51 - 73.82 |
| UV light (254 nm) | Not specified | 59.51 - 73.82 |
| Data from Masi et al., 2023. |
Visual Guides
Caption: Workflow for this compound extraction and analysis.
Caption: Enzymatic conversion of this compound precursors.
References
Technical Support Center: Overcoming Low Yield in Radicinin Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yield in radicinin fermentation.
Troubleshooting Guides
Issue 1: Low or No this compound Production Despite Fungal Growth
Q: My Cochliobolus australiensis culture shows good biomass, but the this compound yield is negligible. What are the potential causes and solutions?
A: This is a common issue that can stem from several factors, from the specific fungal strain to the culture conditions. Here’s a step-by-step troubleshooting guide:
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Strain Selection and Viability: Not all strains of C. australiensis are high producers of this compound.[1][2]
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Recommendation: If possible, screen multiple isolates of C. australiensis to identify a high-yielding strain. The strain LJ4B has been identified as a notable producer. If you are using a single strain, ensure its viability and genetic stability by maintaining proper culture storage and handling procedures.
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Culture Medium Composition: The composition of the fermentation medium profoundly impacts secondary metabolite production.
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Recommendation: Evaluate different culture media. Potato Dextrose Broth (PDB) and M1D medium have been shown to support good this compound production, while Soy Sauce Sucrose (SSS) medium may result in significantly lower yields. For solid-state fermentation, wheat seeds can be a suitable substrate.
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Fermentation Time: this compound is a secondary metabolite, and its production typically occurs during the stationary phase of fungal growth.
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Recommendation: Optimize the fermentation duration. Harvesting too early or too late can result in low yields. Conduct a time-course experiment to determine the optimal harvest time for your specific strain and conditions. For solid cultures, extending the incubation time (e.g., from 18 to 25 days) can significantly increase the yield.
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Issue 2: Inconsistent this compound Yields Between Batches
Q: I am experiencing significant variability in this compound yield from one fermentation batch to another. How can I improve consistency?
A: Batch-to-batch inconsistency is often due to subtle variations in experimental parameters. To improve reproducibility, consider the following:
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Inoculum Preparation: The age, concentration, and physiological state of the inoculum are critical for consistent fermentation performance.
-
Recommendation: Standardize your inoculum preparation protocol. Use a consistent method for spore suspension or mycelial fragmentation, and ensure the inoculum is at a similar growth stage for each fermentation.
-
-
Environmental Parameters: Minor fluctuations in environmental conditions can lead to significant differences in metabolite production.
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Recommendation: Tightly control and monitor key fermentation parameters:
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Temperature: For Cochliobolus heterostrophus, a related species, optimal mycelial growth is observed at 30°C.[3] It is advisable to maintain a constant temperature throughout the fermentation.
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pH: The initial pH of the medium can influence fungal growth and enzyme activity. A neutral pH of 7.0 has been shown to be optimal for the growth of C. heterostrophus.[3]
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Aeration and Agitation: Adequate oxygen supply is crucial for the growth of aerobic fungi and the production of many secondary metabolites. However, excessive shear stress from high agitation can damage mycelia. Optimization of these parameters is often necessary for bioreactor-based fermentations.
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-
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Sterilization and Aseptic Technique: Contamination with other microorganisms can compete for nutrients and produce inhibitory compounds, leading to reduced and inconsistent this compound yields.
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Recommendation: Ensure thorough sterilization of all media, glassware, and equipment. Maintain strict aseptic techniques during all stages of the process, from media preparation and inoculation to sampling and harvesting.
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Frequently Asked Questions (FAQs)
Q1: Which fungal strain of Cochliobolus australiensis is known to produce high yields of this compound?
A1: Based on comparative studies, the strain designated as LJ4B has been shown to produce the highest reported yields of this compound in liquid culture.[2]
Q2: What are the recommended culture media for this compound fermentation?
A2: Potato Dextrose Broth (PDB) and M1D medium have been successfully used for this compound production in liquid culture. In solid-state fermentation, autoclaved wheat seeds have also been shown to be an effective substrate.
Q3: What is the optimal fermentation time for this compound production?
A3: The optimal fermentation time can vary depending on the strain and culture conditions. For liquid cultures of the LJ4B strain, significant this compound production has been observed after 14 days of incubation. For solid cultures on wheat seeds, the yield can increase substantially when the incubation period is extended from 18 to 25 days .
Q4: How can I extract and quantify this compound from my fermentation broth?
A4: A common method for extraction involves lyophilizing the culture filtrate, followed by solvent extraction with ethyl acetate. For quantification, High-Performance Liquid Chromatography (HPLC) is a reliable method. A C18 reversed-phase column with a water-acetonitrile gradient and UV detection at 226 nm can be used.
Q5: Are there any known issues with this compound stability?
A5: Yes, this compound can degrade under certain conditions. It is particularly sensitive to sunlight, with significant degradation observed after 72 hours of exposure. It also shows some degradation at room temperature and under UV light. Therefore, it is advisable to protect cultures and extracts from prolonged exposure to light.
Data Presentation
Table 1: this compound Production by Different Cochliobolus australiensis Strains in Potato Dextrose Broth (PDB)
| Strain | This compound Yield (mg/L) |
| LJ3B1 | 0 |
| 2MG2F | 0.12 ± 0.01 |
| LJ3B2 | 0.63 ± 0.02 |
| LJ3C1 | 0 |
| SNM4C1 | 0.10 ± 0.01 |
| LJ4B | 26.20 ± 0.32 |
Data from Masi et al. (2021)
Table 2: Effect of Different Culture Media on this compound Production by C. australiensis Strain LJ4B
| Culture Medium | This compound Yield (mg/L or mg/kg) |
| Potato Dextrose Broth (PDB) | 26.20 ± 0.32 |
| M1D Medium | 21.85 ± 0.24 |
| Soy Sauce Sucrose (SSS) | 0.80 ± 0.02 |
| Wheat Seed Solid Culture (18 days) | 1.11 ± 0.03 |
| Wheat Seed Solid Culture (25 days) | 10.07 ± 0.11 |
Data from Masi et al. (2021)
Experimental Protocols
Protocol 1: Liquid Fermentation of Cochliobolus australiensis for this compound Production
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Inoculum Preparation:
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Grow the selected C. australiensis strain on Potato Dextrose Agar (PDA) plates at room temperature (approximately 22°C) until sufficient mycelial growth is observed.
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Aseptically transfer small fragments of the mycelial mat to a sterile flask containing the desired liquid fermentation medium (e.g., PDB or M1D).
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Fermentation:
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Incubate the inoculated flasks on a rotary shaker (e.g., 150 rpm) at room temperature (22°C) for 14 days. Protect the cultures from direct light.
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Harvesting:
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After the incubation period, separate the mycelium from the culture broth by centrifugation and filtration.
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Lyophilize (freeze-dry) the resulting culture filtrate.
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Protocol 2: this compound Extraction and Quantification
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Extraction:
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Dissolve the lyophilized culture filtrate in distilled water.
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Perform a liquid-liquid extraction using ethyl acetate (EtOAc). Repeat the extraction three times to ensure maximum recovery.
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Combine the organic (EtOAc) phases and dry them over anhydrous sodium sulfate (Na2SO4).
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Evaporate the solvent under reduced pressure to obtain the crude this compound extract.
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-
Quantification by HPLC:
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Prepare a standard stock solution of purified this compound of known concentration.
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Dissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration.
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Inject the samples and standards onto a C18 reversed-phase HPLC column.
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Use a gradient elution with acetonitrile and water.
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Monitor the absorbance at 226 nm.
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Quantify the this compound concentration in the samples by comparing the peak area to a standard curve.
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Visualizations
Caption: Putative biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Effect of cultural conditions on the production of this compound, a specific fungal phytotoxin for buffelgrass (Cenchrus ciliaris) biocontrol, by different Cochlioboulus australiensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalmrji.com [journalmrji.com]
Radicinin Production in Fungi: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments on radicinin production in fungi.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fungal culture is growing well, but I'm detecting very low or no this compound. What are the possible causes and solutions?
A1: Low or absent this compound production despite healthy fungal growth is a common issue. Several factors could be at play:
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Fungal Strain Variability: Not all strains of a known this compound-producing species will synthesize the compound. It has been demonstrated that this compound production is strain-specific.[1][2][3]
-
Troubleshooting:
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Verify Strain: Confirm the identity of your fungal strain through molecular methods.
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Source a High-Yielding Strain: If possible, obtain a strain that has been previously characterized as a high producer of this compound.
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Screen Multiple Isolates: If working with new isolates, screen several of them to identify the best producers.
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Inappropriate Culture Conditions: this compound synthesis is highly sensitive to the culture environment.[1][2]
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Troubleshooting:
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Optimize Culture Medium: The choice of medium is critical. As shown in the data below, different media can result in vastly different yields. M1D medium and Potato Dextrose Broth (PDB) have been shown to be effective for Cochliobolus australiensis.
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Incubation Time: The duration of the culture is a key factor. This compound production can vary significantly at different time points, as seen in solid-state fermentation on wheat seeds.
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Solid vs. Liquid Culture: Consider the culture method. Both solid and liquid cultures can support this compound production, but yields will differ.
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-
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Degradation of this compound: this compound can degrade under certain conditions, particularly exposure to sunlight.
-
Troubleshooting:
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Protect from Light: During incubation and extraction, protect your cultures and extracts from direct light.
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Temperature Stability: While moderately stable at room temperature and 30°C, prolonged exposure can lead to degradation.
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-
Q2: I'm having trouble with the extraction and quantification of this compound. Can you provide a reliable protocol?
A2: Accurate extraction and quantification are essential for assessing this compound production. Here is a summarized protocol based on established methods:
-
For a detailed experimental protocol, please refer to the "Experimental Protocols" section below.
Q3: Which fungal species are known to produce this compound?
A3: this compound has been isolated from several fungal genera, including:
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Cochliobolus (e.g., Cochliobolus australiensis)
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Alternaria (e.g., Alternaria chrysanthemi, Alternaria radicina)
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Stemphylium (e.g., Stemphylium radicinum)
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Curvularia
Data Presentation
Table 1: this compound Production by Cochliobolus australiensis (Strain LJ4B) in Various Culture Conditions
| Culture Medium | Type | Incubation Time | This compound Yield (mg/L or mg/100g) | Percentage of this compound in Organic Extract |
| Potato Dextrose Broth (PDB) | Liquid | - | 21.85 ± 0.24 | 10.01% |
| M1D Medium | Liquid | - | Comparable to PDB | 18.06% |
| Soy Sauce Sucrose (SSS) Medium | Liquid | - | Very low | - |
| Wheat Seeds | Solid | 18 days | Variable | - |
| Wheat Seeds | Solid | 25 days | Variable | - |
Data synthesized from Masi et al., 2021.
Experimental Protocols
Protocol 1: Culturing Cochliobolus australiensis for this compound Production
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Inoculum Preparation:
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Culture C. australiensis on a suitable solid medium (e.g., Potato Dextrose Agar).
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Prepare a conidial suspension in sterile water.
-
-
Liquid Culture:
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Inoculate 1L flasks containing 250 mL of either Potato Dextrose Broth (PDB) or M1D medium with the conidial suspension.
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Incubate at approximately 22°C with shaking for a predetermined period (e.g., 18-25 days).
-
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Solid-State Culture:
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Soak and autoclave 200g of wheat seeds in a 1L Erlenmeyer flask.
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Inoculate with approximately 4mg of conidia suspended in sterile water.
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Incubate at 22°C for 18 to 25 days, shaking the flask periodically to prevent clumping.
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After incubation, air-dry the culture.
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Protocol 2: Extraction and Quantification of this compound
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Extraction:
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Liquid Culture: Acidify the culture filtrate and extract with a suitable organic solvent like ethyl acetate (EtOAc).
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Solid Culture: Grind the dried culture and extract with an organic solvent.
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Evaporate the solvent from the organic extracts to obtain a crude extract.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Dissolve a known weight of the crude extract in methanol to a concentration of 0.5 mg/mL.
-
HPLC System: Use a C-18 reversed-phase column.
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Mobile Phase: A gradient of acetonitrile (MeCN) and water (H₂O). A typical gradient might be:
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Start with 10% MeCN, increase to 15% in 6 min, 20% in 16 min, 25% in 22 min, 40% in 40 min, and 90% in 45 min.
-
-
Flow Rate: 0.5 mL/min.
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Detection: Set the UV detector to 226 nm, the maximum absorbance for this compound.
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Quantification: Compare the peak area of this compound in the sample to a standard curve prepared with pure this compound.
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Visualizations
References
- 1. The fungal pathogen Cochliobolus heterostrophus responds to maize phenolics: novel small molecule signals in a plant-fungal interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal Secondary Metabolites and Small RNAs Enhance Pathogenicity during Plant-Fungal Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fs.usda.gov [fs.usda.gov]
Radicinin Degradation Product Identification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of radicinin.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be unstable?
Yes, studies have shown that this compound is susceptible to degradation under various conditions. Significant degradation has been observed in aqueous media at room temperature, and this process is enhanced by exposure to sunlight, higher temperatures (30°C), and UV light (254 nm).[1] In one study, almost 99% of this compound degraded after three days of sunlight exposure in a culture medium.[1]
Q2: What are the known degradation products of this compound?
While the exact chemical structures of all this compound degradation products have not been fully elucidated in the available literature, studies have consistently observed the formation of new compounds upon this compound degradation.[1] Chromatographic analyses have revealed degradation products with different polarities and retention times compared to the parent this compound molecule.[1] For example, under most degradation conditions, a more polar product with a shorter retention time in HPLC has been detected.[1] Conversely, sunlight exposure tends to generate several less polar products with longer retention times.
Q3: What are the potential chemical changes that occur during this compound degradation?
Based on the structure of this compound, several reactive sites could be involved in its degradation. It has been suggested that epimerization at the C-3 position could be one possible modification leading to degradation products. The presence of a cyclic ester in a conjugated system is a structural feature that can be prone to hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis of a this compound sample. | This compound degradation may have occurred due to improper storage or handling. | 1. Review sample storage conditions (temperature, light exposure). This compound should be stored in a cool, dark place. 2. Prepare fresh this compound standards for comparison. 3. Analyze the degradation products by comparing their retention times and mass spectra to published data where available. Note that sunlight exposure can lead to multiple degradation products with longer retention times, while other conditions may produce a product with a shorter retention time. |
| Decreased biological activity of a this compound stock solution over time. | Degradation of this compound into less active or inactive products. | 1. Quantify the concentration of this compound in your stock solution using a validated analytical method (e.g., HPLC-UV). 2. Prepare fresh solutions for biological assays. 3. Consider performing a time-course stability study under your specific experimental conditions to understand the rate of degradation. |
| TLC analysis shows multiple spots for a purified this compound sample. | The sample may have degraded during the purification process or subsequent storage. Exposure to light, especially UV, can cause the appearance of more polar degradation products. | 1. Minimize exposure of the sample to light and heat during purification and handling. 2. Use fresh solvents for chromatography. 3. Co-spot with a freshly prepared this compound standard to confirm the identity of the main spot. The additional spots with lower RF values are likely polar degradation products. |
Quantitative Data Summary
The stability of this compound has been quantitatively assessed under different conditions in an aqueous medium (ISO 8692:2012 culture medium). The following table summarizes the percentage of this compound degradation observed in one study.
| Condition | Duration | Degradation (%) |
| Room Temperature | 72 hours | 59.51 |
| 30°C | 72 hours | ~69-73 |
| UV light (254 nm) | 4 hours | ~69-73 |
| Sunlight | 72 hours | 98.90 |
Note: The degradation percentages at 30°C and under UV light were reported as being approximately 10% higher than at room temperature, falling within the 59.51–73.82% range.
Experimental Protocols
Protocol 1: General this compound Stability Assessment
This protocol outlines a general workflow for assessing the stability of this compound under specific experimental conditions.
Caption: Workflow for assessing this compound stability.
Protocol 2: Analysis of this compound and its Degradation Products by HPLC
This protocol provides a general method for the analysis of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detector set at the maximum absorbance wavelength of this compound.
-
Quantification: The amount of this compound can be quantified by comparing the peak area to a standard curve of known concentrations.
-
Degradation Product Detection: New peaks with different retention times from the this compound standard indicate the presence of degradation products.
Signaling Pathways and Logical Relationships
The degradation of this compound can be conceptualized as a process influenced by several external factors, leading to the formation of various products.
Caption: Factors influencing this compound degradation pathways.
References
Radicinin Formulation Phytotoxicity: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the phytotoxicity of radicinin formulations. Find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to navigate challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of phytotoxicity?
This compound is a dihydropyranopyran-4,5-dione, a phytotoxic secondary metabolite produced by fungi such as Cochliobolus australiensis.[1][2] Its primary mechanism of action involves targeting the chloroplasts within plant cells.[3] This targeting elicits an overproduction of reactive singlet oxygen species, leading to oxidative stress.[3] The resulting effects include chlorosis, ion leakage, membrane lipid peroxidation, and ultimately, programmed cell death.[4] Additionally, a synthetic analogue of this compound has been shown to cause uncontrolled opening of stomata, which contributes to plant wilting.
Q2: What structural features of this compound are critical for its phytotoxic activity?
Structure-activity relationship studies have identified several key features essential for this compound's phytotoxicity. The most critical elements are the α,β unsaturated carbonyl group at the C-4 position and the specific stereochemistry at the C-3 position, including the presence of a free secondary hydroxyl group. Modifications to these parts of the molecule, such as the creation of various esters or reduction of the carbonyl group, have consistently resulted in derivatives with lower or no phytotoxic activity compared to the parent this compound compound. The unsaturation of the propenyl side chain also appears to play a role in its activity.
Q3: My this compound formulation shows lower than expected phytotoxicity. What are common causes?
Several factors can lead to reduced phytotoxicity. This compound is known to degrade significantly upon exposure to sunlight; one study showed 98.90% degradation after three days in sunlight. Therefore, improper storage or handling can compromise the compound's integrity. Additionally, using a derivative or analogue of this compound may result in lower activity, as most derivatives have been found to be less potent. Finally, ensure the concentration is appropriate for the target species, as its effects are dose-dependent.
Q4: What is the target specificity of this compound?
This compound has demonstrated a high degree of target-specific toxicity against the invasive weed buffelgrass (Cenchrus ciliaris). In studies, it has shown significantly lower toxicity to a panel of non-target native plant species. This target specificity makes it a promising candidate for development as a bioherbicide, as it could potentially be used to control invasive weeds with minimal damage to surrounding native vegetation.
Q5: Are there challenges related to the production of this compound for research?
Yes, a significant challenge is the low production yield of this compound from fungal fermentation of Cochliobolus australiensis. This has led researchers to seek methods to optimize fungal culture conditions or to use synthetic analogues, such as (±)-3-deoxythis compound, which can be produced in larger quantities for mechanistic studies.
Troubleshooting Guide for Phytotoxicity Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Phytotoxic Effect Observed | Compound Degradation: this compound is sensitive to light, especially sunlight, which can rapidly degrade the molecule and reduce its activity. | Prepare fresh solutions for each experiment. Store stock solutions in amber vials or wrap them in foil and keep them refrigerated or frozen. Avoid prolonged exposure of the formulation to direct light during experiments. |
| Inactive Derivative: The experiment may be using a derivative where the key structural features for phytotoxicity have been altered. | Confirm the structure of the compound being used. For structure-activity studies, always use the parent this compound as a positive control. | |
| Incorrect Concentration: The concentration may be too low to elicit a response in the target plant species. | Perform a dose-response curve to determine the optimal concentration. Start with concentrations cited in the literature, such as 10⁻³ M to 2.5 × 10⁻³ M, which have been shown to be effective in leaf puncture assays. | |
| Inconsistent Results Between Replicates | Inconsistent Application: Non-uniform application of the this compound solution can lead to variability in lesion size. | Use a calibrated micropipette to apply a precise volume of the solution to each application site. Ensure the incision or puncture is of a consistent size and depth. |
| Biological Variability: The age, health, and developmental stage of the plant leaves can influence their susceptibility to the phytotoxin. | Select leaves of a similar age and from plants grown under uniform conditions. Ensure plants are healthy and not under other stresses (e.g., drought, nutrient deficiency). | |
| Solvent Issues: The solvent used to dissolve this compound (e.g., methanol, DMSO) may have its own phytotoxic effects at high concentrations or may not be fully evaporating, leading to variability. | Always run a solvent-only control to account for any phytotoxicity from the vehicle. Ensure the final solvent concentration is low (e.g., 4% methanol has been used successfully). | |
| Difficulty Dissolving this compound | Improper Solvent: this compound may have poor solubility in aqueous solutions. | This compound can be dissolved in organic solvents like methanol (MeOH) or dimethyl sulfoxide (DMSO) before being diluted to the final concentration in sterile distilled water. |
Quantitative Data Summary
The following table summarizes the phytotoxic activity of this compound and several of its derivatives on buffelgrass (Cenchrus ciliaris) leaves, as measured by the area of the resulting necrotic lesion in a leaf puncture bioassay.
| Compound | Concentration (M) | Mean Lesion Area (mm²) | Reference |
| This compound (1) | 2.5 × 10⁻³ | >30 | |
| 10⁻³ | ~25 | ||
| 3-epi-radicinin (2) | 2.5 × 10⁻³ | <10 | |
| 10⁻³ | <5 | ||
| Cochliotoxin (5) | 2.5 × 10⁻³ | ~10 | |
| 10⁻³ | <5 | ||
| Acetyl Ester of this compound (10) | 2.5 × 10⁻³ | ~5 | |
| 10⁻³ | <5 | ||
| p-Bromobenzoyl Ester of this compound (6) | 2.5 × 10⁻³ | No Necrosis | |
| Hexa-hydro derivative of this compound (15) | 2.5 × 10⁻³ | No Necrosis |
Experimental Protocols
Protocol 1: Leaf Puncture Bioassay for Phytotoxicity Assessment
This protocol is adapted from methodologies used to evaluate the phytotoxicity of this compound and its analogues on buffelgrass.
1. Preparation of Test Solutions: a. Dissolve this compound or its derivatives in a suitable solvent, such as methanol (MeOH), to create a stock solution. b. Prepare the final test concentrations (e.g., 2.5 × 10⁻³ M and 10⁻³ M) by diluting the stock solution with sterile distilled water. c. Ensure the final concentration of the organic solvent is low (e.g., 4%) to avoid solvent-induced phytotoxicity. d. Prepare a solvent-only control using the same final concentration of solvent in sterile distilled water.
2. Plant Material Preparation: a. Select young, healthy, fully expanded leaves from the target plant species. b. Cut the leaves into sections of a uniform size (e.g., 3 cm). c. Place the leaf sections (e.g., six per dish) with the adaxial surface facing up on filter paper saturated with water inside a petri dish. This maintains humidity.
3. Application of Test Solution: a. Make a small incision (approx. 3 mm) on the surface of each leaf section using a sterile insulin needle or a similar sharp tool. b. Immediately apply a small, precise volume (e.g., 10 µL) of the test solution or control solution directly onto the wounded area.
4. Incubation: a. Place the sealed petri dishes in a controlled environment (e.g., a growth chamber) with a defined temperature and photoperiod for a specified duration (e.g., 72 hours).
5. Data Collection and Analysis: a. After the incubation period, measure the area of the necrotic lesion that has developed around the puncture site. This can be done using digital calipers or by taking photographs and using image analysis software. b. Compare the lesion areas caused by the different this compound formulations with the negative control (solvent only) and the positive control (parent this compound). c. Perform statistical analysis to determine significant differences between treatments.
Visualizations: Workflows and Mechanisms
Caption: Experimental workflow for the Leaf Puncture Bioassay.
Caption: Proposed mechanism of action for this compound phytotoxicity.
Caption: Troubleshooting logic for low phytotoxicity experiments.
References
- 1. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (±)-3-Deoxythis compound Induces Stomata Opening and Chloroplast Oxidative Stress in Tomato (Solanum lycopersicum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Radicinin in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and stabilization of aqueous solutions of radicinin for experimental use. This compound is known for its instability in aqueous environments, and this resource offers troubleshooting advice and frequently asked questions to address common challenges.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon addition to aqueous buffer. | This compound has limited solubility in water.[1] | Prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol (MeOH) before diluting it to the final concentration in your aqueous experimental medium.[1][2] Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause artifacts (typically <1%). |
| Loss of biological activity of this compound solution over a short period. | This compound is unstable and degrades in aqueous solutions.[3][4] Significant degradation can occur at room temperature. | Prepare this compound solutions fresh before each experiment. If short-term storage is necessary, keep the solution on ice and protected from light. For longer-term storage, aliquots of the stock solution in organic solvent should be stored at -20°C or -80°C. |
| Inconsistent experimental results between batches of this compound solutions. | Degradation of this compound due to exposure to light, particularly sunlight and UV light. Temperature fluctuations affecting the rate of degradation. | Protect all this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Maintain a consistent and low temperature during solution preparation and handling. Prepare solutions in a controlled laboratory environment, avoiding direct sunlight. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Degradation of this compound into various byproducts. Sunlight exposure can lead to degradation products with higher retention times, while other conditions may produce more polar products with lower retention times. | Characterize the degradation products if they interfere with your analysis. The presence of these peaks can be an indicator of solution instability. To minimize their formation, follow the stabilization protocols outlined in this guide. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with this compound in aqueous solutions?
A1: The primary challenge is this compound's inherent instability. It readily degrades in aqueous media, with the rate of degradation influenced by temperature and light exposure. This can lead to a loss of the compound's activity and the generation of confounding variables in experiments.
Q2: How should I prepare a stock solution of this compound?
A2: Due to its limited water solubility, it is recommended to first dissolve this compound in an organic solvent like DMSO or methanol to create a concentrated stock solution. This stock solution can then be diluted into the final aqueous buffer for your experiment.
Q3: What conditions are known to cause the degradation of this compound?
A3: this compound degradation is accelerated by increased temperature and exposure to light. Sunlight is particularly detrimental, causing almost complete degradation within 72 hours. Significant degradation also occurs at room temperature, at 30°C, and under UV light (254 nm).
Q4: Can I store aqueous solutions of this compound?
A4: It is highly recommended to prepare aqueous solutions of this compound immediately before use. If temporary storage is unavoidable, solutions should be kept on ice and protected from light. For long-term storage, it is best to store aliquots of the this compound stock solution in an organic solvent at -20°C or -80°C.
Q5: What are the known degradation products of this compound?
A5: The exact chemical structures of all degradation products are not fully elucidated in the provided literature. However, studies have shown that under certain conditions, more polar degradation products with lower HPLC retention times are formed. Conversely, exposure to sunlight can generate multiple degradation products with higher retention times. It is also known that this compound can epimerize at the C-3 position.
Q6: How can I minimize the degradation of this compound during my experiments?
A6: To minimize degradation, always prepare solutions fresh. Use a stock solution in an organic solvent for dilution into your aqueous medium. Protect all solutions from light by using opaque containers. Keep solutions at a low, stable temperature (e.g., on ice) as much as the experimental protocol allows.
Quantitative Data on this compound Degradation
The following table summarizes the percentage of this compound degradation observed under various conditions in an aqueous ISO 8692:2012 culture medium.
| Condition | Duration | Degradation (%) | Reference(s) |
| Room Temperature | 72 hours | 59.51 | |
| 30°C | 72 hours | ~69.5 (approx. 10% increase from room temp) | |
| UV Light (254 nm) | 4 hours | 73.82 | |
| Sunlight | 72 hours | 98.90 |
Experimental Protocol: Preparation of a Stabilized this compound Working Solution
This protocol details a method for preparing an aqueous working solution of this compound with minimized degradation for use in biological assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Target aqueous buffer (e.g., PBS, cell culture medium), chilled on ice
-
Amber or foil-wrapped microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Preparation of a Concentrated Stock Solution (e.g., 10 mM):
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Weigh the required amount of solid this compound in a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the this compound is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller volumes in amber tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of the Aqueous Working Solution:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution (if frozen) and bring it to room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your aqueous buffer.
-
In a pre-chilled, amber or foil-wrapped tube, add the required volume of the chilled aqueous buffer.
-
While gently vortexing or stirring the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent precipitation.
-
The final concentration of DMSO should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent effects in the assay.
-
Use the freshly prepared aqueous working solution immediately. Keep the solution on ice and protected from light throughout the experiment.
-
Visualizations
Caption: Proposed degradation pathways of this compound in aqueous solutions.
References
- 1. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Insights into the Ecotoxicology of this compound and (10S,11S)-(—)-epi-Pyriculol, Fungal Metabolites with Potential Application for Buffelgrass (Cenchrus ciliaris) Biocontrol | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Radicinin Structure-Activity Relationship: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural products is paramount for the development of new therapeutic agents and agrochemicals. Radicinin, a fungal metabolite, has garnered significant interest for its potent phytotoxic and potential anticancer activities. This guide provides a comprehensive comparison of this compound and its derivatives, summarizing key experimental findings on their biological activities and elucidating the structural features crucial for their effects.
Comparative Phytotoxicity of this compound and Its Derivatives
This compound, a dihydropyranopyran-4,5-dione produced by the fungus Cochliobolus australiensis, has demonstrated notable target-specific phytotoxicity against the invasive weed buffelgrass (Cenchrus ciliaris).[1][2] Structure-activity relationship studies have been conducted by comparing the activity of this compound with its natural analogs and semi-synthetic derivatives. The primary assay used for this evaluation is the leaf puncture bioassay on buffelgrass, which measures the necrotic lesion area caused by the tested compound.
The key findings from these comparative studies are summarized in the table below. The data underscores the high degree of structural specificity required for the phytotoxic activity of this compound.
| Compound | Modification from this compound | Phytotoxic Activity against Buffelgrass | Reference |
| This compound (1) | - | Highly active | [1][2][3] |
| 3-epi-radicinin (2) | Epimerization at C-3 | Minimally to moderately toxic | |
| Radicinol (3) | Reduction of the C-4 carbonyl | Inactive | |
| 3-epi-radicinol (4) | Epimerization at C-3 and reduction of C-4 carbonyl | Inactive | |
| Cochliotoxin (5) | Different side chain at C-7 | Minimally to moderately toxic | |
| Acetyl Ester of this compound | Acetylation of the C-3 hydroxyl group | Less active than this compound | |
| Mesyl Ester of this compound (9) | Mesylation of the C-3 hydroxyl group | Minimally to moderately toxic | |
| Hexa-hydro derivatives | Saturation of the pyran and pyrone rings | Less active than this compound | |
| (±)-3-deoxythis compound | Removal of the C-3 hydroxyl group | Slightly less active than this compound |
The experimental data consistently highlight several structural features as being essential for the potent phytotoxic activity of this compound:
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α,β-Unsaturated Carbonyl Group: The presence of the α,β-unsaturated carbonyl group at C-4 is critical for activity. Reduction of this group, as seen in radicinol, leads to a complete loss of phytotoxicity.
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Free Secondary Hydroxyl Group at C-3: Esterification of the hydroxyl group at C-3, for instance, by acetylation or mesylation, results in a significant decrease in activity. This suggests that a free hydroxyl group is crucial for interaction with the biological target.
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Stereochemistry at C-3: The specific stereochemistry at the C-3 position is important for optimal activity. The natural configuration of this compound is more active than its epimer, 3-epi-radicinin.
-
Unsaturated Propenyl Side Chain: The unsaturation in the propenyl side chain also contributes to the phytotoxic activity.
Experimental Protocols
Leaf Puncture Bioassay for Phytotoxicity
This assay is a standard method for evaluating the phytotoxic effects of compounds on plant leaves.
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Plant Material: Leaves of the target plant, such as buffelgrass (Cenchrus ciliaris), are used.
-
Compound Application: A solution of the test compound at a specific concentration (e.g., 2.5 × 10⁻³ M or 10⁻³ M) is prepared. A small puncture is made on the leaf surface. A droplet of the test solution is applied to the puncture site.
-
Incubation: The treated leaves are incubated under controlled conditions of light and temperature.
-
Evaluation: After a set period, the area of the necrotic lesion that develops around the puncture site is measured. The size of the lesion is indicative of the compound's phytotoxic activity.
Semisynthesis of this compound Derivatives
The derivatives of this compound are typically prepared through standard chemical modifications of the parent compound.
-
Esterification of the C-3 Hydroxyl Group:
-
This compound is dissolved in a suitable solvent (e.g., CH₂Cl₂).
-
A base, such as pyridine, is added to the solution.
-
The corresponding acyl chloride or anhydride (e.g., acetyl chloride, mesyl chloride) is added to the reaction mixture.
-
The reaction is allowed to proceed, typically overnight.
-
The reaction is quenched, and the product is extracted and purified using chromatographic techniques (e.g., thin-layer chromatography).
-
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural modifications of the this compound scaffold and their impact on phytotoxic activity.
References
A Comparative Analysis of the Phytotoxic Effects of Radicinin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phytotoxicity of the fungal metabolite radicinin and its various natural and semi-synthetic analogs. This compound, a dihydropyranopyran-4,5-dione produced by fungi such as Cochliobolus australiensis, has garnered attention for its potential as a target-specific bioherbicide.[1][2][3][4] Understanding the structure-activity relationships of this compound and its analogs is crucial for the development of effective and selective herbicidal agents. This document summarizes key experimental data, outlines the methodologies used in these studies, and visualizes the experimental workflow and the proposed signaling pathway of this compound's phytotoxic action.
Quantitative Phytotoxicity Data
The phytotoxicity of this compound and its analogs has been primarily assessed using leaf puncture bioassays on buffelgrass (Cenchrus ciliaris), an invasive weed. The data presented below is a compilation from such studies, showcasing the necrotic lesion area as a measure of phytotoxicity at a concentration of 2.5 x 10⁻³ M.
| Compound | Type | Lesion Area (mm²) at 2.5 x 10⁻³ M | Relative Phytotoxicity |
| This compound (1) | Natural | >30 | High |
| 3-epi-radicinin (2) | Natural | Minimally to moderately toxic | Low to Moderate |
| Radicinol (3) | Natural | No necrosis | Inactive |
| 3-epi-radicinol (4) | Natural | No necrosis | Inactive |
| Cochliotoxin (5) | Natural | Minimally to moderately toxic | Low to Moderate |
| p-Bromobenzoyl ester (6) | Semi-synthetic | No necrosis | Inactive |
| 5-Azidopentanoyl ester (7) | Semi-synthetic | Minimally to moderately toxic | Low to Moderate |
| Stearoyl ester (8) | Semi-synthetic | No necrosis | Inactive |
| Acetyl ester (9) | Semi-synthetic | Minimally to moderately toxic | Low to Moderate |
| Mesyl ester (10) | Semi-synthetic | Minimally to moderately toxic | Low to Moderate |
| 3-epi-radicinin acetyl ester (11) | Semi-synthetic | Minimally to moderately toxic | Low to Moderate |
| Radicinol diacetyl ester (12) | Semi-synthetic | No necrosis | Inactive |
| 3-epi-radicinol diacetyl ester (13) | Semi-synthetic | No necrosis | Inactive |
| Hexahydro-radicinin A (14) | Semi-synthetic | Minimally to moderately toxic | Low to Moderate |
| Hexahydro-radicinin B (15) | Semi-synthetic | No necrosis | Inactive |
Data Interpretation: The data clearly indicates that this compound is the most phytotoxic compound among the tested analogs.[1] Structure-activity relationship studies have revealed that the α,β-unsaturated carbonyl group at C-4, a free secondary hydroxyl group at C-3, and the stereochemistry at C-3 are critical for its high activity. Modifications to these functional groups, such as in radicinol where the carbonyl group is reduced, or in the ester derivatives where the hydroxyl group is acylated, lead to a significant reduction or complete loss of phytotoxicity.
Experimental Protocols
The primary method for quantifying the phytotoxicity of these compounds is the leaf puncture bioassay.
Leaf Puncture Bioassay
Objective: To assess the phytotoxic effect of a compound by observing the formation of necrotic lesions on plant leaves.
Materials:
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Mature leaves of the target plant species (e.g., Cenchrus ciliaris)
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Test compounds (this compound and its analogs)
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Solvent (e.g., methanol)
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Micropipette
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Sterile needle
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Petri dishes
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Filter paper
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Growth chamber
Procedure:
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Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent, typically methanol, to achieve the desired concentration (e.g., 2.5 x 10⁻³ M).
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Leaf Preparation: Healthy, mature leaves are excised from the plant. The leaves are then cut into sections of a suitable length.
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Application of the Toxin: A small puncture is made in the center of the adaxial surface of each leaf section using a sterile needle. A droplet (typically 10 µL) of the test solution is then applied to the puncture site.
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Incubation: The treated leaf sections are placed in Petri dishes lined with moistened filter paper to maintain humidity. The Petri dishes are sealed and incubated in a growth chamber under controlled conditions (e.g., 25°C, 12-hour photoperiod) for 72 hours.
-
Data Collection: After the incubation period, the area of the necrotic lesion that develops around the puncture site is measured. This is typically done by capturing a digital image of the leaf and analyzing it with image processing software.
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Controls: A solvent-only control (e.g., methanol) is included in each experiment to ensure that the observed necrosis is due to the test compound and not the solvent or the physical damage from the puncture.
Visualizations
Experimental Workflow
Caption: Workflow of the leaf puncture bioassay for phytotoxicity assessment.
Proposed Signaling Pathway for this compound-Induced Phytotoxicity
Recent studies on a synthetic analog of this compound suggest a mechanism of action involving the chloroplasts and the induction of oxidative stress.
References
- 1. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of cultural conditions on the production of this compound, a specific fungal phytotoxin for buffelgrass (Cenchrus ciliaris) biocontrol, by different Cochlioboulus australiensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Radicinin vs. Glyphosate: A Comparative Efficacy Analysis for Buffelgrass Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal efficacy of radicinin, a fungal phytotoxin, and glyphosate, a broad-spectrum synthetic herbicide, for the control of the invasive weed buffelgrass (Cenchrus ciliaris). This analysis is based on available experimental data and is intended to inform research and development efforts in the pursuit of effective and sustainable weed management strategies.
Executive Summary
Buffelgrass is a significant ecological threat, and its control is a priority in many regions. Glyphosate is a widely used herbicide for buffelgrass management, but its non-selective nature can lead to damage of non-target native plant species.[1][2][3] this compound, a natural product isolated from the fungus Cochliobolus australiensis, has emerged as a promising bioherbicide with high target-specific toxicity to buffelgrass.[1][4] This guide presents a side-by-side comparison of their mechanisms of action, available efficacy data, and experimental protocols to aid in the evaluation of their potential as buffelgrass control agents.
Data Presentation: Efficacy on Buffelgrass
Direct comparative field studies of this compound and glyphosate on buffelgrass are not currently available in the reviewed literature. The following tables summarize the existing quantitative data from separate studies.
Table 1: Efficacy of this compound on Buffelgrass (Leaf Puncture Assay)
| Compound | Concentration (M) | Mean Necrotic Lesion Area (mm²) |
| This compound | 2.5 x 10⁻³ | >30 |
| 10⁻³ | Not specified, but showed significant toxicity | |
| epi-pyriculol | 2.5 x 10⁻³ | >30 |
| Other fungal metabolites | 2.5 x 10⁻³ | Minimally to moderately toxic, or no necrosis |
Source: Masi et al., 2019.
Table 2: Efficacy of Glyphosate on Buffelgrass (Field Trials)
| Treatment | Application Rate | Effect on Buffelgrass | Study Details |
| Glyphosate | 9.3 L/ha (41% glyphosate) | Decreased canopy cover initially, but cover increased to greater than pre-treatment levels within a year. | Post-emergent application. |
| Glyphosate | 1.34 lbs acid equivalent/acre | Significant reduction in buffelgrass greenness. | Aerial application. |
| Glyphosate | 2.66 lbs acid equivalent/acre | Significant reduction in buffelgrass greenness. | Aerial application. |
| Roundup™ (Glyphosate) | Not specified | Effective in reducing mature tussocks. Did not suppress juvenile recruitment. | Herbicide trials at various sites. |
| Roundup Biactive™ (Glyphosate) | 5 L/ha | Highest mortality (80%) of mature tussocks. | Rate comparison trial. |
| Chemical Treatment (primarily Glyphosate) | Not specified | Reduced buffelgrass cover by 69% over a decade of treatment. | Long-term study in Saguaro National Park. |
Note: The efficacy of glyphosate can be influenced by application timing, environmental conditions, and the growth stage of the buffelgrass.
Mechanisms of Action
This compound: The precise herbicidal mode of action for this compound is not fully elucidated in the provided search results. However, it is known to be a phytotoxin produced by the fungus Cochliobolus australiensis. Some studies suggest it may target protease activity in phytopathogenic bacteria, but its direct target in plants requires further investigation.
Glyphosate: Glyphosate's mechanism of action is well-established. It is a systemic herbicide that is absorbed through the foliage and translocated throughout the plant. Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants. Inhibition of this pathway leads to a depletion of these essential amino acids, accumulation of shikimate, and ultimately, plant death.
Experimental Protocols
This compound: Leaf Puncture Bioassay
This method was used to assess the phytotoxicity of this compound and other fungal metabolites on buffelgrass leaves.
-
Plant Material: Healthy, mature leaves of buffelgrass are collected.
-
Compound Preparation: this compound and other test compounds are dissolved in a suitable solvent (e.g., methanol) to achieve the desired concentrations (e.g., 2.5 x 10⁻³ M and 10⁻³ M).
-
Application: A small puncture is made on the leaf surface. A droplet of the test solution is applied to the puncture site.
-
Incubation: The treated leaves are incubated under controlled conditions (e.g., light, temperature, humidity) in petri dishes.
-
Data Collection: The area of the necrotic lesion that develops around the puncture site is measured after a specific time period (e.g., 72 hours).
-
Analysis: The necrotic lesion areas produced by different compounds and concentrations are statistically compared to a negative control (solvent only) to determine phytotoxicity.
Glyphosate: Field Efficacy Trials
The following represents a general methodology for field trials assessing glyphosate's efficacy on buffelgrass, based on common practices described in the literature.
-
Site Selection: Experimental plots are established in areas with significant buffelgrass infestation.
-
Experimental Design: A randomized complete block design is often used, with multiple blocks and treatment plots within each block to account for environmental variability.
-
Pre-Treatment Assessment: The initial buffelgrass cover or density in each plot is measured using methods like quadrat sampling to establish a baseline.
-
Herbicide Application: Glyphosate is applied at specified rates using calibrated equipment, such as backpack sprayers or aerial application systems. Application timing is critical and should coincide with active buffelgrass growth.
-
Post-Treatment Monitoring: Buffelgrass canopy cover, greenness, or mortality is assessed at various intervals after treatment (e.g., months, years) using the same methods as the pre-treatment assessment.
-
Data Analysis: Statistical analysis is performed to compare the changes in buffelgrass parameters between the glyphosate-treated plots and untreated control plots.
Visualizations
Caption: Proposed mechanism of action for this compound on buffelgrass.
Caption: Glyphosate's mechanism of action via inhibition of the shikimate pathway.
Caption: Comparison of experimental workflows for this compound and glyphosate efficacy testing.
Discussion and Future Directions
The available evidence indicates that both this compound and glyphosate are effective in damaging or killing buffelgrass. However, they represent two distinct approaches to weed management.
-
Glyphosate is a potent, non-selective herbicide that can provide effective control of mature buffelgrass, especially at higher application rates. Its systemic action is a key advantage for killing the entire plant. However, its lack of selectivity is a major drawback in environments with desirable native vegetation. Furthermore, some studies show that buffelgrass can recover and even increase in cover a year after a single glyphosate application, highlighting the need for repeated treatments.
-
This compound shows significant promise as a target-specific bioherbicide. The high phytotoxicity observed in leaf puncture assays at relatively low concentrations suggests its potential for effective buffelgrass control. Its selectivity for buffelgrass over some native species is a significant advantage, potentially allowing for more targeted and ecologically sensitive weed management.
Future research should focus on:
-
Direct comparative field trials of this compound and glyphosate to provide a robust assessment of their relative efficacy under real-world conditions.
-
Formulation and delivery optimization for this compound to enhance its stability and effectiveness in a field setting.
-
Elucidation of the precise molecular target and mode of action of this compound in plants to aid in the development of more effective bioherbicides.
-
Long-term studies to evaluate the impact of both herbicides on the broader ecosystem, including soil health and non-target organism populations.
References
- 1. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcdowellsonoran.org [mcdowellsonoran.org]
- 3. Insights into the Ecotoxicology of this compound and (10S,11S)-(—)-epi-Pyriculol, Fungal Metabolites with Potential Application for Buffelgrass (Cenchrus ciliaris) Biocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Radicinin and Other Natural Herbicides: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Radicinin, Sorgoleone, Thaxtomin A, and Parthenin
The quest for sustainable and effective weed management strategies has led to a growing interest in natural herbicides. Among these, this compound, a fungal phytotoxin, has shown promise. This guide provides a comparative analysis of the herbicidal efficacy of this compound against other well-documented natural herbicides: sorgoleone, thaxtomin A, and parthenin. The information is compiled from various scientific studies to aid researchers in evaluating their potential as bioherbicides.
Comparative Efficacy of Natural Herbicides
Direct comparison of the herbicidal efficacy of this compound with other natural compounds is challenging due to the lack of studies conducted under identical experimental conditions. However, by summarizing available quantitative data from various sources, we can obtain a relative understanding of their potency.
| Natural Herbicide | Target Weed(s) | Efficacy Metric | Value | Concentration/Rate | Reference(s) |
| This compound | Cenchrus ciliaris (Buffelgrass) | Phytotoxicity | Significant Necrosis | 2.5 x 10⁻³ M | [1][2][3] |
| Cenchrus ciliaris (Buffelgrass) | Phytotoxicity | Moderate Toxicity | 10⁻³ M | [1][2] | |
| Daphnia magna (Non-target) | EC₅₀ | 19.14 mg/L | - | ||
| Sorgoleone | Lolium perenne ssp. multiflorum | GR₅₀ (Shoot Length) | - | - | |
| Digitaria sanguinalis | GR₅₀ (Shoot Length) | - | - | ||
| Abutilon theophrasti | GR₅₀ (Shoot Length) | - | - | ||
| Senna obtusifolia | GR₅₀ (Shoot Length) | - | - | ||
| Broadleaf Weeds | Growth Inhibition | 100% | 0.2 g a.i. L⁻¹ | ||
| Galium spurium | Growth Inhibition | 80.9% | 150 µg/mL | ||
| Rumex japonicus | Growth Inhibition | 82.6% | 150 µg/mL | ||
| Aeschynomene indica | Growth Inhibition | 75.4% | 150 µg/mL | ||
| Thaxtomin A | Radish Seedlings | I₅₀ (Growth Inhibition) | 0.45 ± 0.05 µM | - | |
| Marchantia polymorpha (Tak-1) | IC₅₀ | 56 ± 6 nM | - | ||
| Marchantia polymorpha (Tak-2) | IC₅₀ | 135 ± 24 nM | - | ||
| Parthenin | Sinapis arvensis | ED₅₀ (Leaf Area) | 0.62 ± 0.12 kg/ha | - | |
| Sinapis arvensis | ED₉₀ (Leaf Area) | 1.81 ± 0.56 kg/ha | - | ||
| Amaranthus viridis | Seedling Growth | Severe Reduction | 0.5 - 2 mM | ||
| Cassia occidentalis | Seedling Growth | Severe Reduction | 0.5 - 2 mM | ||
| Echinochloa crus-galli | Seedling Growth | Severe Reduction | 0.5 - 2 mM | ||
| Phalaris minor | Seedling Growth | Severe Reduction | 0.5 - 2 mM | ||
| Ageratum conyzoides | Germination Inhibition | 100% | 400 µM |
Note: GR₅₀ (Growth Reduction 50%), ED₅₀ (Effective Dose 50%), I₅₀ (Inhibition 50%), and EC₅₀ (Effective Concentration 50%) values represent the concentration of the herbicide required to cause a 50% reduction in a measured parameter (e.g., growth, germination). The absence of a value indicates that the specific metric was not provided in the cited literature in a directly comparable format.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies used to evaluate the phytotoxicity of these natural herbicides.
This compound: Leaf Puncture Assay
This method is used to assess the direct phytotoxic effect of a compound on leaf tissue.
-
Plant Material: Fully expanded leaves of the target weed species (e.g., Cenchrus ciliaris) are used.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or acetone) to create a stock solution, which is then diluted to the desired test concentrations.
-
Application: A small puncture is made on the adaxial surface of the leaf using a sterile needle. A droplet of the test solution is then applied to the wound.
-
Incubation: The treated plants are maintained in a controlled environment (e.g., growth chamber) with defined light, temperature, and humidity for a specified period.
-
Evaluation: The phytotoxic effect is assessed by measuring the diameter of the necrotic lesion that develops around the puncture site.
Sorgoleone: Petri Dish and Spray Application Assays
These methods are used to evaluate the pre- and post-emergence herbicidal activity of sorgoleone.
-
Sorgoleone Extraction: Sorgoleone is typically extracted from the root exudates of sorghum (Sorghum bicolor) seedlings using an organic solvent like methanol or methylene chloride.
-
Petri Dish Bioassay (Pre-emergence):
-
Test solutions of sorgoleone at various concentrations are prepared.
-
Seeds of the target weed species are placed on filter paper in a petri dish.
-
A known volume of the test solution is added to each petri dish.
-
The petri dishes are incubated in a growth chamber under controlled conditions.
-
Efficacy is determined by measuring germination percentage and seedling root and shoot length after a set period.
-
-
Spray Application (Post-emergence):
-
Target weed species are grown in pots to a specific growth stage (e.g., 2-3 leaf stage).
-
Sorgoleone is formulated as a wettable powder or emulsifiable concentrate and applied to the foliage using a sprayer.
-
Plants are returned to the greenhouse or growth chamber.
-
Herbicidal effect is evaluated by visual assessment of injury and by measuring plant biomass (fresh or dry weight) after a specified time.
-
Thaxtomin A: Seedling Growth and Cellulose Biosynthesis Inhibition Assays
These assays are designed to assess the phytotoxicity of thaxtomin A and to confirm its mode of action.
-
Seedling Growth Inhibition Assay:
-
Seeds of a sensitive indicator species (e.g., radish, Arabidopsis thaliana) are surface-sterilized.
-
Seeds are placed on agar medium in petri dishes or in test tubes containing a liquid medium supplemented with various concentrations of thaxtomin A.
-
The plates or tubes are incubated under controlled light and temperature conditions.
-
Phytotoxicity is quantified by measuring root and/or hypocotyl elongation.
-
-
Cellulose Biosynthesis Inhibition Assay (¹⁴C-Glucose Incorporation):
-
Etiolated seedlings are grown in a liquid culture medium.
-
Seedlings are pre-incubated with different concentrations of thaxtomin A.
-
¹⁴C-labeled glucose is added to the medium.
-
After an incubation period, the cell wall material is extracted and fractionated into cellulosic and non-cellulosic components.
-
The amount of ¹⁴C incorporated into the cellulosic fraction is measured using a scintillation counter to determine the extent of cellulose synthesis inhibition.
-
Parthenin: Seedling Germination and Spray Application Assays
These methods evaluate the pre- and post-emergence herbicidal effects of parthenin.
-
Seed Germination and Seedling Growth Bioassay:
-
Parthenin is dissolved in a suitable solvent and diluted to various concentrations.
-
Seeds of target weeds are placed in petri dishes on filter paper moistened with the test solutions.
-
The dishes are incubated in a controlled environment.
-
Germination percentage, and root and shoot length of the seedlings are measured after a defined period to assess phytotoxicity.
-
-
Spray Application Assay:
-
Weed species are grown in pots to a specific developmental stage.
-
A solution of parthenin is applied to the foliage as a fine spray.
-
Treated plants are maintained in a greenhouse or growth chamber.
-
Herbicidal effects are evaluated by observing visual symptoms of injury (e.g., chlorosis, necrosis) and by measuring plant growth parameters such as plant height and biomass.
-
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these natural herbicides exert their phytotoxic effects is critical for their development and application.
This compound: Unclear Molecular Target
The precise molecular target and signaling pathway of this compound are not yet fully elucidated. However, studies have shown that it exhibits target-specific phytotoxicity, causing necrosis on susceptible plants like buffelgrass. Its derivatives have generally shown lower phytotoxicity, suggesting that the parent molecule's structure is crucial for its activity.
Sorgoleone: Inhibition of Photosystem II
Sorgoleone is a potent inhibitor of photosynthetic electron transport. It acts on Photosystem II (PSII) by binding to the D1 protein, the same binding site as the synthetic herbicide atrazine. This binding blocks the electron flow from quinone A (Qₐ) to quinone B (Qₑ), thereby inhibiting photosynthesis and leading to the production of reactive oxygen species (ROS) that cause cellular damage.
Thaxtomin A: Inhibition of Cellulose Biosynthesis
Thaxtomin A disrupts plant cell wall formation by inhibiting cellulose biosynthesis. It affects the stability and function of cellulose synthase (CESA) complexes located in the plasma membrane. This inhibition leads to a reduction in crystalline cellulose, causing cell swelling, growth inhibition, and eventually cell death.
Parthenin: Multiple Modes of Action
Parthenin exhibits its phytotoxic effects through multiple mechanisms. It is known to disrupt cell membrane integrity, leading to electrolyte leakage. Additionally, it can inhibit photosynthesis, reduce chlorophyll content, and interfere with mitosis and other essential enzymatic activities, ultimately causing growth inhibition and cell death.
Conclusion
This compound demonstrates significant potential as a target-specific natural herbicide, particularly against invasive species like buffelgrass. However, a comprehensive understanding of its efficacy relative to other natural herbicides is limited by the lack of direct comparative studies. Sorgoleone, thaxtomin A, and parthenin each exhibit potent herbicidal activity through distinct mechanisms of action. Further research, including standardized comparative bioassays and detailed investigation into this compound's molecular target, is essential to fully evaluate its potential and optimize its application in sustainable agriculture. This guide provides a foundational comparison to inform future research and development in the field of natural herbicides.
References
"toxicological comparison of radicinin and epi-pyriculol"
In the realm of mycotoxins with bioherbicidal potential, radicinin and epi-pyriculol have emerged as compounds of significant interest. Both are secondary metabolites from fungi, investigated for their ability to control invasive plant species. However, their broader toxicological profiles are critical for assessing their environmental and potential human health impacts. This guide provides a detailed, objective comparison of the toxicology of this compound and epi-pyriculol, supported by available experimental data.
Comparative Toxicological Data
The following tables summarize the key quantitative toxicological data for this compound and epi-pyriculol across various organisms and cell lines.
Table 1: Ecotoxicological Profile
| Organism | Test Endpoint (Duration) | This compound | epi-Pyriculol | Reference |
| Aliivibrio fischeri (bacterium) | Luminescence Inhibition (30 min) | Low Toxicity (3-30% inhibition) | Low Toxicity (5-29% inhibition) | [1] |
| Raphidocelis subcapitata (alga) | Growth Inhibition (72 h) | Low Toxicity (3-20% inhibition) | Low Toxicity (9-20% inhibition) | [1] |
| Daphnia magna (crustacean) | EC50 (24 h) | 19.14 mg/L | 24.82 mg/L | [1] |
| Brachydanio rerio (zebrafish) embryo | Teratogenic, sub-lethal, or lethal effects | None observed | Not Reported | [1][2] |
Table 2: Phytotoxicity Profile
| Plant Species | Test Endpoint | Concentration | This compound | epi-Pyriculol | Reference |
| Cenchrus ciliaris (buffelgrass) | Leaf Lesion Area | 2.5 x 10⁻³ M | Significant Phytotoxicity | Significant Phytotoxicity | |
| Native Sonoran Desert Species | Leaf Lesion Area | 2.5 x 10⁻³ M | Reduced Effects | Reduced Effects | |
| Cenchrus ciliaris (buffelgrass) | Leaf Lesion Area | 10⁻³ M | Maintained Toxicity | Not Reported | |
| Native Sonoran Desert Species | Leaf Lesion Area | 10⁻³ M | No Phytotoxic Effects | Not Reported |
Table 3: Human Cell Line Cytotoxicity
| Cell Line | Cell Type | Test Endpoint (Duration) | This compound IC50 (µM) | epi-Pyriculol IC50 | Reference |
| A549 | Non-small cell lung cancer | MTT Assay (72 h) | 7.7 ± 0.6 | Not Reported | |
| Hs683 | Oligodendroglioma | MTT Assay (72 h) | 8.7 ± 0.4 | Not Reported | |
| SKMEL-28 | Melanoma | MTT Assay (72 h) | 8.2 ± 0.2 | Not Reported |
Table 4: Physicochemical Stability
| Condition | This compound Degradation | epi-Pyriculol Degradation | Reference |
| Sunlight (3 days) | 98.90% | More Stable (49.26–65.32%) | |
| Room Temperature | 59.51–73.82% | More Stable | |
| 30 °C | 59.51–73.82% | More Stable | |
| UV light (254 nm) | 59.51–73.82% | More Stable |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Ecotoxicity Assays
The ecotoxicity of this compound and epi-pyriculol on aquatic organisms was evaluated following International Organization for Standardization (ISO) protocols.
-
Algal Growth Inhibition Test (ISO 8692:2012): The freshwater green alga Raphidocelis subcapitata was exposed to a range of concentrations of the test compounds. The inhibition of growth was determined by measuring the algal biomass (e.g., cell density) after a 72-hour incubation period compared to a control group.
-
Bacterial Luminescence Inhibition Test (ISO 11348-3:2007): The marine bacterium Aliivibrio fischeri was exposed to the test compounds for a short duration (e.g., 30 minutes). The toxicity was assessed by measuring the inhibition of their natural bioluminescence, as a reduction in light output indicates metabolic disruption.
-
Daphnia magna Immobilization Test (ISO 6341:2012): Young female Daphnia magna (water fleas) were exposed to various concentrations of the test substances for 24 hours. The endpoint was immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The EC50 value, the concentration causing immobilization in 50% of the test organisms, was then calculated.
Phytotoxicity Assay (Leaf Puncture Assay)
The phytotoxic effects of this compound and epi-pyriculol were assessed using a leaf puncture assay.
-
Plant Material: Healthy, fully expanded leaves of the target plant species (e.g., Cenchrus ciliaris) were used.
-
Toxin Application: A small puncture or scratch was made on the leaf surface. A solution of the test compound at a specific concentration (e.g., 2.5 x 10⁻³ M) in a suitable solvent was applied directly to the wounded area.
-
Incubation: The treated leaves were kept under controlled conditions (e.g., temperature, light, humidity) for a defined period.
-
Assessment: The phytotoxic effect was quantified by measuring the diameter or area of the necrotic lesion that developed around the point of application.
Human Cell Line Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound against human cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (A549, Hs683, and SKMEL-28) were cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Exposure: Cells were seeded in 96-well plates and allowed to attach. They were then treated with various concentrations of this compound for 72 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well. Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curve.
Visualizing the Data and Processes
To better understand the experimental workflow and the known toxicological pathway of a this compound analogue, the following diagrams are provided.
Conclusion
The toxicological comparison of this compound and epi-pyriculol reveals distinct profiles. In ecotoxicological assessments, both compounds exhibit relatively low toxicity to the tested aquatic bacterium and alga, with this compound being slightly more toxic to Daphnia magna. A significant difference lies in their stability, with this compound being readily degradable under various environmental conditions, while epi-pyriculol is notably more persistent.
In terms of phytotoxicity, both are effective against the target invasive species, Cenchrus ciliaris, while showing reduced impact on native plants, a desirable trait for a bioherbicide.
A critical gap in the current knowledge is the lack of data on the cytotoxicity of epi-pyriculol on human cell lines. This compound has demonstrated cytotoxic activity against several human cancer cell lines, raising concerns about its potential human health effects that require further investigation. The absence of similar data for epi-pyriculol prevents a direct comparison in this crucial area.
The mechanism of action for epi-pyriculol remains largely uninvestigated. While some insights into the phytotoxic mechanism of a this compound analogue exist, further research is needed to fully understand the molecular pathways affected by both compounds in various organisms. This information is essential for a comprehensive risk assessment and for the potential development of these mycotoxins as safe and effective bioherbicides.
References
Validating the Target Specificity of Radicinin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of radicinin, a fungal phytotoxin with potential as a target-specific bioherbicide. We will delve into its performance against alternative compounds, present available experimental data, and outline key methodologies for validating its target specificity. While the precise molecular target of this compound is still under investigation, this guide synthesizes the current knowledge to aid researchers in the ongoing discovery and development process.
Introduction to this compound
This compound is a dihydropyranopyran-4,5-dione produced by the fungus Cochliobolus australiensis. It has garnered significant interest for its potent and selective phytotoxic activity against buffelgrass (Cenchrus ciliaris), an invasive weed.[1][2] Studies have demonstrated its high toxicity to this target plant while showing low toxicity to non-target native plant species and in zebrafish embryo models, suggesting a favorable specificity profile for bioherbicide development.[1][2][3] The current understanding of its mechanism of action points towards the induction of oxidative stress within chloroplasts, leading to programmed cell death.
Comparative Performance and Alternatives
This compound's performance can be benchmarked against both a structurally similar natural product and conventional broad-spectrum herbicides.
-
(10S,11S)-epi-Pyriculol: Another fungal metabolite often studied alongside this compound. It also exhibits phytotoxic effects, providing a valuable comparator for specificity and efficacy studies.
-
Glyphosate and Imazapyr: These are conventional broad-spectrum herbicides used to control buffelgrass. While effective, they can cause significant damage to non-target plants, highlighting the need for more specific alternatives like this compound.
Data Presentation: Phytotoxicity Comparison
The following table summarizes the phytotoxic effects of this compound and its derivatives, as well as a key alternative, based on leaf puncture bioassays on the target weed, buffelgrass. The data is presented as the necrotic lesion area, providing a quantitative measure of phytotoxicity.
| Compound | Concentration (M) | Mean Lesion Area (mm²) on Buffelgrass | Reference |
| This compound | 2.5 x 10⁻³ | >30 | |
| 10⁻³ | ~20 | ||
| (10S,11S)-epi-Pyriculol | 2.5 x 10⁻³ | >30 | |
| 3-epi-radicinin | 2.5 x 10⁻³ | Moderately toxic | |
| Radicinol | 2.5 x 10⁻³ | Non-toxic | |
| 3-epi-radicinol | 2.5 x 10⁻³ | Non-toxic | |
| Cochliotoxin | 2.5 x 10⁻³ | Moderately toxic | |
| Acetyl derivative of this compound | 2.5 x 10⁻³ | Moderately toxic | |
| Hydrogenated derivative of this compound | 2.5 x 10⁻³ | Moderately toxic |
Note: The precise molecular target of this compound has not yet been definitively identified, and therefore, direct binding affinity data (e.g., Kd, IC₅₀) is not available in the reviewed literature. The table reflects whole-organism phytotoxicity data.
A study on the synthetic analogue, (±)-3-deoxythis compound, which exhibits similar phytotoxic activities, has shed light on the potential mechanism of action. This analogue was found to target chloroplasts, leading to the overproduction of reactive oxygen species (ROS) and subsequent programmed cell death.
Experimental Protocols for Target Validation
Validating the target specificity of a small molecule like this compound involves a multi-faceted approach, combining direct target identification methods with phenotypic assays. Below are detailed methodologies for key experiments that would be crucial in this process.
1. Affinity Chromatography for Target Pull-Down
This technique is used to isolate and identify proteins that directly bind to this compound from a plant cell lysate.
-
Objective: To identify the direct binding partners of this compound.
-
Methodology:
-
Probe Synthesis: Synthesize a this compound derivative with a linker arm and an affinity tag (e.g., biotin). It is crucial to perform structure-activity relationship (SAR) studies to ensure that the modification does not abolish its biological activity.
-
Immobilization: Covalently attach the biotinylated this compound probe to streptavidin-coated agarose beads.
-
Lysate Preparation: Prepare a total protein extract from buffelgrass cells or a model plant system.
-
Incubation: Incubate the cell lysate with the this compound-coated beads. As a control, incubate another aliquot of the lysate with beads that have not been coated with this compound, and a further control should include the addition of excess free (un-tagged) this compound to compete for binding.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context without the need for chemical modification of the compound.
-
Objective: To confirm that this compound directly binds to and stabilizes its target protein(s) inside intact cells.
-
Methodology:
-
Cell Treatment: Treat intact buffelgrass cells (or a relevant model system) with this compound at various concentrations. A vehicle-treated control is run in parallel.
-
Heating: Heat the treated cells across a range of temperatures to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantification: Quantify the amount of a specific protein of interest remaining in the soluble fraction at each temperature using Western blotting or, for a proteome-wide analysis, by mass spectrometry (thermal proteome profiling).
-
Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes that protein.
-
3. Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomics strategy to identify the functional state of enzymes in complex proteomes.
-
Objective: To identify the enzyme targets of this compound based on its reactive chemical groups.
-
Methodology:
-
Probe Design: Design and synthesize an activity-based probe derived from this compound. This probe typically contains a reactive group that covalently binds to the active site of the target enzyme and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.
-
Labeling: Incubate the probe with a plant cell lysate or intact cells.
-
Detection and Enrichment: Visualize the labeled proteins by in-gel fluorescence scanning or enrich them using the reporter tag (e.g., streptavidin beads for a biotin tag).
-
Identification: Identify the enriched proteins by mass spectrometry.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Target Specificity Validation
The following diagram illustrates a logical workflow for validating the target specificity of this compound, integrating both "bottom-up" (target identification) and "top-down" (phenotypic) approaches.
Hypothesized Signaling Pathway of this compound Action
Based on studies of a this compound analogue, the following diagram depicts a hypothesized signaling cascade initiated by this compound in plant cells.
References
- 1. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytotoxic Activity and Structure-Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control - PubMed [pubmed.ncbi.nlm.nih.gov]
Radicinin's Selective Phytotoxicity: A Comparative Analysis Across Plant Species
For Immediate Release
Potenza, Italy – A comprehensive review of recent studies on the fungal phytotoxin radicinin reveals its significant potential as a target-specific bioherbicide, demonstrating high toxicity to the invasive buffelgrass (Cenchrus ciliaris) while exhibiting notably low impact on a range of non-target native plant species. This selective action, coupled with insights into its mode of action, positions this compound as a promising candidate for environmentally conscious weed management strategies.
This compound, a dihydropyranopyran-4,5-dione produced by the fungus Cochliobolus australiensis, has been the subject of intensive research to evaluate its efficacy and cross-reactivity.[1][2] Studies consistently show that this compound is highly effective against buffelgrass, a noxious invasive weed in North America.[1][3][4] In contrast, its phytotoxic effects on various native species of the Sonoran Desert are significantly reduced, highlighting its potential for targeted application in delicate ecosystems.
Comparative Phytotoxicity of this compound
The selective phytotoxicity of this compound has been quantified in several studies, primarily through leaf puncture assays. The following table summarizes the comparative effects of this compound on buffelgrass and a panel of non-target native species.
| Plant Species | Family | Common Name | This compound Concentration (M) | Mean Lesion Area (mm²) |
| Cenchrus ciliaris | Poaceae | Buffelgrass | 2.5 x 10⁻³ | >30 |
| Cenchrus ciliaris | Poaceae | Buffelgrass | 1.0 x 10⁻³ | ~20 |
| Digitaria californica | Poaceae | Arizona Cottontop | 2.5 x 10⁻³ | <10 |
| Heteropogon contortus | Poaceae | Tangle Head | 2.5 x 10⁻³ | <10 |
| Encelia frutescens | Asteraceae | Bushy Encelia | 2.5 x 10⁻³ | <10 |
| Baileya radiata | Asteraceae | Desert Marigold | 2.5 x 10⁻³ | <10 |
| Lepidium fremontii | Brassicaceae | Desert Pepperweed | 2.5 x 10⁻³ | <10 |
| Stanleya pinnata | Brassicaceae | Prince's Plume | 2.5 x 10⁻³ | <10 |
Data compiled from Masi et al. (2019).
Unraveling the Mechanism: A Look into this compound's Mode of Action
Research into the molecular mechanisms underlying this compound's phytotoxicity has begun to shed light on its effects at the cellular level. Studies utilizing (±)-3-deoxythis compound, a synthetic analogue with similar phytotoxic activity, on tomato (Solanum lycopersicum) have provided critical insights. The findings suggest a multi-pronged attack on plant cells, initiating a cascade of events leading to cell death.
Upon administration, the this compound analogue induces several key physiological changes:
-
Chlorosis and Ion Leakage: A visible yellowing of the leaves and leakage of cellular ions are early indicators of cellular damage.
-
Oxidative Stress: The toxin triggers the production of hydrogen peroxide and leads to membrane lipid peroxidation, classic signs of oxidative stress.
-
Stomatal Disruption: A significant finding is the uncontrolled opening of stomata, which leads to rapid water loss and plant wilting.
-
Chloroplast Targeting: Confocal microscopy has revealed that the toxin specifically targets chloroplasts, leading to the overproduction of reactive singlet oxygen species.
-
Programmed Cell Death: This chloroplast-specific oxidative stress appears to activate the transcription of genes involved in a programmed cell death pathway.
Experimental Protocols
The primary method for assessing the phytotoxicity of this compound and its derivatives is the leaf puncture bioassay. This method provides a direct and quantifiable measure of the compound's necrotic effects on leaf tissue.
Leaf Puncture Bioassay Protocol
-
Plant Material: Fully expanded leaves from healthy, greenhouse-grown plants are used.
-
Toxin Preparation: this compound is dissolved in a suitable solvent (e.g., ethanol or acetone) to create a stock solution, which is then diluted to the desired final concentrations (e.g., 2.5 x 10⁻³ M and 1.0 x 10⁻³ M) with sterile distilled water containing a small percentage of the solvent.
-
Application: A small puncture is made on the adaxial (upper) surface of the leaf with a sterile needle. A droplet (typically 10 µL) of the this compound solution is applied to the puncture site. Control leaves are treated with a solution containing only the solvent and water.
-
Incubation: The treated plants are placed in a controlled environment (e.g., a growth chamber with defined light, temperature, and humidity) for a period of 72 hours.
-
Data Collection: After the incubation period, the necrotic lesion area around the puncture site is measured. This is often done by capturing a digital image of the lesion and analyzing it with image processing software to calculate the area in mm².
-
Statistical Analysis: The mean lesion areas for each treatment and plant species are calculated and compared using appropriate statistical methods (e.g., ANOVA) to determine significant differences in phytotoxicity.
References
- 1. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
"comparative analysis of radicinin production by different fungal strains"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of radicinin production by different fungal strains, offering a valuable resource for researchers interested in this phytotoxin for applications such as bioherbicides. This compound is a dihydropyranopyran-4,5-dione phytotoxin produced by several fungal species, including those from the genera Cochliobolus, Alternaria, and Bipolaris.[1][2] Its potential as a target-specific bioherbicide has spurred interest in optimizing its production.[1][3] This document summarizes quantitative production data, details experimental protocols for cultivation and analysis, and visualizes key processes to aid in the selection of high-yielding strains and effective production strategies.
Quantitative Comparison of this compound Production
The production of this compound is highly dependent on the fungal strain and the culture conditions employed.[4] Below are summaries of quantitative data from studies on Cochliobolus australiensis and Alternaria radicina.
This compound Production by Cochliobolus australiensis Strains
A study by Masi et al. (2021) provides a detailed comparison of this compound production by six different strains of Cochliobolus australiensis under various liquid and solid culture conditions. The results highlight that not all strains produce this compound, and the choice of culture medium significantly impacts the yield.
| Fungal Strain | Culture Medium | This compound Yield (mg/L for liquid, mg/kg for solid) |
| LJ3B1 | Potato Dextrose Broth (PDB) | 0 |
| 2MG2F | Potato Dextrose Broth (PDB) | 2.14 ± 0.09 |
| LJ3B2 | Potato Dextrose Broth (PDB) | 0.99 ± 0.04 |
| SNM4C1 | Potato Dextrose Broth (PDB) | 1.13 ± 0.05 |
| LJ4B | Potato Dextrose Broth (PDB) | 26.20 ± 0.32 |
| LJ4B | M1D | 21.85 ± 0.24 |
| LJ4B | Soy Sauce Sucrose (SSS) | 2.10 ± 0.02 |
| LJ4B | Wheat Seeds (18 days) | 1.90 ± 0.02 |
| LJ4B | Wheat Seeds (25 days) | 4.30 ± 0.05 |
Table 1: this compound production by different strains of Cochliobolus australiensis in various culture media. Data sourced from Masi et al. (2021).
This compound Production by Alternaria radicina Strains
Research by Solfrizzo et al. (2004) demonstrates the production of this compound by four strains of Alternaria radicina on different solid substrates. This study reveals that the substrate plays a crucial role in the amount of this compound produced, with rice being a particularly effective medium for most strains.
| Fungal Strain | Culture Medium | This compound Yield (µg/g) |
| ITEM 3908 | Rice | 2486 |
| ITEM 3909 | Rice | 53800 |
| ITEM 3911 | Rice | 31400 |
| ITEM 3912 | Rice | 41200 |
| ITEM 3908 | Carrot Slices | Not Reported |
| ITEM 3909 | Carrot Slices | 150 |
| ITEM 3911 | Carrot Slices | Not Reported |
| ITEM 3912 | Carrot Slices | Not Reported |
Table 2: this compound production by different strains of Alternaria radicina on rice and carrot slices. Data sourced from Solfrizzo et al. (2004).
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the key experimental protocols for this compound production and quantification.
Fungal Culture and this compound Production
-
Strain Selection and Maintenance: Obtain desired fungal strains (e.g., Cochliobolus australiensis, Alternaria radicina) from a reputable culture collection. Maintain stock cultures on appropriate solid media, such as Potato Dextrose Agar (PDA), and store them at 4°C for short-term use or in a cryopreserved state for long-term storage.
-
Inoculum Preparation: To initiate liquid or solid-state fermentation, grow the fungal strain on PDA plates until sufficient mycelial growth or sporulation is observed. For liquid cultures, a small agar plug with mycelium can be used to inoculate the broth.
-
Liquid Fermentation:
-
Media: Prepare liquid media such as Potato Dextrose Broth (PDB), M1D, or Soy Sauce Sucrose (SSS) medium.
-
Cultivation: Inoculate the sterile liquid medium with the fungal strain. Incubate the culture flasks on a rotary shaker at a specified temperature (e.g., 25°C) and agitation speed for a designated period (e.g., 15-20 days).
-
-
Solid-State Fermentation:
-
Substrates: Utilize solid substrates like wheat seeds or carrot slices.
-
Preparation: Moisten the solid substrate with distilled water and sterilize it in autoclavable bags or flasks.
-
Inoculation and Incubation: Inoculate the sterile substrate with the fungal strain and incubate at a suitable temperature (e.g., 25°C) for a specified duration (e.g., 18-25 days).
-
This compound Extraction and Quantification
-
Extraction from Liquid Culture:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate multiple times with an organic solvent such as ethyl acetate (EtOAc).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Extraction from Solid Culture:
-
Dry the solid fermented substrate and grind it into a fine powder.
-
Extract the powder with an appropriate organic solvent (e.g., ethyl acetate) multiple times.
-
Filter the extract and evaporate the solvent to yield the crude extract.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column and a UV or photodiode array (PDA) detector.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water.
-
Detection: Monitor the elution at the maximum UV absorption wavelength for this compound, which is around 226 nm.
-
Quantification: Prepare a calibration curve using a pure this compound standard of known concentrations. Calculate the concentration of this compound in the fungal extracts by comparing the peak area with the calibration curve.
-
Visualizations: Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for this compound production and a proposed biosynthetic pathway.
Caption: Experimental workflow for this compound production and analysis.
Caption: Proposed biosynthetic pathway of this compound.
It is important to note that while this compound is known to be a polyketide, the complete gene cluster and the full sequence of enzymatic steps for its biosynthesis have not been fully elucidated in the reviewed literature. The pathway presented illustrates the known enzymatic conversions of deoxythis compound to this compound and its subsequent epimerization, as identified in Bipolaris coicis, preceded by a generalized polyketide synthesis scheme. Further research is required to identify the specific polyketide synthase and other tailoring enzymes involved in the initial steps of this compound biosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Gene cluster involved in melanin biosynthesis of the filamentous fungus Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of cultural conditions on the production of this compound, a specific fungal phytotoxin for buffelgrass (Cenchrus ciliaris) biocontrol, by different Cochlioboulus australiensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fs.usda.gov [fs.usda.gov]
A Comparative Guide to the Phytotoxicity of Radicinin: In Vitro vs. In Vivo Perspectives
For researchers and professionals in the fields of drug development and agricultural science, understanding the phytotoxic properties of natural compounds like radicinin is crucial. This compound, a fungal metabolite, has demonstrated potential as a bioherbicide. This guide provides a comparative analysis of its phytotoxicity based on available in vitro and in vivo experimental data, offering insights into its efficacy and mechanism of action.
Quantitative Phytotoxicity Data
The following tables summarize the available quantitative and semi-quantitative data on the phytotoxicity of this compound against various plant species.
Table 1: In Vitro Phytotoxicity of this compound
| Plant Species | Assay Type | Concentration | Observed Effect | Reference |
| Carrot (Daucus carota) | Seedling Root Growth Inhibition | 10-20 µg/mL | Inhibitory activity on root growth of germinating seeds. | [1] |
Table 2: In Vivo Phytotoxicity of this compound (Leaf Puncture Assay)
| Plant Species | Concentration (M) | Lesion Area (mm²) | Selective Toxicity | Reference |
| Buffelgrass (Cenchrus ciliaris) | 2.5 x 10⁻³ | >30 | High | [2] |
| Buffelgrass (Cenchrus ciliaris) | 10⁻³ | Significant Necrosis | High | [3] |
| Various Native Species | 2.5 x 10⁻³ | Reduced Effects Compared to Buffelgrass | - | [1] |
| Various Native Species | 10⁻³ | No Phytotoxic Effects | - | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments cited in the study of this compound's phytotoxicity.
Leaf Puncture Bioassay
This in vivo assay assesses the phytotoxicity of a compound on a plant's leaf tissue.
-
Preparation of Test Solution: this compound is dissolved in a suitable solvent, such as methanol, and then diluted with sterile distilled water to achieve the desired final concentrations (e.g., 2.5 x 10⁻³ M and 10⁻³ M).
-
Plant Material: Healthy, mature leaves of the target plant species are collected.
-
Application: A small incision (approximately 3 mm) is made on the adaxial (upper) surface of the leaf. A specific volume of the test solution is applied directly to the wound.
-
Incubation: The treated leaves are placed in a humid environment, such as a petri dish with moistened filter paper, and incubated under controlled light and temperature conditions.
-
Assessment: After a set incubation period (e.g., 72 hours), the leaves are examined for signs of phytotoxicity, such as the formation of necrotic lesions around the puncture site. The area of the lesion is measured to quantify the toxic effect.
Seed Germination and Root Elongation Assay
This in vitro assay is a standard method to evaluate the effect of chemical substances on seed germination and early plant growth.
-
Preparation of Test Media: Various concentrations of this compound are prepared in a suitable liquid medium or incorporated into a solid medium like agar. A control group with no this compound is also prepared.
-
Seed Sterilization and Plating: Seeds of the test plant species are surface-sterilized to prevent microbial contamination and then placed on the prepared media in petri dishes.
-
Incubation: The petri dishes are incubated in a controlled environment (temperature, light/dark cycle) for a specific period (e.g., 3-7 days).
-
Data Collection:
-
Germination Rate: The number of germinated seeds in each treatment is counted and expressed as a percentage of the total seeds.
-
Root Length: The primary root length of each seedling is measured.
-
-
Analysis: The germination rate and average root length of the treated groups are compared to the control group to determine the inhibitory effects of this compound. IC50 values (the concentration causing 50% inhibition) can be calculated from dose-response curves.
Visualizing this compound's Impact: Workflows and Pathways
To better illustrate the experimental processes and biological mechanisms involved in this compound's phytotoxicity, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the leaf puncture bioassay.
Caption: Proposed signaling pathway for this compound-induced phytotoxicity.
Concluding Remarks
The available data indicates that this compound exhibits significant phytotoxic activity, with a notable selectivity towards certain plant species like buffelgrass, making it a promising candidate for bioherbicide development. The primary mode of action, as suggested by studies on a close analog, involves the targeting of chloroplasts and the induction of oxidative stress, ultimately leading to programmed cell death.
While in vivo leaf puncture assays provide valuable insights into the practical application and selectivity of this compound, more extensive in vitro studies are needed to establish detailed dose-response relationships and IC50 values across a broader range of plant species. Such quantitative data would be invaluable for a more precise comparative analysis and for optimizing the potential use of this compound in agricultural applications. Future research should focus on bridging the gap between the currently available semi-quantitative in vivo data and the need for more robust quantitative in vitro assessments.
References
- 1. Insights into the Ecotoxicology of this compound and (10S,11S)-(—)-epi-Pyriculol, Fungal Metabolites with Potential Application for Buffelgrass (Cenchrus ciliaris) Biocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Radicinin and Synthetic Herbicides: Environmental Impact and Efficacy
For Researchers, Scientists, and Drug Development Professionals
The escalating demand for sustainable agricultural practices has intensified the search for effective and environmentally benign alternatives to synthetic herbicides. This guide provides a detailed comparison of the environmental impact and performance of radicinin, a natural phytotoxin, against two widely used synthetic herbicides, glyphosate and atrazine. The information presented is supported by experimental data to facilitate an objective assessment for research and development purposes.
Executive Summary
This compound, a fungal metabolite, demonstrates promise as a target-specific bioherbicide with a favorable environmental profile. It exhibits high toxicity to specific invasive weeds like buffelgrass while showing low toxicity to non-target plants and aquatic organisms. Furthermore, this compound undergoes rapid degradation, particularly in the presence of sunlight, minimizing its persistence in the environment. In contrast, synthetic herbicides such as glyphosate and atrazine, while effective broad-spectrum weed killers, are associated with significant environmental concerns. These include their potential for off-target damage, persistence in soil and water, and adverse effects on non-target organisms, including potential human health risks.
Performance and Efficacy
The efficacy of a herbicide is a critical factor in its practical application. The following table summarizes the available data on the performance of this compound, glyphosate, and atrazine.
| Herbicide | Target Weeds | Efficacy |
| This compound | Buffelgrass (Cenchrus ciliaris) | High phytotoxicity at 2.5 x 10⁻³ M, causing significant necrosis. Still effective at 10⁻³ M against buffelgrass. |
| Glyphosate | Broad-spectrum (annual and perennial grasses, broadleaf weeds) | Highly effective; mechanism involves inhibition of the EPSPS enzyme. |
| Atrazine | Broadleaf and grassy weeds in crops like corn and sugarcane | Effective as a pre- and post-emergent herbicide by inhibiting photosynthesis. |
Environmental Impact Assessment
A comprehensive environmental impact assessment involves evaluating a herbicide's toxicity to non-target organisms and its environmental fate, including persistence and potential for contamination.
Ecotoxicity to Non-Target Organisms
The following table presents a summary of the ecotoxicological data for this compound, glyphosate, and atrazine on various non-target organisms.
| Organism | This compound | Glyphosate | Atrazine |
| Non-target Plants | Low toxicity to a panel of native desert species. | Broad-spectrum activity can cause significant damage to non-target plants through spray drift. | Can cause damage to non-target plants, affecting biodiversity. |
| Fish | No teratogenic, sub-lethal, or lethal effects on zebrafish (Brachydanio rerio) embryos. | Considered slightly toxic to nontoxic for some fish species. | Can be toxic to most aquatic and amphibious animals, disrupting ecosystems at very low concentrations. |
| Aquatic Invertebrates | EC₅₀ (24h) for Daphnia magna is 19.14 mg/L, indicating relatively low toxicity. | Can have negative effects on various aquatic invertebrates. | Poses a risk to aquatic invertebrates. |
| Algae | Low inhibition of Raphidocelis subcapitata growth. | Can decrease the chlorophyll content of macroalgae. | Inhibits photosynthesis, which can harm algal populations. |
| Soil Microorganisms | Effects on soil microbial communities are not extensively studied but are expected to be minimal due to rapid degradation. | Can reduce the population and growth of some mycorrhizal fungi. | Can cause changes in the structure and functioning of soil microorganisms. |
| Humans | Potential cytotoxicity against human tumor cell lines raises a note of caution for further investigation. | Classified as "probably carcinogenic to humans" by the IARC, though the EPA concludes it is not likely to be carcinogenic. Residues have been detected in human urine. | Linked to various health issues in animal studies and some epidemiological studies, including reproductive and developmental toxicity and potential carcinogenicity. |
Environmental Fate
The persistence and mobility of a herbicide in the environment are key determinants of its long-term impact.
| Parameter | This compound | Glyphosate | Atrazine |
| Soil Persistence (Half-life) | Rapid degradation; 98.90% degraded after 3 days in sunlight. Significant degradation also occurs at room temperature and under UV light. | Half-life in soil is estimated between 7 and 60 days, but can persist longer in certain conditions. | Moderately persistent, with a soil half-life of around 60-75 days, but can persist for over a year in some conditions. |
| Water Contamination Potential | Low potential due to rapid degradation. | Can contaminate groundwater and surface water through leaching and runoff. | High potential to reach ground and surface water due to its mobility in soil. It is highly persistent in aquatic systems. |
| Bioaccumulation | Unlikely due to rapid degradation. | Does not significantly bioaccumulate. | Does not significantly bioaccumulate. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the assessment of herbicides.
Phytotoxicity Assessment (Leaf Puncture Assay)
This method is used to evaluate the direct phytotoxic effects of a compound on a plant leaf.
-
Plant Material: Healthy, mature leaves of the target weed species (e.g., buffelgrass) and non-target species are collected.
-
Test Compound Preparation: The herbicide (e.g., this compound) is dissolved in a suitable solvent to prepare a stock solution, which is then diluted to the desired test concentrations (e.g., 2.5 x 10⁻³ M and 10⁻³ M).
-
Application: A small puncture is made on the leaf surface with a sterile needle. A droplet of the test solution is then applied to the wound. Control leaves are treated with the solvent alone.
-
Incubation: The treated leaves are placed in a controlled environment with appropriate light and humidity for a set period (e.g., 72 hours).
-
Assessment: The area of necrosis (dead tissue) around the puncture site is measured to quantify the phytotoxic effect.
Aquatic Toxicity Testing (Based on OECD Guidelines)
Standardized tests are used to determine the toxicity of substances to aquatic organisms.
-
OECD 202: Daphnia sp. Acute Immobilisation Test:
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Test Substance Preparation: A series of concentrations of the herbicide are prepared in a suitable aqueous medium.
-
Exposure: Daphnids are exposed to the different test concentrations for a period of 48 hours.
-
Assessment: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) is then calculated.
-
-
OECD 203: Fish, Acute Toxicity Test:
-
Test Organism: A sensitive fish species, such as zebrafish (Danio rerio).
-
Test Substance Preparation: A range of herbicide concentrations are prepared in water.
-
Exposure: Fish are exposed to the test concentrations for 96 hours.
-
Assessment: Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC₅₀ (the concentration that is lethal to 50% of the fish) is determined.
-
Soil Degradation Study
This protocol assesses the persistence of a herbicide in the soil.
-
Soil Samples: Representative soil samples are collected from the field.
-
Herbicide Application: The soil is treated with a known concentration of the herbicide.
-
Incubation: The treated soil is incubated under controlled conditions (temperature, moisture, and light) that mimic a natural environment.
-
Sampling: Soil samples are collected at regular intervals over a period of time.
-
Analysis: The concentration of the herbicide in the soil samples is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The degradation rate and half-life (DT₅₀) of the herbicide in the soil are calculated.
Visualizing the Impact and Processes
The following diagrams, created using the DOT language, illustrate key workflows and pathways related to the environmental assessment of herbicides.
A Comparative Analysis of the Modes of Action: Radicinin and Other Key Mycotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the molecular mechanisms of radicinin, a phytotoxic mycotoxin, with other significant mycotoxins affecting agriculture, food safety, and human health. By presenting quantitative data, detailed experimental protocols, and visual representations of cellular pathways, this document serves as a valuable resource for understanding the diverse toxicological profiles of these fungal metabolites.
Introduction to this compound and Other Mycotoxins
This compound is a dihydropyranopyran-4,5-dione mycotoxin produced by various fungi, including Cochliobolus australiensis and Alternaria radicina[1][2]. Primarily recognized for its phytotoxic properties, this compound is being explored as a potential bioherbicide[2][3]. Its mode of action in plant cells involves the induction of oxidative stress, leading to programmed cell death[4]. In addition to its effects on plants, this compound has demonstrated cytotoxic activity against human cancer cell lines, suggesting a broader biological significance.
This guide compares the mode of action of this compound with five other well-characterized mycotoxins: Aflatoxin B1, Ochratoxin A, Fumonisin B1, Deoxynivalenol, and Zearalenone. These mycotoxins represent a range of chemical structures and toxicological endpoints, from genotoxicity and protein synthesis inhibition to disruption of lipid metabolism and hormonal mimicry.
Comparative Analysis of Mycotoxin Modes of Action
The diverse mechanisms of action of these mycotoxins are summarized below, with quantitative data presented in Table 1. This comparison highlights the unique molecular targets and cellular consequences of each toxin.
This compound: Oxidative Stress and Programmed Cell Death Induction
This compound's primary mode of action as a phytotoxin is the induction of oxidative stress. A synthetic analog, (±)-3-deoxythis compound, which exhibits similar phytotoxic activities, has been instrumental in elucidating this mechanism. It has been shown to cause:
-
Uncontrolled Stomatal Opening: Leading to wilting in plants.
-
Chloroplast-Targeted Oxidative Stress: Specifically, the overproduction of reactive oxygen species (ROS), such as singlet oxygen, within chloroplasts.
-
Cellular Damage: This is evidenced by chlorosis, ion leakage, hydrogen peroxide (H₂O₂) production, and membrane lipid peroxidation.
-
Programmed Cell Death (PCD): The oxidative stress triggers the activation of genes involved in a chloroplast-specific PCD pathway.
Beyond its phytotoxicity, this compound exhibits cytotoxic effects on various human cancer cell lines, with a mean IC₅₀ value of 8.2 µM. The exact molecular targets for its anticancer activity are still under investigation. This compound has also been reported to have a dose-dependent inhibitory effect on protease activity.
Aflatoxin B1 (AFB1): Genotoxicity via DNA Adduction
Aflatoxin B1 is a potent genotoxic agent and is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC). Its mechanism involves:
-
Metabolic Activation: AFB1 is metabolized by cytochrome P450 enzymes in the liver to the highly reactive AFB1-8,9-exo-epoxide.
-
DNA Adduct Formation: The epoxide metabolite covalently binds to DNA, primarily at the N7 position of guanine residues, forming AFB1-N7-Gua adducts.
-
Mutagenesis: These DNA adducts can lead to G to T transversions in the genetic code, a signature mutation observed in the p53 tumor suppressor gene in hepatocellular carcinoma.
-
Oxidative Stress: The metabolism of AFB1 also generates reactive oxygen species, contributing to cellular damage.
Ochratoxin A (OTA): Inhibition of Protein Synthesis
Ochratoxin A is known for its nephrotoxic, immunotoxic, and carcinogenic properties. Its primary mode of action is the competitive inhibition of protein synthesis:
-
Structural Mimicry: OTA's structure contains a phenylalanine moiety, allowing it to act as a competitive inhibitor of phenylalanyl-tRNA synthetase.
-
Disruption of Protein Synthesis: This inhibition leads to a halt in polypeptide chain elongation, affecting cellular functions and viability. In Vero cells, OTA inhibits protein synthesis with an IC₅₀ of approximately 14.5 µM. In vivo studies in mice have shown significant inhibition of protein synthesis in the spleen (75%) and kidney (68%) at a dose of 1 mg/kg.
Fumonisin B1 (FB1): Disruption of Sphingolipid Metabolism
Fumonisin B1 is a mycotoxin primarily affecting maize and is associated with various animal diseases and human esophageal cancer. Its mechanism is highly specific:
-
Enzyme Inhibition: FB1 is a potent and specific inhibitor of ceramide synthase (sphinganine N-acyltransferase), a key enzyme in the de novo sphingolipid biosynthesis pathway. An IC₅₀ value of 0.1 µM has been reported for ceramide synthase inhibition in rat liver microsomes.
-
Accumulation of Sphingoid Bases: Inhibition of ceramide synthase leads to the accumulation of sphinganine and sphingosine, which are precursors in the pathway.
-
Disruption of Cellular Signaling: The altered ratio of sphingoid bases to complex sphingolipids disrupts critical cellular processes, including cell growth, differentiation, and apoptosis.
Deoxynivalenol (DON): Ribotoxic Stress Response
Deoxynivalenol, a trichothecene mycotoxin commonly found in cereals, is a potent inhibitor of protein synthesis. Its mechanism involves:
-
Ribosome Binding: DON binds to the 60S ribosomal subunit, specifically to the A-site, interfering with the peptidyl transferase center and inhibiting protein synthesis.
-
Ribotoxic Stress Response: This binding event activates mitogen-activated protein kinases (MAPKs), triggering a signaling cascade known as the ribotoxic stress response. This leads to the upregulation of genes involved in inflammation and apoptosis.
-
Cytotoxicity: DON exhibits cytotoxic effects on various cell types, with reported IC₅₀ values of 1.2 ± 0.1 µM, 1.3 ± 0.5 µM, and 3.0 ± 0.8 µM in different porcine cell lines.
Zearalenone (ZEN): Estrogenic Activity
Zearalenone is a non-steroidal estrogenic mycotoxin that can lead to reproductive disorders. Its mode of action is based on its structural similarity to estrogen:
-
Estrogen Receptor Binding: ZEN and its metabolites competitively bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens.
-
Hormonal Disruption: This binding activates estrogenic signaling pathways, leading to the expression of estrogen-responsive genes and subsequent disruption of the endocrine system. The IC₅₀ values for ZEN binding to human ERα and ERβ are 240.4 nM and 165.7 nM, respectively.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the mode of action of this compound and the other selected mycotoxins.
| Mycotoxin | Primary Molecular Target/Process | Quantitative Measurement | Value | Organism/System |
| This compound | Cytotoxicity | IC₅₀ | 8.2 µM (mean) | Human cancer cell lines (A549, Hs683, SKMEL-28) |
| Aflatoxin B1 | DNA | DNA adduct formation | - | In vivo and in vitro |
| Ochratoxin A | Phenylalanyl-tRNA synthetase | IC₅₀ (Protein Synthesis Inhibition) | ~14.5 µM | Vero cells |
| Protein Synthesis Inhibition | % Inhibition | 75% (spleen), 68% (kidney) | Mice (in vivo, 1 mg/kg) | |
| Fumonisin B1 | Ceramide synthase | IC₅₀ | 0.1 µM | Rat liver microsomes |
| Deoxynivalenol | 60S ribosomal subunit | IC₅₀ (Cytotoxicity) | 1.2 - 3.0 µM | Porcine cell lines |
| Zearalenone | Estrogen Receptor α (ERα) | IC₅₀ | 240.4 nM | Human |
| Estrogen Receptor β (ERβ) | IC₅₀ | 165.7 nM | Human | |
| Patulin | Glutathione-S-Transferase (GST) | % Inhibition | 60.1% - 73.8% | Maize seedlings (25 µg/mL) |
| Glutathione (GSH) levels | % of Control | 25% | Rat liver slices (200 µM) |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
This compound-Induced Oxidative Stress Assays
This assay measures the intracellular generation of ROS.
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
Protocol:
-
Cell Seeding: Seed adherent cells in a 24-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or a vehicle control for the specified duration.
-
Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10 µM in pre-warmed serum-free cell culture medium.
-
Staining: Remove the treatment medium and wash the cells once with serum-free medium. Add 500 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells once with serum-free medium and twice with 1x phosphate-buffered saline (PBS).
-
Measurement: Add 500 µL of 1x PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Fluorescence can also be visualized using a fluorescence microscope.
This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Principle: The Griess reagent converts nitrite into a colored azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.
Protocol:
-
Sample Collection: Collect cell culture supernatants from cells treated with this compound or a vehicle control.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution: Solution A (e.g., sulfanilamide in an acidic solution) and Solution B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of Solution A and Solution B immediately before use.
-
Reaction: In a 96-well plate, add 100 µL of the cell culture supernatant or nitrite standard to each well. Add 100 µL of the freshly prepared Griess reagent to each well.
-
Incubation: Incubate the plate for 5-15 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at ~540-550 nm using a microplate reader. The concentration of nitrite in the samples is determined by comparison to the standard curve.
Fumonisin B1 - Ceramide Synthase Inhibition Assay
Principle: This assay measures the activity of ceramide synthase by quantifying the incorporation of a labeled substrate (e.g., radiolabeled sphinganine or a fluorescently labeled fatty acyl-CoA) into ceramide.
Protocol Outline:
-
Microsome Preparation: Isolate microsomes from a relevant tissue source (e.g., rat liver) as they are enriched in ceramide synthase.
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal protein, a buffer system, and the substrates (sphinganine and fatty acyl-CoA, with one being labeled).
-
Inhibition: Add varying concentrations of fumonisin B1 to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a defined period.
-
Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Separation and Quantification: Separate the lipids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the amount of labeled ceramide formed using a scintillation counter (for radiolabels) or a fluorescence detector.
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of fumonisin B1 to determine the IC₅₀ value.
Deoxynivalenol - Ribosome Binding Assay
Principle: This assay determines the ability of a compound to bind to ribosomes, often by measuring the displacement of a radiolabeled ligand that is known to bind to the same site.
Protocol Outline:
-
Ribosome Isolation: Isolate ribosomes (typically 80S) from a eukaryotic source (e.g., rabbit reticulocytes or yeast).
-
Radiolabeling: Use a radiolabeled trichothecene (e.g., [³H]T-2 toxin) as the ligand.
-
Competitive Binding: Incubate the isolated ribosomes with a fixed concentration of the radiolabeled ligand and varying concentrations of deoxynivalenol (the competitor).
-
Separation of Bound and Free Ligand: Separate the ribosome-bound radiolabel from the free radiolabel using a technique such as filtration through a glass fiber filter or centrifugation.
-
Quantification: Measure the radioactivity of the ribosome-bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of displacement of the radiolabeled ligand against the concentration of deoxynivalenol to determine its binding affinity (often expressed as an IC₅₀ or Ki value).
Zearalenone - Estrogen Receptor Competitive Binding Assay
Principle: This assay measures the ability of zearalenone to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.
Protocol Outline:
-
Receptor Source: Use a source of estrogen receptors, such as a uterine cytosol preparation from an immature or ovariectomized animal, or a purified recombinant estrogen receptor.
-
Competitive Binding: Incubate the receptor preparation with a fixed concentration of radiolabeled estradiol and varying concentrations of zearalenone.
-
Separation of Bound and Free Ligand: Separate the receptor-bound estradiol from the free estradiol. A common method is the use of dextran-coated charcoal, which adsorbs the free steroid.
-
Quantification: Measure the radioactivity of the receptor-bound fraction by liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radiolabeled estradiol binding against the concentration of zearalenone to determine the IC₅₀ or relative binding affinity (RBA).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's mode of action in plant cells.
Caption: Primary molecular targets of this compound and other mycotoxins.
Caption: Experimental workflow for the DCFH-DA assay.
Conclusion
This guide provides a comparative overview of the modes of action of this compound and several other key mycotoxins. This compound's unique mechanism of inducing chloroplast-specific oxidative stress in plants distinguishes it from mycotoxins that primarily target DNA, protein synthesis, lipid metabolism, or hormonal signaling. The quantitative data and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers in the fields of toxicology, drug development, and agricultural science, facilitating further investigation into the intricate mechanisms of mycotoxin activity and the development of effective mitigation strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of cultural conditions on the production of this compound, a specific fungal phytotoxin for buffelgrass (Cenchrus ciliaris) biocontrol, by different Cochlioboulus australiensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
Evaluation of Radicinin's Herbicidal Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the herbicidal properties of radicinin, a fungal phytotoxin with potential as a target-specific bioherbicide. Its performance is compared with other alternatives, supported by available experimental data.
Comparative Performance of this compound
This compound, a dihydropyranopyran-4,5-dione isolated from the fungus Cochliobolus australiensis, has demonstrated significant phytotoxic activity, particularly against the invasive weed buffelgrass (Cenchrus ciliaris).[1][2] Its herbicidal efficacy is compared here with other compounds, including its own derivatives and conventional broad-spectrum herbicides.
Herbicidal Efficacy on Buffelgrass and Other Species
Studies have primarily focused on the effect of this compound on buffelgrass, a major invasive species in the Sonoran Desert. The primary method for evaluating this has been the leaf puncture assay, where the necrotic area on the leaf is measured after application of the compound.
In comparison to the broad-spectrum synthetic herbicides glyphosate and imazapyr, which are commonly used for buffelgrass control but cause significant damage to native plant species, this compound shows a high degree of target specificity.[2] While direct comparative data on necrotic lesion area is not available for glyphosate and imazapyr in the reviewed studies, this compound is presented as a more environmentally benign alternative due to its reduced impact on non-target indigenous plants.[1][2]
Table 1: Phytotoxicity of this compound and a Comparative Fungal Metabolite on Various Plant Species
| Plant Species | Compound | Concentration (M) | Mean Lesion Area (mm²) ± SE |
| Cenchrus ciliaris (Buffelgrass) | This compound | 2.5 x 10⁻³ | 34.5 ± 2.1 |
| This compound | 1.0 x 10⁻³ | 22.1 ± 1.8 | |
| epi-Pyriculol | 2.5 x 10⁻³ | 31.2 ± 2.5 | |
| epi-Pyriculol | 1.0 x 10⁻³ | 10.5 ± 1.2 | |
| Digitaria californica | This compound | 2.5 x 10⁻³ | 5.2 ± 0.9 |
| Heteropogon contortus | This compound | 2.5 x 10⁻³ | 4.8 ± 0.7 |
| Encelia frutescens | This compound | 2.5 x 10⁻³ | 3.5 ± 0.6 |
| Baileya radiata | This compound | 2.5 x 10⁻³ | 2.1 ± 0.4 |
| Lepidium fremontii | This compound | 2.5 x 10⁻³ | 1.8 ± 0.3 |
| Stanleya pinnata | This compound | 2.5 x 10⁻³ | 1.5 ± 0.3 |
Data synthesized from Masi et al. (2019). SE = Standard Error.
Structure-Activity Relationship of this compound Derivatives
To understand the structural features essential for its phytotoxicity, several derivatives of this compound were synthesized and tested. The results indicate that the core structure of this compound is crucial for its activity, as most modifications led to a decrease in phytotoxicity.
Table 2: Phytotoxicity of this compound and Its Derivatives on Cenchrus ciliaris
| Compound | Concentration (M) | Mean Lesion Area (mm²) ± SE |
| This compound (1) | 2.5 x 10⁻³ | 34.5 ± 2.1 |
| 3-epi-radicinin (2) | 2.5 x 10⁻³ | 15.2 ± 1.5 |
| Radicinol (3) | 2.5 x 10⁻³ | 0 |
| 3-epi-radicinol (4) | 2.5 x 10⁻³ | 0 |
| Cochliotoxin (5) | 2.5 x 10⁻³ | 8.9 ± 1.1 |
| p-Bromobenzoyl ester of this compound (6) | 2.5 x 10⁻³ | 0 |
| 5-Azidopentanoyl ester of this compound (7) | 2.5 x 10⁻³ | 6.1 ± 0.8 |
Data from Masi et al. (2019). The numbers in parentheses correspond to the compound numbering in the original publication.
Mode of Action: Chloroplast-Mediated Oxidative Stress
Recent studies on a synthetic analogue of this compound, (±)-3-deoxythis compound, have shed light on its mechanism of action. The primary target of this compound appears to be the chloroplasts, leading to a cascade of events that result in programmed cell death (PCD).
The proposed signaling pathway involves the following key steps:
-
Chloroplast Targeting: this compound enters the plant cell and localizes to the chloroplasts.
-
ROS Production: It induces the overproduction of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), within the chloroplasts.
-
Oxidative Stress: The accumulation of ROS leads to significant oxidative stress, causing damage to cellular components.
-
PCD Induction: This oxidative stress triggers a chloroplast-specific pathway of programmed cell death.
-
Gene Regulation: The expression of pro-death genes (e.g., EX1) is upregulated, while pro-survival genes (e.g., ACD2) are downregulated.
-
Physiological Effects: Macroscopically, this manifests as chlorosis, ion leakage, membrane lipid peroxidation, and ultimately, cell death and plant wilting.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's herbicidal spectrum.
Leaf Puncture Assay
This assay is used to assess the phytotoxicity of a compound when applied directly to leaf tissue.
Methodology:
-
Plant Material: Healthy, fully expanded leaves from the target plant species are selected.
-
Puncturing: A small puncture is made on the adaxial surface of the leaf using a sterile needle.
-
Test Solution Preparation: this compound is dissolved in a suitable solvent (e.g., methanol) and then diluted with sterile distilled water to the desired final concentrations (e.g., 2.5 x 10⁻³ M and 1.0 x 10⁻³ M). A control solution without this compound is also prepared.
-
Application: A small droplet (e.g., 10 µL) of the test solution is applied to the punctured site.
-
Incubation: The treated plants are incubated under controlled conditions (e.g., 25°C, 12h photoperiod) for a specified period (e.g., 72 hours).
-
Measurement: The area of the necrotic lesion that develops around the puncture site is measured, typically using a digital caliper or image analysis software.
-
Data Analysis: The mean lesion area for each treatment is calculated and compared to the control to determine the phytotoxic effect.
Seed Germination Inhibition Assay
This assay evaluates the effect of a compound on the germination of seeds.
Methodology:
-
Seed Sterilization: Seeds of the target plant species are surface-sterilized to prevent microbial contamination.
-
Test Solution Preparation: this compound solutions of varying concentrations are prepared in a suitable buffer or sterile water. A control with no this compound is included.
-
Plating: A sterile filter paper is placed in a petri dish, and a specific volume (e.g., 5 mL) of the test solution is added to moisten it. A predetermined number of seeds (e.g., 20) are then evenly placed on the filter paper.
-
Incubation: The petri dishes are sealed and incubated in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 7 days).
-
Germination Assessment: Germination is recorded daily. A seed is considered germinated when the radicle has emerged to a certain length (e.g., 2 mm).
-
Data Analysis: The germination percentage for each treatment is calculated and compared to the control. The concentration that inhibits germination by 50% (IC50) can be determined.
Root Elongation Inhibition Assay
This assay assesses the impact of a compound on the early growth of seedlings, specifically root elongation.
Methodology:
-
Seed Germination: Seeds are first germinated in a control medium until the radicles reach a specific length (e.g., 2-3 mm).
-
Test Solution Preparation: Agar plates containing different concentrations of this compound are prepared. Control plates without the compound are also made.
-
Seedling Transfer: The pre-germinated seedlings are carefully transferred to the agar plates containing the test solutions.
-
Incubation: The plates are placed vertically in a growth chamber under controlled light and temperature conditions for a set period (e.g., 5 days).
-
Root Length Measurement: The length of the primary root of each seedling is measured from the base of the hypocotyl to the root tip.
-
Data Analysis: The mean root length for each treatment is calculated and compared to the control to determine the percentage of inhibition. The concentration that causes 50% inhibition of root elongation (ED50) can be calculated.
Conclusion
This compound exhibits promising potential as a bioherbicide with a high degree of target specificity for certain invasive weeds like buffelgrass, while showing lower toxicity to some native plant species. Its mode of action through the induction of chloroplast-mediated oxidative stress presents a distinct mechanism compared to many synthetic herbicides. However, further research is required to fully elucidate its herbicidal spectrum across a broader range of weeds and crop species to determine its suitability for widespread agricultural use. The structure-activity relationship studies suggest that the intact this compound molecule is optimal for its phytotoxic activity. The detailed protocols provided in this guide offer a standardized framework for future comparative studies on this compound and other potential bioherbicides.
References
- 1. This compound, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control [mdpi.com]
- 2. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to Radicinin Disposal: A Procedural Overview for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedural information for the safe disposal of Radicinin, a mycotoxin with potential applications as a bioherbicide.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure the appropriate personal protective equipment is worn to minimize exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of aerosolization or if handling a powder, a properly fitted respirator is recommended. Work in a well-ventilated area or under a chemical fume hood.[4]
II. Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Containment: For liquid spills, use absorbent pads or other appropriate absorbent materials. For solid spills, carefully cover the material to avoid generating dust.[4]
-
Neutralization/Decontamination: While specific deactivating agents for this compound are not documented, a common practice for mycotoxins is to use a solution of sodium hypochlorite (bleach). Prepare a fresh solution of 1% to 2.5% sodium hypochlorite. Carefully apply the solution to the spill area, ensuring complete coverage, and allow for a contact time of at least 30 minutes.
-
Cleanup: Using absorbent materials, wipe up the decontaminated spill. Place all contaminated materials, including PPE, into a clearly labeled hazardous waste container.
-
Final Cleaning: Thoroughly clean the spill area with soap and water.
III. Waste Disposal Procedures
All this compound waste, including pure compound, contaminated labware, and cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Solid Waste: Place solid this compound waste, contaminated gloves, absorbent pads, and other disposable materials into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and any other information required by your institution.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container.
-
Sharps: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container.
-
-
Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Incineration is a common and effective method for the complete destruction of mycotoxins.
IV. Quantitative Data and Stability
While extensive toxicological data for this compound is not available, its stability under various conditions has been studied, which is relevant for handling and disposal.
| Property | Observation | Citation |
| Sunlight Degradation | 98.90% degradation after 3 days in sunlight in an aqueous medium. | |
| Room Temperature Degradation | Approximately 59.51% degradation at room temperature in an aqueous medium. | |
| UV Light (254 nm) Degradation | Increased degradation compared to room temperature, but less than sunlight. | |
| Toxicity | Considered to have relatively low ecotoxicity to certain aquatic organisms. Cytotoxicity against human tumor cell lines has been reported, underscoring the need for cautious handling. |
V. This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) for any chemical you are working with. If an SDS for this compound is not available, treat it with the caution afforded to a substance of unknown toxicity.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Radicinin
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Radicinin, a fungal metabolite with potential applications in drug development and agriculture. While this compound has shown promise in targeted applications, its cytotoxic effects on human cell lines necessitate stringent safety protocols. Adherence to these guidelines is critical to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for all procedures involving this compound in its solid form or in solution.
| Body Part | Required PPE | Specifications |
| Hands | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately upon contamination. |
| Eyes | Safety Goggles with Side Shields | Must provide a complete seal around the eyes to protect from splashes and aerosols. |
| Respiratory | N95 or higher-rated Respirator | Required when handling this compound powder or when aerosolization is possible. |
| Body | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
| Feet | Closed-toe Shoes | Made of a non-porous material. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key stages of handling, from receiving the compound to its final disposal.
Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
1. Receiving and Unpacking:
-
Visually inspect the shipping container for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (gloves and lab coat) during unpacking.
-
Unpack the compound in a designated area, preferably within a chemical fume hood.
2. Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
Keep the container in a cool, dry, and dark place.
-
Ensure the storage location is secure and accessible only to authorized personnel.
3. Preparation of Solutions:
-
All manipulations involving solid this compound, including weighing and dissolution, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use a dedicated set of non-porous equipment (e.g., spatulas, weighing boats).
-
When dissolving, add the solvent slowly to the solid to minimize splashing.
4. Experimental Handling:
-
Conduct all experiments involving this compound within a chemical fume hood.
-
Always wear the full complement of prescribed PPE.
-
Avoid skin contact at all times. If contact occurs, immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Spill and Decontamination Protocol
Immediate and thorough decontamination is crucial in the event of a spill.
| Spill Type | Decontamination Procedure |
| Solid Spill | 1. Gently cover the spill with absorbent paper towels to avoid raising dust. 2. Moisten the towels with a 10% bleach solution. 3. Wipe the area from the outside in. 4. Place all contaminated materials in a sealed bag for hazardous waste disposal. |
| Liquid Spill | 1. Cover the spill with absorbent material. 2. Apply a 10% bleach solution and let it sit for at least 10 minutes. 3. Wipe the area clean. 4. Dispose of all materials as hazardous waste. |
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.
Disposal pathway for this compound-contaminated materials.
Waste Segregation and Disposal:
-
Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, plasticware, and absorbent materials from spills, must be collected in a designated, leak-proof, and clearly labeled hazardous waste bag.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.
By implementing these rigorous safety and handling protocols, research institutions can ensure a safe laboratory environment while advancing scientific discovery with this promising compound. Your commitment to safety is paramount.
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
